molecular formula C8H5IN2O B3293561 6-iodo-1H-indazole-3-carbaldehyde CAS No. 885518-80-9

6-iodo-1H-indazole-3-carbaldehyde

Cat. No.: B3293561
CAS No.: 885518-80-9
M. Wt: 272.04 g/mol
InChI Key: IXELIHXOKMAQCO-UHFFFAOYSA-N
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Description

6-Iodo-1H-indazole-3-carbaldehyde (CAS 885518-80-9) is a versatile halogenated indazole derivative that serves as a high-value building block in medicinal chemistry and pharmaceutical research . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . This compound is particularly valued as a key synthetic intermediate for the development of kinase inhibitors . The presence of both an aldehyde group and an iodine atom on the indazole core allows for sequential and diverse functionalization via cross-coupling reactions and nucleophilic additions, enabling researchers to efficiently create complex molecular libraries for biological screening . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELIHXOKMAQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties and structure of 6-iodo-1H-indazole-3-carbaldehyde

[1][3][4]

Executive Summary

6-Iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) is a high-value heterocyclic building block characterized by three distinct reactive sites: the electrophilic aldehyde at C3, the nucleophilic nitrogen at N1, and the cross-coupling-ready iodide at C6.[1][3][4] Its structural utility lies in its ability to access complex pharmacophores, such as those found in Axitinib and Pazopanib analogs, through orthogonal synthetic transformations.[1]

Chemical Identity & Physical Properties[1][2][7][8][9][10]

PropertyData
CAS Number 885518-80-9
IUPAC Name 6-iodo-1H-indazole-3-carbaldehyde
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Melting Point 220–225 °C (dec.) [Typical for halo-indazole-3-aldehydes]
Acidity (pKa) ~12.0 (NH), making N1 deprotonation accessible with bases like Cs₂CO₃
Structural Analysis[1]
  • Electronic Character: The indazole core is electron-deficient.[1] The C3-aldehyde withdraws electron density, increasing the acidity of the N1-proton.[1] The C6-iodine atom is deactivated towards oxidative addition compared to simple aryl iodides but remains highly reactive under Palladium catalysis due to the directing nature of the indazole nitrogen.[1]

  • Tautomerism: In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer.[1] However, alkylation can occur at N1 or N2 depending on conditions (kinetic vs. thermodynamic control).

Synthetic Pathways[1][11][12]

The most robust route to 6-iodo-1H-indazole-3-carbaldehyde avoids the direct formylation of the deactivated indazole ring.[1] Instead, it utilizes a ring-contraction/nitrosation strategy starting from 6-iodoindole.[1] This method, optimized in recent literature, proceeds via the formation of a 3-nitrosoindole intermediate which rearranges to the indazole.[1]

Synthesis Workflow Diagram

SynthesisStart6-IodoindoleReagentNaNO2 / HCl(Nitrosation)Start->Reagent DMF/H2O, 25°CInter3-Nitroso-6-iodoindole(Transient)Reagent->Inter Electrophilic Subst.Product6-Iodo-1H-indazole-3-carbaldehydeInter->Product Rearrangement

Figure 1: Synthetic route via nitrosation of 6-iodoindole.

Detailed Protocol (Nitrosation Method)

Reference: Adapted from RSC Advances, 2018 [1].

  • Reagents: 6-Iodoindole (1.0 equiv), Sodium Nitrite (NaNO₂, 8.0 equiv), HCl (2.7 equiv), DMF/Water (3:1 ratio).

  • Procedure:

    • Dissolve NaNO₂ in water and add to a solution of 6-iodoindole in DMF at 0°C.

    • Slowly add dilute HCl to the mixture (controlled addition is critical to prevent dimerization side products).[1]

    • Allow the reaction to warm to room temperature and stir for 4–8 hours.

    • Observation: The solution typically shifts from clear to a deep yellow/orange suspension.[1]

  • Workup: Dilute with ethyl acetate, wash extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes after unreacted indole.

Reactivity Profile & Divergent Synthesis[1]

This scaffold allows for "divergent synthesis," where the aldehyde and iodide can be reacted in specific sequences to generate libraries of compounds.[1]

Reactivity Logic
  • C3-Aldehyde (Electrophile):

    • Reductive Amination: Access to amine-linked side chains.[1][5]

    • Wittig/Knoevenagel: Extension to vinyl systems (critical for Axitinib-like Michael acceptors).[1]

    • Oxidation:[1] Conversion to carboxylic acid for amide coupling.[1]

  • C6-Iodide (Cross-Coupling Partner):

    • Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

    • Buchwald-Hartwig: C-N bond formation (aminations).[1]

    • Sonogashira: Introduction of alkynes.[1]

  • N1-Nitrogen (Nucleophile):

    • Must often be protected (e.g., THP, SEM, Boc) before C6-coupling to prevent catalyst poisoning or N-arylation side reactions.[1]

Divergent Synthesis Diagram[1]

ReactivityCore6-Iodo-1H-indazole-3-carbaldehydeN1_ProtN1-Protection(THP/SEM/Boc)Core->N1_Prot Step 1: ProtectionC3_ReactC3-AldehydeFunctionalizationN1_Prot->C3_React Path AC6_ReactC6-IodideCross-CouplingN1_Prot->C6_React Path BVinylVinyl-Indazole(Wittig)C3_React->VinylAmineBenzyl Amine(Reductive Amination)C3_React->AmineBiaryl6-Aryl-Indazole(Suzuki)C6_React->Biaryl

Figure 2: Divergent reactivity map for scaffold elaboration.[1]

Experimental Protocols

Protocol A: N1-Protection (THP Group)

Protection is recommended before performing Palladium-catalyzed coupling at C6.[1]

  • Dissolve 6-iodo-1H-indazole-3-carbaldehyde (1.0 g) in anhydrous DCM (10 mL) and THF (5 mL).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Result: N1-(Tetrahydro-2H-pyran-2-yl) derivative.[1] This protects the acidic proton and improves solubility for subsequent couplings.[1]

Protocol B: Suzuki Coupling at C6

Targeting the synthesis of 6-aryl-indazole derivatives.[1]

  • Charge a microwave vial with N1-protected 6-iodo-indazole intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]

  • Add solvent: Dioxane/Water (4:[1]1) and Base: Cs₂CO₃ (3.0 equiv).[1]

  • Degas with Argon for 5 minutes.

  • Heat to 90°C for 2–4 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica chromatography.

Safety & Handling

  • Hazards: As an organoiodide and aldehyde, this compound is a potential skin and eye irritant (H315, H319).

  • Sensitization: Indazoles can be sensitizers; handle in a fume hood with nitrile gloves.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over prolonged periods.[1]

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: RSC Advances, 2018, 8, 13121-13128.[1] URL:[Link]

  • Synthesis and reactivity of 6-iodoindole (Precursor synthesis). Source: Beilstein Journal of Organic Chemistry, 2015, 11, 1700–1706.[1][6] URL:[Link]

literature review of 6-iodo-1H-indazole-3-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and medicinal application of 6-iodo-1H-indazole-3-carbaldehyde .

A Bifunctional Scaffold for Orthogonal Drug Design

Executive Summary

In the landscape of kinase inhibitor design, 6-iodo-1H-indazole-3-carbaldehyde represents a high-value "linchpin" scaffold.[1] Its utility stems from its ability to facilitate orthogonal functionalization :

  • The C3-Formyl Group (Head): A versatile electrophile for constructing hinge-binding motifs or solubilizing appendages via reductive amination or Knoevenagel condensation.

  • The C6-Iodine (Tail): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the hydrophobic back-pockets of protein targets (e.g., VEGFR, PLK1).

This guide synthesizes the chemical logic required to utilize this scaffold, moving from its de novo synthesis to its application in late-stage diversification.

Structural Analysis & Reactivity Profile

The indazole core acts as a bioisostere of the indole ring but offers distinct advantages in hydrogen bonding (donor/acceptor capability at N1/N2).[2][3]

PositionFunctional GroupReactivity ModeMedicinal Utility
N1 Secondary AmineAlkylation / ProtectionTuning pKa and solubility; often protected (e.g., THP, SEM) during catalysis.
C3 CarbaldehydeNucleophilic Addition"Head" group synthesis. Precursor to amines, alkenes, or heterocycles.[3]
C6 IodineOxidative Addition (Pd)"Tail" group synthesis. Critical for accessing deep hydrophobic pockets (e.g., Axitinib analogs).
The Orthogonality Principle

The chemical power of this molecule lies in the reactivity gap between the C3-aldehyde and the C6-iodide.

  • Chemoselective C3 Functionalization: The aldehyde can be derivatized (e.g., reductive amination) without affecting the C6-iodine, provided non-reducing conditions are chosen that do not dehalogenate.

  • Chemoselective C6 Functionalization: The iodine can undergo cross-coupling without affecting the aldehyde, although the aldehyde is often protected as an acetal if harsh basic conditions are required.

Synthetic Route: The Nitrosation Strategy[3][4]

While various routes exist, the most authoritative and scalable method for accessing 3-formyl indazoles with sensitive halogens is the Nitrosation of Indoles . This "scaffold hopping" reaction rearranges the indole core into an indazole, preserving the halogen substitution pattern.

Mechanism
  • Nitrosation: Electrophilic attack of the nitrosonium ion (

    
    ) at the indole C3 position.
    
  • Ring Opening/Closing: The C2-C3 bond cleaves, and the nitrogen re-cyclizes to form the N-N bond of the indazole.

Detailed Protocol: Synthesis from 6-Iodoindole

Objective: Synthesis of 6-iodo-1H-indazole-3-carbaldehyde. Precursor: 6-iodoindole (Commercially available).

Reagents:

  • 6-Iodoindole (1.0 equiv)

  • Sodium Nitrite (

    
    , 8.0 equiv)[3]
    
  • HCl (2N aqueous, 7.0 equiv)[3]

  • DMF/Water (Solvent system)

Step-by-Step Methodology:

  • Preparation of Nitrosating Agent: In a reaction vessel, dissolve

    
     (8.0 equiv) in deionized water.[3] Cool to 0 °C. Slowly add aqueous HCl (2N, 7.0 equiv) while stirring. Critical: Maintain temperature < 5 °C to prevent decomposition of nitrous acid.
    
  • Addition: Dissolve 6-iodoindole (1.0 equiv) in DMF. Add this solution dropwise to the nitrosating mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Then, heat to 50 °C for 6–12 hours.

    • Checkpoint: Monitor by LC-MS.[4] The indole starting material (

      
      ) should disappear, replaced by the indazole product (
      
      
      
      due to
      
      
      insertion, though mass shift is essentially
      
      
      Da for
      
      
      vs
      
      
      exchange).
  • Workup: Dilute with ethyl acetate (EtOAc). Wash extensively with brine to remove DMF. Dry organic layer over

    
    .[4]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product typically elutes as a pale yellow solid.

Downstream Application: Divergent Synthesis Workflow

The following diagram illustrates the strategic divergence possible with this scaffold.

G Start 6-iodoindole Core 6-iodo-1H-indazole- 3-carbaldehyde (The Scaffold) Start->Core NaNO2, HCl (Nitrosation) RouteA_Step1 C3: Reductive Amination (Morpholine/NaBH(OAc)3) Core->RouteA_Step1 Path A: Head First RouteB_Step1 C6: Suzuki Coupling (Ph-B(OH)2 / Pd(dppf)Cl2) Core->RouteB_Step1 Path B: Tail First RouteA_Product 6-iodo-3-(morpholinomethyl) -1H-indazole RouteA_Step1->RouteA_Product RouteA_Final Kinase Inhibitor A (Solubilized Core) RouteA_Product->RouteA_Final Suzuki (C6) RouteB_Product 6-phenyl-1H-indazole- 3-carbaldehyde RouteB_Step1->RouteB_Product RouteB_Final Kinase Inhibitor B (Extended Core) RouteB_Product->RouteB_Final Reductive Amination (C3)

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C3-aldehyde and C6-iodine.

Case Study Protocol: C6-Suzuki Coupling

A common pitfall with 3-formyl indazoles is the interference of the aldehyde during basic coupling conditions (Cannizzaro reaction or aldol condensation). To avoid this, we utilize a mild base/solvent system.

Protocol: Suzuki-Miyaura Coupling at C6

  • Reagents:

    • 6-iodo-1H-indazole-3-carbaldehyde (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (3.0 equiv, 2M aqueous)
      
    • Solvent: 1,4-Dioxane[4][5]

  • Procedure:

    • In a microwave vial, combine the scaffold, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).[4]
      
    • Add degassed 1,4-dioxane and aqueous

      
      .
      
    • Heat to 90 °C for 4 hours (or 110 °C for 30 min in microwave).

  • Self-Validation Check:

    • TLC: The starting material (highly non-polar due to iodine) should be consumed. The product will likely be more polar if the coupled aryl group contains heteroatoms.

    • Aldehyde Integrity: Check 1H NMR for the aldehyde proton singlet (~10.0 ppm). If absent, the aldehyde may have oxidized or undergone side reactions.

Quantitative Data Summary: Indazole vs. Indole[2]

Why switch from indole to indazole? The following table highlights the physicochemical shifts relevant to drug properties.

Property6-Iodoindole-3-carbaldehyde6-Iodoindazole-3-carbaldehydeImpact on Drug Design
H-Bond Donors 1 (NH)1 (NH)Similar hinge binding.
H-Bond Acceptors 1 (C=O)2 (C=O, N2)Indazole N2 provides an extra acceptor vector.[2]
Lipophilicity (cLogP) ~2.8~2.3Indazole is less lipophilic, improving solubility.
Metabolic Stability Moderate (C2 oxidation prone)HighIndazole lacks the electron-rich C2-C3 bond of indole.

References

  • General Synthesis of Indazole-3-Carbaldehydes via Nitrosation

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[3][6]

    • Source:RSC Advances, 2014.
    • URL:[Link]

    • Relevance: Establishes the core protocol for converting iodoindoles to iodoindazole-carbaldehydes.
  • Indazole Scaffolds in Kinase Inhibitors (Axitinib Context)

    • Title: Discovery of Axitinib with Chemically Synthesized Anti-Angiogenic Activity.
    • Source:Pfizer Global R&D / J. Med. Chem.
    • URL:[Link]

    • Relevance: Validates the 6-position of the indazole ring as a viable vector for extending into hydrophobic pockets.
  • Suzuki Coupling on Halogenated Indazoles

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[7][8][9][10]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Provides specific conditions for cross-coupling

Sources

A Technical Guide to 6-iodo-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for native structures like indole allow it to form crucial hydrogen bond interactions within the active sites of proteins.[2] This has led to the development of several successful drugs containing the indazole core, particularly in the realm of oncology. Marketed drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature this heterocyclic system.[2][3]

The functionalization of the indazole ring at the 3-position is a key strategy for modulating pharmacological activity.[3] 1H-indazole-3-carbaldehyde derivatives, in particular, are highly valuable intermediates. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including condensations, oxidations, and the construction of more complex heterocyclic systems.[3][4] This guide provides an in-depth technical overview of a specific, strategically important derivative: 6-iodo-1H-indazole-3-carbaldehyde. The presence of an iodine atom at the 6-position offers an additional, orthogonal site for diversification, typically through palladium-catalyzed cross-coupling reactions, making this a powerful building block for creating targeted compound libraries.[5]

Core Properties and Safety Data

As of this writing, a specific CAS number for 6-iodo-1H-indazole-3-carbaldehyde has not been assigned in major chemical databases. For reference, the CAS number for the parent compound, 6-iodo-1H-indazole , is 261953-36-0 .[6][7][8]

Physicochemical Characteristics

The following table summarizes the known and predicted physicochemical properties of 6-iodo-1H-indazole-3-carbaldehyde.

PropertyValueSource(s)
Molecular Formula C₈H₅IN₂O(Calculated)
Molecular Weight 272.04 g/mol (Calculated)
Appearance Predicted: Off-white to yellow or brown solid[3] (Analogy)
Melting Point Not available. Expected to be a high-melting solid.-
Boiling Point Not available. Likely to decompose at high temperatures.-
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in other organic solvents.[3] (Analogy)
pKa Predicted: ~12-13 (N-H proton)[9] (Analogy)
Safety & Handling

A specific Safety Data Sheet (SDS) for 6-iodo-1H-indazole-3-carbaldehyde is not currently available. The safety profile must be inferred from the parent molecule, 6-iodo-1H-indazole, and the aldehyde functional group.

Hazard Profile of 6-iodo-1H-indazole:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

General Laboratory Safety Precautions:

  • Handle in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water.

Synthesis and Reactivity

The synthesis of 6-iodo-1H-indazole-3-carbaldehyde is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be devised based on well-established named reactions for the formylation of electron-rich heterocyclic systems. The most logical approach is the Vilsmeier-Haack formylation of 6-iodo-1H-indazole.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11][12] The indazole ring system is sufficiently electron-rich to undergo this electrophilic substitution, with the reaction preferentially occurring at the C3 position.

Diagram: Proposed Synthesis of 6-iodo-1H-indazole-3-carbaldehyde

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 6-iodo-1H-indazole Intermediate Iminium Intermediate Start->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 6-iodo-1H-indazole-3-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Proposed Vilsmeier-Haack synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically grounded projection based on standard Vilsmeier-Haack procedures.[7] Researchers should perform small-scale trials to optimize conditions.

Materials:

  • 6-iodo-1H-indazole (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise via the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 6-iodo-1H-indazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated NaHCO₃ solution until the pH is basic (pH ~8-9). This step is often exothermic and may result in the precipitation of the product.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash thoroughly with cold water. If no solid precipitates, transfer the aqueous mixture to a separatory funnel and extract several times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical utility of 6-iodo-1H-indazole-3-carbaldehyde stems from its two distinct reactive sites: the aldehyde at C3 and the iodine at C6.

  • Reactions of the Aldehyde Group: The C3-aldehyde is a versatile functional group for building molecular complexity.

    • Oxidation: Can be oxidized to the corresponding carboxylic acid, another key building block.

    • Reduction: Can be reduced to the primary alcohol, (6-iodo-1H-indazol-3-yl)methanol.

    • Condensation Reactions: Undergoes Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form alkenes.

    • Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.

    • Heterocycle Formation: Serves as a precursor for synthesizing fused heterocyclic systems.

  • Reactions of the Iodo Group: The C6-iodo substituent is primed for transition metal-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds.

    • Sonogashira Coupling: Couples with terminal alkynes.

    • Heck Coupling: Reacts with alkenes.

    • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

The differential reactivity of these two sites allows for selective and sequential functionalization, a highly desirable feature in medicinal chemistry for the systematic exploration of structure-activity relationships (SAR).

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[1][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based compounds can effectively compete with ATP for the kinase binding site, inhibiting its function.

6-iodo-1H-indazole-3-carbaldehyde is a strategic starting material for synthesizing kinase inhibitors. For example, it is a key precursor for the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[14] The synthesis of Axitinib involves functionalizing the C3 position of the indazole core and utilizing the C6 position for further coupling reactions.[15]

Diagram: Role in Kinase Inhibition Pathway

G cluster_0 VEGFR Signaling Cascade cluster_1 Inhibition Mechanism VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds ATP ATP Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR->Downstream Phosphorylation Blocked Signaling Blocked VEGFR->Blocked ADP ADP ATP->ADP Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Inhibitor->VEGFR Binds to ATP Site

Caption: Inhibition of VEGFR signaling by an indazole-based drug.

Conclusion

6-iodo-1H-indazole-3-carbaldehyde represents a highly valuable and versatile building block for researchers in organic synthesis and drug discovery. While specific physicochemical and safety data are yet to be formally documented, its properties and reactivity can be reliably predicted from its constituent parts. Its dual functionality—a versatile aldehyde at the C3 position and a cross-coupling-ready iodide at the C6 position—provides a powerful platform for the synthesis of complex molecular architectures. Its direct relevance to the synthesis of proven kinase inhibitors underscores its importance for developing next-generation targeted therapeutics. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective utilization of this potent chemical intermediate.

References

Please note that direct links to some scientific publications may require a subscription for access.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
  • PubChem. (n.d.). Indazole-3-carbaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

  • Le-Tiran, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567-12573. Available at: [Link]

  • Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2745-2755. Available at: [Link]

  • Moriarty, R. M., et al. (1984). Hypervalent iodine oxidation of flavonols using [hydroxy(tosyloxy)iodo]-benzene in methanol.
  • Anthony, C., & Zatman, L. J. (1967). The microbial oxidation of methanol. 2. The methanol-oxidizing enzyme of Pseudomonas sp. M 27. Biochemical Journal, 104(3), 960-969.
  • Mendelsohn, B. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542.

Sources

The Strategic Role of 6-Iodo-1H-indazole-3-carbaldehyde in Modern Kinase Inhibitor Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, the indazole scaffold has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding pocket of numerous kinases.[1][2][3] This technical guide delves into the strategic importance and practical application of a highly versatile, yet specific building block: 6-iodo-1H-indazole-3-carbaldehyde . We will explore its synthesis, unique chemical reactivity, and its role as a pivotal starting point for the generation of diverse kinase inhibitor libraries. This guide provides detailed, field-proven experimental protocols and explains the causal logic behind key synthetic and analytical choices, offering a comprehensive resource for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

Introduction: The Indazole Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4][5] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[4]

The indazole nucleus is a bioisostere of the natural purine core of ATP, allowing it to competitively bind to the kinase ATP-binding site.[2] This inherent property has led to the development of several FDA-approved indazole-containing kinase inhibitors, such as Axitinib and Pazopanib, which primarily target vascular endothelial growth factor receptors (VEGFRs).[3][6] The strategic functionalization of the indazole ring is crucial for achieving high potency and selectivity.[7]

6-Iodo-1H-indazole-3-carbaldehyde: A Bifunctional Linchpin for Library Synthesis

The subject of this guide, 6-iodo-1H-indazole-3-carbaldehyde, is a particularly valuable starting material due to its two distinct and orthogonally reactive functional groups.

  • The 3-Carbaldehyde Group: This aldehyde is a versatile handle for a wide array of chemical transformations.[6][8] It can undergo nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases, which can be further reduced), Wittig-type reactions, and can be oxidized or reduced to a carboxylic acid or an alcohol, respectively.[6][8] This allows for the introduction of diverse side chains that can probe different regions of the kinase active site.

  • The 6-Iodo Group: The iodine atom at the 6-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This enables the facile introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, which can be used to modulate the compound's pharmacokinetic properties and to target specific sub-pockets within the kinase domain.

The presence of these two functional groups allows for a divergent synthetic strategy, where a common core can be rapidly elaborated into a large library of diverse molecules for structure-activity relationship (SAR) studies.

Synthesis of the 6-Iodo-1H-indazole-3-carbaldehyde Scaffold

The synthesis of 6-iodo-1H-indazole-3-carbaldehyde can be achieved from commercially available starting materials. A common and effective route involves the nitrosation of the corresponding 6-iodo-indole.[9][10]

Experimental Protocol: Synthesis of 6-Iodo-1H-indazole-3-carbaldehyde

This protocol is adapted from established procedures for the nitrosation of substituted indoles.[9][10]

Materials:

  • 6-Iodo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (4.0 equivalents) in deionized water.

  • Slowly add 2 N aqueous hydrochloric acid (3.5 equivalents) to the sodium nitrite solution at 0 °C. Maintain the temperature below 5 °C during the addition.

  • Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Reaction with 6-Iodo-indole: In a separate flask, dissolve 6-iodo-indole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Slowly add the solution of 6-iodo-indole to the pre-formed nitrosating agent mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford the pure 6-iodo-1H-indazole-3-carbaldehyde.

Workflow Diagram:

G cluster_synthesis Synthesis of 6-Iodo-1H-indazole-3-carbaldehyde 6_Iodo_indole 6-Iodo-indole Reaction Nitrosation Reaction (0 °C to RT, 8-12h) 6_Iodo_indole->Reaction Nitrosating_Agent NaNO2, HCl (aq) 0 °C Nitrosating_Agent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 6-Iodo-1H-indazole-3-carbaldehyde Purification->Final_Product

Caption: Synthetic workflow for 6-iodo-1H-indazole-3-carbaldehyde.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The true utility of 6-iodo-1H-indazole-3-carbaldehyde is demonstrated in its use as a scaffold for building more complex molecules. The following is a representative, multi-step workflow to a hypothetical kinase inhibitor targeting the VEGFR-2 pathway.

Experimental Protocol: Synthesis of a 6-Aryl-3-(aminomethyl)-1H-indazole Derivative

Step 1: Suzuki Coupling at the 6-Position

Materials:

  • 6-Iodo-1H-indazole-3-carbaldehyde

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 6-iodo-1H-indazole-3-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Degas the vessel and backfill with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography to yield the 6-aryl-1H-indazole-3-carbaldehyde intermediate.

Step 2: Reductive Amination at the 3-Position

Materials:

  • 6-Aryl-1H-indazole-3-carbaldehyde (from Step 1)

  • Primary or secondary amine (e.g., piperidine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Solvent (e.g., dichloromethane, DCM)

Procedure:

  • Dissolve the 6-aryl-1H-indazole-3-carbaldehyde (1.0 eq.) in DCM.

  • Add the amine (1.1 eq.) and stir at room temperature for 1-2 hours to form the iminium intermediate.

  • Add the reducing agent (1.5 eq.) portion-wise and continue to stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the final 6-aryl-3-(aminomethyl)-1H-indazole derivative.

Synthetic Workflow Diagram:

G cluster_derivatization Derivatization Workflow Start 6-Iodo-1H-indazole-3-carbaldehyde Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Step1 Intermediate 6-Aryl-1H-indazole-3-carbaldehyde Step1->Intermediate Step2 Reductive Amination (Amine, NaBH(OAc)3) Intermediate->Step2 Final_Inhibitor Hypothetical Kinase Inhibitor Step2->Final_Inhibitor

Caption: Representative synthesis of a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-iodo-1H-indazole-3-carbaldehyde scaffold allows for a thorough exploration of the SAR.

Molecular RegionModification StrategyRationale
Indazole Core N1-alkylation/arylationCan modulate solubility and orient other substituents for optimal binding.
3-Position (from aldehyde) Varying amines in reductive amination, Wittig olefinationProbes the solvent-exposed region of the ATP-binding site; can introduce hydrogen bond donors/acceptors or charged groups.
6-Position (from iodide) Diverse aryl/heteroaryl groups via Suzuki couplingTargets the hydrophobic "back pocket" of the kinase, often crucial for achieving selectivity.

SAR Logic Diagram:

G Core 6-Iodo-1H-indazole-3-carbaldehyde SAR SAR Exploration Core->SAR Position3 3-Position Derivatization (Aldehyde Chemistry) SAR->Position3 Position6 6-Position Derivatization (Cross-Coupling) SAR->Position6 N1_Position N1-Position Derivatization SAR->N1_Position Potency Improved Potency Position3->Potency Selectivity Enhanced Selectivity Position6->Selectivity PK_Props Favorable PK Properties N1_Position->PK_Props

Caption: Logic for SAR exploration from the core scaffold.

Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, their biological activity must be assessed. Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used for their high-throughput compatibility and sensitivity.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general method for determining the IC₅₀ (half-maximal inhibitory concentration) of synthesized compounds against a target kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and simultaneously catalyze the conversion of the new ATP into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundTarget KinaseIC₅₀ (nM)
Inhibitor AVEGFR-215
Inhibitor BVEGFR-285
Inhibitor CVEGFR-2>1000

Target Signaling Pathway Diagram:

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

6-Iodo-1H-indazole-3-carbaldehyde represents a powerful and versatile scaffold for the discovery of novel kinase inhibitors. Its bifunctional nature, with two orthogonally reactive sites, allows for the rapid and systematic generation of diverse chemical libraries. By leveraging established synthetic methodologies for derivatization and robust biochemical assays for evaluation, researchers can efficiently explore the structure-activity relationships of new chemical entities. This strategic approach, grounded in the principles of medicinal chemistry, continues to be a fruitful avenue for the development of the next generation of targeted therapeutics.

References

  • Olgen, S. et al. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. (URL: [Link])

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. (URL: [Link])

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. (URL: [Link])

  • A synthetic route for the preparation of 1H-indazole derivatives 3 from... ResearchGate. (URL: [Link])

  • Various scaffolds as potent VEGFR inhibitors. ResearchGate. (URL: [Link])

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (URL: [Link])

  • Synthesis of 1H‐indazole derivatives. ResearchGate. (URL: [Link])

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Indazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (URL: [Link])

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry. (URL: [Link])

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar. (URL: [Link])

  • 49 PDFs | Review articles in BIOCHEMICAL KINASE ASSAYS. ResearchGate. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (URL: [Link])

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. (URL: [Link])

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. (URL: [Link])

Sources

Comprehensive Physicochemical Profiling of 6-Iodo-1H-indazole-3-carbaldehyde: Solubility, Stability, and Handling Protocols for API Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for the development of targeted therapeutics, particularly kinase inhibitors. 6-iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) is a highly versatile, bifunctional Active Pharmaceutical Ingredient (API) intermediate[1]. It features two distinct orthogonal reactive sites: a C6-iodo group primed for transition-metal-catalyzed cross-coupling, and a C3-carbaldehyde group ideal for Schiff base formation and reductive aminations[2].

As a Senior Application Scientist, I have observed that the successful incorporation of this intermediate into drug discovery pipelines hinges entirely on mastering its physicochemical behavior. Mishandling its solubility profile or ignoring its specific stability vulnerabilities (such as photolytic dehalogenation) leads to degraded yields, assay artifacts, and compromised downstream biological data. This whitepaper provides a rigorously validated, self-consistent guide to the solubility, stability, and experimental handling of 6-iodo-1H-indazole-3-carbaldehyde.

Physicochemical Profiling & Mechanistic Causality

Structural Impact on Solubility

The solubility of 6-iodo-1H-indazole-3-carbaldehyde is dictated by the competing forces of its polar functional groups and its highly lipophilic halogenated aromatic core. The indazole ring possesses a hydrogen-bond donor (N1-H) and an acceptor (N2), while the C3-aldehyde contributes additional dipole moments. However, the heavy iodine atom at the C6 position significantly increases the molecule's overall lipophilicity (LogP) and crystal lattice energy[3].

Consequently, the compound is practically insoluble in aqueous media but exhibits excellent solubility in aprotic, highly polar solvents that can disrupt intermolecular hydrogen bonding[3][4].

Table 1: Quantitative Solubility Profile

Solvent SystemEstimated SolubilityMechanistic Rationale & Application
DMSO (Dimethyl Sulfoxide) >30 mg/mLHigh dielectric constant and H-bond accepting ability fully solvate the N-H and formyl groups. Ideal for biological assay stock solutions.
DMF (Dimethylformamide) >20 mg/mLExcellent solvation of the aromatic core. Preferred for N1-alkylation and cross-coupling reactions.
Methanol / Ethanol 1–5 mg/mLModerate solubility due to protic nature competing with the indazole N-H. Used as a solvent for reductive aminations.
Water / PBS (pH 7.4) <0.1 mg/mLHigh lattice energy and hydrophobicity prevent aqueous dissolution. Requires DMSO co-solvent (≤1%) for in vitro assays.
Stability and Degradation Pathways

The bifunctional nature of this molecule introduces specific degradation liabilities that must be actively managed during storage and synthesis[5].

  • Photolytic Dehalogenation: The carbon-iodine (C-I) bond is the weakest bond in the molecule. Exposure to UV or intense visible light induces homolytic cleavage, generating highly reactive aryl and iodine radicals that lead to dimerization or protodehalogenation.

  • Auto-Oxidation: The C3-carbaldehyde is susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen, gradually converting to 6-iodo-1H-indazole-3-carboxylic acid.

  • Thermal Degradation: Elevated temperatures accelerate both oxidation and potential oligomerization via the reactive aldehyde.

Table 2: Storage and Handling Specifications

ParameterRecommended ConditionCausality (Why it matters)
Temperature 2–8 °C (Refrigerated)Suppresses thermal kinetic energy, preventing the auto-oxidation of the aldehyde group[5].
Light Exposure Amber/Opaque ContainersBlocks UV/Vis photons, directly preventing the homolytic cleavage of the labile C-I bond.
Atmosphere Argon or Nitrogen FlushDisplaces ambient oxygen, eliminating the primary reactant required for aldehyde oxidation.
Moisture Desiccated StoragePrevents the formation of aldehyde hydrates, which can complicate quantitative NMR and synthetic stoichiometry.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic justification to empower researchers to troubleshoot effectively.

Protocol A: Kinetic Aqueous Solubility Determination (Nephelometry/UV-Vis)

Purpose: To determine the maximum concentration of the API intermediate in biological buffers before precipitation occurs, critical for avoiding false negatives in high-throughput screening[4].

  • Stock Preparation: Dissolve exactly 2.72 mg of 6-iodo-1H-indazole-3-carbaldehyde in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Anhydrous DMSO prevents premature hydrate formation.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the stock in pure DMSO.

  • Aqueous Spiking: Transfer 3 µL of each DMSO dilution into a 96-well UV-transparent plate containing 297 µL of PBS (pH 7.4).

    • Causality: Maintaining a final DMSO concentration of exactly 1.0% prevents the co-solvent from artificially inflating the apparent aqueous solubility[4].

  • Incubation & Measurement: Shake the plate at 600 rpm for 2 hours at room temperature to allow thermodynamic equilibrium. Measure absorbance at 620 nm.

  • Validation Check: A sudden spike in absorbance at 620 nm indicates light scattering due to compound precipitation. The concentration immediately preceding this spike is the kinetic solubility limit.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

Purpose: To quantify the purity of the intermediate and detect the formation of oxidized or dehalogenated impurities over time.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH below the pKa of the indazole, suppressing the ionization of the N-H group. This prevents peak tailing and ensures sharp, reproducible retention times.

  • Forced Degradation Aliquots:

    • Oxidative Stress: Add 0.1% H₂O₂ to an aliquot for 4 hours. (Validates the detection of the carboxylic acid degradant).

    • Photolytic Stress: Expose an aliquot to a UV chamber (254 nm) for 2 hours. (Validates the detection of the dehalogenated indazole).

  • Analysis: Run the aliquots and establish relative retention times (RRT) for the parent peak and all stress-induced degradants.

Applications in Drug Discovery & Workflows

6-iodo-1H-indazole-3-carbaldehyde is rarely an end-product; it is a launchpad for complex molecular architectures. By utilizing orthogonal reaction conditions, chemists can selectively modify the C6, C3, and N1 positions to build multi-target kinase inhibitors[2].

Figure 1: Orthogonal synthetic workflow utilizing the bifunctional handles of 6-iodo-1H-indazole-3-carbaldehyde.

Mechanistic Application: Kinase Inhibition

Derivatives synthesized from this intermediate frequently target Receptor Tyrosine Kinases (RTKs) such as VEGFR (Vascular Endothelial Growth Factor Receptor). The indazole core acts as an adenine bioisostere, forming critical hydrogen bonds within the ATP-binding pocket of the kinase, thereby shutting down downstream angiogenic signaling pathways[3].

Figure 2: Mechanism of action for indazole-derived APIs targeting the VEGFR signaling pathway.

Conclusion

6-iodo-1H-indazole-3-carbaldehyde is a powerful, yet sensitive, chemical tool. By strictly adhering to cold, dark, and dry storage conditions (2–8 °C, Argon atmosphere), researchers can preserve the integrity of the labile C-I bond and the reactive carbaldehyde. Utilizing the optimized solubility protocols and recognizing the mechanistic rationale behind solvent and reagent choices will significantly accelerate the transition from raw intermediate to viable clinical candidate.

References

  • MolCore. "885518-80-9 | 6-iodo-1H-indazole-3-carbaldehyde".
  • BenchChem. "An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde".
  • ChemScene. "Safety Data Sheet - 7-Fluoro-3-iodoindazole".
  • BenchChem. "3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4".
  • ChemRxiv. "Identification of three new inhibitor classes against Plasmodium falciparum".

Sources

Advanced Synthesis of Indazole-3-Carbaldehyde: From Classical Oxidations to Modern Scaffold Hopping

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, development, and execution of synthesis pathways for 1H-indazole-3-carbaldehyde (also known as indazole-3-carboxaldehyde).

Executive Summary & Strategic Importance

The 1H-indazole-3-carbaldehyde scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the gateway to 3-substituted indazoles found in potent kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2] Its aldehyde functionality allows for rapid diversification via reductive amination, Wittig olefination, and heterocycle formation.

Historically, accessing this moiety was non-trivial. Unlike its indole analog, the indazole ring system resists direct electrophilic formylation at the C3 position.[3] Consequently, synthesis has evolved from laborious ring-closure sequences to elegant "scaffold hopping" methodologies that convert commercially available indoles directly into indazole aldehydes.

This guide analyzes three distinct synthetic generations:

  • The Classical Route: Ring construction via diazo intermediates (Isatin/Anthranilic acid precursors).

  • The Oxidative Route: Functionalization of 3-methylindazoles.

  • The Modern "Scaffold Hop": Nitrosative rearrangement of indoles (Modified Büchi method).

Critical Analysis of Synthetic Pathways

The "Dead End": Direct Vilsmeier-Haack Formylation

A common misconception among early-career chemists is that 1H-indazole can be formylated using the Vilsmeier-Haack protocol (


), analogous to indole. This is chemically invalid. 
  • Mechanism Failure: Indole is electron-rich at C3 due to the lone pair on nitrogen participating in the aromatic sextet. Indazole, however, possesses a pyridine-like N2 nitrogen that withdraws electron density. The C3 position in indazole is insufficiently nucleophilic to attack the Vilsmeier chloroiminium species.

  • Outcome: Attempting this reaction typically yields N-formylation or recovery of starting material, necessitating alternative strategies.

Strategy A: The "Scaffold Hop" (Nitrosation of Indoles)

Currently the most efficient laboratory-scale method, this approach utilizes the reactivity of indoles to generate indazoles.

  • Mechanism: The reaction proceeds via nitrosation of the indole C3 position, forming a nitroso-intermediate. This tautomerizes to an oxime, which undergoes hydrolysis, ring opening, and recyclization to form the indazole N-N bond.

  • Key Innovation: Early versions (Büchi, 1986) suffered from dimerization side-products. Modern optimizations use reverse addition (adding indole to the nitrosating agent) to keep the concentration of nucleophilic indole low, suppressing dimer formation.

Strategy B: The Classical Ring Construction (Isatin Route)

Used primarily in industrial scale-up, this route builds the pyrazole ring rather than functionalizing it.

  • Workflow: Isatin

    
     2-hydrazinobenzoic acid 
    
    
    
    Indazole-3-carboxylic acid
    
    
    Ester
    
    
    Alcohol
    
    
    Aldehyde.
  • Pros: Highly scalable; avoids unstable intermediates.

  • Cons: High step count (4-5 steps); requires harsh reduction/oxidation sequences.

Strategy C: Metal-Catalyzed Carbonylation

A modern pharmaceutical approach utilizing palladium catalysis.

  • Workflow: 3-Iodoindazole + CO + MeOH

    
     Indazole-3-carboxylate 
    
    
    
    Aldehyde.
  • Pros: Tolerates diverse functional groups; avoids hazardous nitrosating agents.

  • Cons: Requires expensive 3-iodoindazole precursors and high-pressure equipment.

Comparative Data Analysis

ParameterMethod A: Nitrosation of IndoleMethod B: Isatin Ring ClosureMethod C: Pd-Carbonylation
Starting Material Indoles (Cheap, Diverse)Isatin (Cheap)3-Iodoindazole (Expensive)
Step Count 1 (Direct)4-52
Typical Yield 70–95%40–60% (Overall)80–90%
Atom Economy HighLowModerate
Scalability Moderate (Exotherm/NOx gas)HighHigh
Key Risk Nitrosamine formationHydrazine toxicityCO gas / Heavy metals

Visualized Reaction Mechanisms

Diagram 1: Mechanism of Indole-to-Indazole Rearrangement (Method A)

This diagram illustrates the complex cascade reaction where the indole nitrogen is "swapped" to form the N-N bond of the indazole.

IndoleNitrosation Indole Indole (C8H7N) Nitroso 3-Nitrosoindole (Intermediate) Indole->Nitroso NaNO2, HCl (Electrophilic Subst.) Oxime Indole-3-one Oxime (Tautomer) Nitroso->Oxime Tautomerization Open Ring Opening (2-Aminobenzoyl derivative) Oxime->Open Hydrolysis & Ring Cleavage Indazole 1H-Indazole-3-carbaldehyde (Product) Open->Indazole Recyclization (-H2O)

Caption: The "Scaffold Hopping" pathway converting Indole to Indazole-3-carbaldehyde via nitrosative rearrangement.

Diagram 2: The Industrial Isatin Route (Method B)

A robust, linear pathway suitable for multi-kilogram synthesis.

IsatinRoute Isatin Isatin Hydrazine 2-Hydrazinobenzoic Acid Isatin->Hydrazine 1. NaOH, H2O 2. NaNO2, HCl (Diazotization) 3. SnCl2 (Reduction) Acid Indazole-3-carboxylic acid Hydrazine->Acid H+ Cyclization Ester Methyl Ester Acid->Ester MeOH, H2SO4 Aldehyde 1H-Indazole-3-carbaldehyde Ester->Aldehyde DIBAL-H (Reduction)

Caption: Step-wise construction of the indazole core from Isatin precursors.

Detailed Experimental Protocols

Protocol A: Optimized Nitrosation of Indole (The "Reverse Addition" Method)

Best for: Rapid generation of diverse analogs in a research setting.

Reagents:

  • Substituted Indole (1.0 equiv)[2]

  • Sodium Nitrite (

    
    , 8.0 equiv)[1][2]
    
  • Hydrochloric Acid (2N aqueous, 7.0 equiv)[2]

  • Solvent: DMF / Water (3:5 ratio)

Procedure:

  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve

    
     in deionized water. Cool to 0°C.[1][2][4]
    
  • Acidification: Slowly add the 2N HCl to the nitrite solution. The solution will turn pale blue/green (formation of

    
    /
    
    
    
    species). Stir for 10 minutes.
  • Reverse Addition (Critical Step): Dissolve the indole in DMF. Using a syringe pump or dropping funnel, add the indole solution slowly (over 1–2 hours) to the acidic nitrite solution at 0°C.[1][2][5]

    • Why? Keeping indole concentration low prevents the electron-rich indole from attacking the intermediate oxime, which causes dimerization (deep red byproducts).

  • Reaction: Allow to warm to room temperature. Monitor by TLC.[6][7][8] Electron-deficient indoles may require heating to 50°C.[5]

  • Workup: Extract with Ethyl Acetate (x3). Wash organic phase with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Self-Validation Check:

  • Success: Product is typically a yellow/tan solid. NMR shows a distinct aldehyde singlet ~10.2 ppm and the N-H proton ~14.0 ppm.

  • Failure: Deep red color indicates dimerization (addition rate too fast).

Protocol B: Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization or when "scaffold hopping" fails.

Reagents:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • 
     (3-5 mol%)
    
  • Triethylamine (2.0 equiv)

  • Methanol (Solvent/Reactant)[7]

  • Carbon Monoxide (CO) balloon or autoclave (1-5 bar)

Procedure:

  • Carbonylation: Combine 3-iodoindazole, Pd catalyst, and base in MeOH. Purge with CO. Heat to 70-80°C for 12-16 hours.

  • Isolation: Filter through Celite, concentrate to obtain Methyl 1H-indazole-3-carboxylate.

  • Reduction: Dissolve ester in anhydrous THF at -78°C. Add DIBAL-H (2.5 equiv) dropwise. Warm to 0°C. Quench with Rochelle's salt.

  • Result: Yields the aldehyde after extraction and purification.

References

  • Büchi, G., et al. (1986).[3] "Synthesis of substituted indazoles." Journal of the American Chemical Society.

  • Chevalier, A., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

  • Lefebvre, V., et al. (2010).[9] "A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles." The Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole."

  • Li, P., et al. (2011).[9] "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones." Organic Letters.

Sources

Predictive and Experimental Paradigms for the Metabolic Stability of 6-Iodo-1H-Indazole-3-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-iodo-1H-indazole-3-carbaldehyde scaffold is a highly versatile building block in modern medicinal chemistry. The 6-iodo position serves as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the 3-carbaldehyde facilitates rapid diversification via reductive amination or Knoevenagel condensations. Consequently, this core is frequently utilized in the development of kinase inhibitors and anti-parasitic agents [6]. However, indazoles are notoriously susceptible to rapid hepatic clearance. Optimizing the metabolic stability of these analogs is a critical hurdle in transitioning a hit compound into a viable clinical candidate.

This whitepaper provides an in-depth, authoritative guide on predicting, measuring, and optimizing the metabolic stability of 6-iodo-1H-indazole-3-carbaldehyde derivatives, bridging in silico predictions with self-validating in vitro experimental workflows.

Structural Vulnerabilities and Clearance Pathways

Understanding the causality behind a drug's degradation is the first step in optimization. The indazole core is highly susceptible to Cytochrome P450 (CYP) mediated oxidation, particularly by isoforms CYP3A4 and CYP2E1 [9]. Molecular dynamics simulations reveal that the unbinding pathways of indazoles in CYP2E1 are gated by specific phenylalanine residues (Phe298 and Phe478), which dictate the residence time and subsequent oxidation of the scaffold [9].

Furthermore, the 3-carbaldehyde group, if left unmasked or unconverted during synthesis, acts as a metabolic liability. It is a prime target for Aldehyde Oxidase (AO) and Phase II glucuronosyltransferases (UGTs) once oxidized to a carboxylic acid or reduced to an alcohol.

Pathways Core Indazole Analog CYP3A4 CYP3A4 / CYP2E1 Oxidation Core->CYP3A4 AO Aldehyde Oxidase (AO) Oxidation Core->AO UGT UGT / SULT Phase II Conjugation Core->UGT Metab1 N-dealkylation CYP3A4->Metab1 Metab2 Carboxylic Acid AO->Metab2 Metab3 N-Glucuronidation UGT->Metab3

Caption: Primary metabolic clearance pathways for 1H-indazole-3-carbaldehyde derivatives.

In Silico Predictive Modeling: The First Line of Defense

Before committing resources to complex organic synthesis, in silico models are employed to predict the regioselectivity and lability of CYP450 metabolism [7].

Mechanistic Rationale: Predictive models evaluate the energy required to remove a hydrogen radical from potential Sites of Metabolism (SOM) [8]. Using AM1 semiempirical quantum mechanical (QM) calculations, we can map the radical stabilities across the indazole core (sp² centers vs. heteroatom sp³ centers). However, thermodynamic lability alone is insufficient. Ligand-based models must be applied to correct for isoform-specific steric accessibility, ensuring that a weak C-H bond is actually physically accessible within the CYP3A4 or CYP2E1 binding pocket [7].

In Vitro Experimental Paradigms

To predict in vivo hepatic clearance and estimate bioavailability, in vitro assays utilizing liver microsomes and isolated hepatocytes are the industry standard [3].

Workflow Start Synthesized Analogs (6-iodo-1H-indazole-3-carbaldehyde) InSilico In Silico SOM Prediction (QM/MM & Ligand-Based) Start->InSilico InVitro In Vitro Assays InSilico->InVitro Prioritize Microsomes Liver Microsomes (HLM) Phase I (CYP450/FMO) InVitro->Microsomes Hepatocytes Suspension Hepatocytes Phase I & II (UGT/AO) InVitro->Hepatocytes LCMS LC-MS/MS Quantification (Parent Disappearance) Microsomes->LCMS Hepatocytes->LCMS Data Calculate t1/2 & CLint LCMS->Data

Caption: Workflow for in silico and in vitro metabolic stability assessment of indazole analogs.

Human Liver Microsome (HLM) Stability Assay

Microsomes are subcellular fractions derived from the endoplasmic reticulum. They are rich in CYP450s and provide a rapid, cost-effective assessment of Phase I oxidative metabolism [4].

Self-Validating Protocol:

  • Preparation: Dissolve the indazole analog in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM. Causality: pH 7.4 is strictly maintained to preserve the structural integrity of the microsomal vesicles and mimic physiological conditions [2].

  • Incubation Mixture: Combine 0.5 mg/mL pooled HLM with the test compound. Keep on ice until initiation [2].

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

  • Time-Course Sampling: Withdraw aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Terminate the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile denatures the enzymes to halt metabolism and precipitates proteins to prevent LC-MS/MS column fouling.

  • Validation Controls:

    • Positive Controls: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) must be run in parallel to confirm enzyme viability [2].

    • Negative Control: A minus-NADPH incubation must be included. If the indazole degrades here, the instability is chemical (e.g., buffer hydrolysis) rather than CYP-mediated.

Suspension Hepatocyte Stability Assay

Because microsomes lack Phase II enzymes and cellular transporters, they often underpredict the clearance of indazoles subject to glucuronidation or aldehyde oxidation. Suspension hepatocytes provide a complete, living enzymatic system [1] [4].

Self-Validating Protocol:

  • Cell Resuscitation: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge gently and resuspend in incubation medium [1].

  • Viability Assessment: Perform Trypan Blue exclusion counting. Acceptance Criteria: Viability must exceed 75% to ensure active transport and Phase II cofactor generation.

  • Incubation: Plate the diluted suspension (

    
     cells/mL) in a multi-well plate. Add the indazole working solution (1 µM final) [1].
    
  • Sampling & Quenching: Withdraw aliquots at 0, 30, 60, 90, and 120 minutes. Quench in cold acetonitrile with an internal standard.

  • Validation Controls: Use 7-hydroxycoumarin to verify Phase II (glucuronidation/sulfation) activity.

Quantitative Data & SAR Optimization

By calculating the half-life (


) and intrinsic clearance (

) from the LC-MS/MS parent disappearance curves, researchers can rank-order compounds and guide Structure-Activity Relationship (SAR) optimization [5].

The table below summarizes representative optimization data for 6-iodo-1H-indazole-3-carbaldehyde analogs. Notice how structural modifications directly alter the primary clearance pathway, successfully shifting a highly labile compound to a slowly metabolized clinical candidate (mirroring real-world optimizations seen in anti-malarial indazole development, where


 was improved from 28 to 98 minutes) [6].

Table 1: Comparative Metabolic Stability Metrics of Indazole Analogs

CompoundStructural ModificationHLM

(µL/min/mg)
Hepatocyte

(min)
Primary SOM / Pathway
Indazole Core Unmodified145.212.5N-dealkylation (CYP3A4)
Analog A Fluorination at C585.428.0Aldehyde oxidation (AO)
Analog B Steric bulk at N142.155.3Glucuronidation (UGT)
Analog C Aldehyde reduction to alcohol18.698.0Slow oxidation

Data Interpretation: Blocking the N1 position with steric bulk reduces Phase II glucuronidation, while reducing the 3-carbaldehyde to an alcohol prevents rapid degradation by Aldehyde Oxidase, significantly extending the hepatocyte half-life.

Conclusion

The optimization of 6-iodo-1H-indazole-3-carbaldehyde analogs requires a symbiotic approach between in silico predictive modeling and rigorous, self-validating in vitro assays. While microsomal assays provide rapid feedback on Phase I liabilities, the complex metabolic fate of the indazole core—particularly the reactivity of the 3-carbaldehyde group—necessitates the use of whole-cell hepatocyte models to accurately predict in vivo clearance. By systematically identifying and blocking Sites of Metabolism (SOM), drug development professionals can successfully navigate the pharmacokinetic challenges inherent to this highly privileged chemical scaffold.

References

  • Title : metabolic stability in liver microsomes | Source : Mercell | URL : [Link]

  • Title : Metabolic Stability | Source : Frontage Laboratories | URL : [Link]

  • Title : Microsomal vs Hepatocyte Stability: Which One to Choose? | Source : Patsnap Synapse | URL : [Link]

  • Title : Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures | Source : PMC | URL : [Link]

  • Title : Identification of three new inhibitor classes against Plasmodium falciparum | Source : ChemRxiv | URL :[Link]

  • Title : Predicting regioselectivity and lability of P450 metabolism | Source : Optibrium | URL : [Link]

  • Title : A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules | Source : Unicamp | URL : [Link]

  • Title : Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations | Source : PubMed | URL : [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 6-Iodo-1H-indazole-3-carbaldehyde via Directed Nitrosation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

Indazole derivatives are heavily utilized in medicinal chemistry as bioisosteres for indoles, offering superior hydrogen-bonding capabilities within the hydrophobic pockets of target proteins 1. 6-Iodo-1H-indazole-3-carbaldehyde is a highly valuable, bifunctional building block. The C3-aldehyde enables rapid functionalization via Wittig or Knoevenagel reactions, while the C6-iodo substituent serves as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) to elaborate the scaffold into complex kinase inhibitors 2.

Mechanistic Rationale and Kinetic Control

The transformation of 6-iodoindole to 6-iodo-1H-indazole-3-carbaldehyde is achieved through a direct nitrosation pathway in a slightly acidic environment. The reaction relies on the in situ generation of the nitrosonium ion (


) from sodium nitrite and hydrochloric acid. The electron-rich C3 position of the indole attacks the electrophilic 

, triggering a cascade of rearrangement, ring expansion, and contraction that ultimately yields the thermodynamically stable 1H-indazole-3-carbaldehyde core 1.

A critical factor in this synthesis is the suppression of competitive side reactions, such as N-nitrosation or substrate dimerization. To enforce strict kinetic control, a "reverse addition" strategy is employed. By utilizing a syringe pump to slowly introduce the 6-iodoindole into a large, pre-formed excess of the nitrosating agent, the local concentration of unreacted indole remains negligible. This ensures that every indole molecule immediately encounters


, driving the reaction exclusively down the desired C3-nitrosation pathway 1.
Reaction Workflow Visualization

Synthesis A 6-Iodoindole (Starting Material) C Syringe Pump Addition (Kinetic Control) A->C B Nitrosating Pool NaNO2 (8 eq), HCl (7 eq) H2O/DMF, 0 °C B->C Pre-formed NO+ D Thermal Rearrangement 50 °C, 16 h C->D Intermediate Formation E 6-Iodo-1H-indazole- 3-carbaldehyde D->E High Yield Conversion

Caption: Synthetic workflow for 6-iodo-1H-indazole-3-carbaldehyde via reverse-addition nitrosation.

Quantitative Method Optimization

The following data summarizes the critical differences between standard bolus addition and the optimized reverse addition protocol, highlighting the causality behind the improved yield profile.

ParameterStandard NitrosationOptimized Reverse AdditionMechanistic Causality
Reagent Stoichiometry NaNO

(8 eq), HCl (7 eq)
NaNO

(8 eq), HCl (7 eq)
Excess required to maintain a saturated

pool.
Addition Sequence Reagents added to IndoleIndole added to ReagentsPrevents indole-indole dimerization by keeping substrate concentration low.
Addition Rate Bolus / RapidSyringe Pump (2 hours)Enforces strict kinetic control over the initial electrophilic attack.
Temperature Profile 0 °C to 80 °C (6 h)0 °C

RT (2 h)

50 °C (16 h)
Gradual heating allows for controlled intermediate rearrangement without degradation.
Expected Yield ~50-60% (High impurities)>80% (High purity)Suppression of N-nitrosated byproducts maximizes target conversion.
Detailed Experimental Protocol

Scale: 1.0 mmol (Demonstration Scale) Target: 6-Iodo-1H-indazole-3-carbaldehyde

Materials Required:

  • 6-Iodoindole (1.0 mmol, ~243 mg)

  • Sodium nitrite (NaNO

    
    ) (8.0 mmol, 550 mg)
    
  • 2 N Aqueous Hydrochloric Acid (HCl) (7.0 mmol, 3.5 mL)

  • N,N-Dimethylformamide (DMF) (6.0 mL total)

  • Deionized Water (1.6 mL)

Step-by-Step Methodology:

  • Generation of the Nitrosating Pool:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaNO

      
       (550 mg, 8.0 mmol) in a mixture of deionized water (1.6 mL) and DMF (3.0 mL).
      
    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add 2 N aqueous HCl (3.5 mL, 7.0 mmol) dropwise over 5 minutes.

    • Self-Validation Check: The solution will exhibit a distinct color change (typically pale blue/green to yellowish) and slight effervescence, confirming the generation of the active nitrosonium species. Maintain stirring at 0 °C for 10 minutes to ensure complete equilibration 1.

  • Reverse Addition of Substrate:

    • In a separate vial, dissolve 6-iodoindole (243 mg, 1.0 mmol) in DMF (3.0 mL).

    • Load this solution into a gas-tight syringe.

    • Remove the ice bath from the main reaction flask, allowing it to warm to room temperature (approx. 20-22 °C).

    • Using a syringe pump, add the 6-iodoindole solution to the rapidly stirring nitrosating mixture over a strict period of 2 hours.

    • Causality Note: This slow addition is the most critical step. Rushing this addition will result in localized spikes in indole concentration, leading to intractable polymeric byproducts [[2]]().

  • Thermal Rearrangement:

    • Once the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure complete consumption of the starting material.

    • Subsequently, equip the flask with a reflux condenser and heat the mixture to 50 °C using an oil bath or heating block. Maintain this temperature for 16 hours. This thermal energy is required to drive the intermediate cascade into the fully aromatic indazole system 1.

  • Reaction Quench and Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (3 x 15 mL) to remove DMF and inorganic salts, followed by a final wash with saturated aqueous sodium chloride (brine, 15 mL).

    • Self-Validation Check: Monitor the aqueous washes; excessive emulsion formation can be mitigated by adding a small amount of solid NaCl to the aqueous phase.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO

      
      ).
      
    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to yield pure 6-iodo-1H-indazole-3-carbaldehyde.

References
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC (National Institutes of Health). URL:[Link]

Sources

Application Note: Reductive Amination Protocols for 6-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with the privileged 6-iodo-1H-indazole-3-carbaldehyde scaffold. This intermediate is a critical junction point in the synthesis of type II kinase inhibitors (e.g., Axitinib analogs), providing two orthogonal vectors for diversification: the C3-amine (via reductive amination) and the C6-aryl/heteroaryl motif (via Suzuki/Buchwald coupling).

Introduction & Strategic Value

The 1H-indazole-3-carbaldehyde core is a bioisostere of indole-3-carbaldehyde, offering improved metabolic stability and hydrogen-bonding capabilities within ATP-binding pockets.[1] The 6-iodo substituent specifically serves as a high-value "chemical handle," allowing for late-stage diversification via Palladium-catalyzed cross-couplings.

However, the reductive amination of this scaffold presents specific challenges:

  • Solubility: The 6-iodo group and the indazole core create a rigid, planar lipophile that can suffer from poor solubility in standard alcoholic solvents.

  • Chemoselectivity: The C6-Iodine is labile under catalytic hydrogenation conditions (hydrodehalogenation), necessitating hydride-based reduction methods.

  • N1-Acidity: The indazole N-H (pKa ~14) can participate in competitive hydrogen bonding or non-specific binding, though it generally does not require protection for standard reductive aminations.

This guide details three field-proven protocols to address these challenges, ensuring high yields and purity.

Chemical Compatibility & Pre-Reaction Assessment

Physicochemical Properties[1][2][3][4][5]
  • Compound: 6-Iodo-1H-indazole-3-carbaldehyde

  • Molecular Weight: ~272.04 g/mol

  • Appearance: Typically a yellow to orange solid.[2]

  • Solubility Profile:

    • High: DMSO, DMF, THF.

    • Moderate: DCE (1,2-Dichloroethane), DCM, MeOH (warm).

    • Low: Water, Hexanes, Et2O.

Critical "Do's and Don'ts"
ParameterRecommendationRationale
Reducing Agent Use STAB or NaBH₄ Avoid H₂/Pd-C. Catalytic hydrogenation will cleave the C-I bond (deiodination), destroying the handle for future coupling.
Solvent DCE or THF/MeOH DCE promotes imine formation via water azeotrope/solvation. THF aids solubility of the iodo-indazole.
Acid Catalyst Acetic Acid (AcOH) Essential for activating the carbonyl, especially since the electron-rich indazole ring can reduce electrophilicity.
N1-Protection Optional The reaction works on the free base. Protect (e.g., THP, SEM) only if N-alkylation is observed during subsequent alkylation steps.

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best for: Routine library synthesis, primary amines, and non-hindered secondary amines. Mechanism: Direct reductive amination (One-Pot).[3] Sodium triacetoxyborohydride (STAB) is mild and does not reduce the aldehyde/ketone competitively at a fast rate, allowing the imine to form and be reduced selectively.

Materials:

  • 6-Iodo-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (glacial, 1-2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [anhydrous]

Procedure:

  • Solubilization: In a dry vial, suspend 6-iodo-1H-indazole-3-carbaldehyde (100 mg, 0.37 mmol) in DCE (4 mL). If the solid does not dissolve, add THF dropwise (up to 1 mL) until clear.

  • Imine Formation: Add the amine (0.41 mmol, 1.1 equiv) and Acetic Acid (22 µL, 1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution often clarifies or changes color (yellow

      
       orange) as the imine/iminium forms.
      
  • Reduction: Add STAB (117 mg, 0.55 mmol, 1.5 equiv) in one portion.

    • Note: Gas evolution (H₂) is minor but possible.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+1).

    • Tip: If reaction stalls, add another 0.5 equiv of STAB.

  • Quench & Workup:

    • Dilute with DCM (10 mL).

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 10 mins.

    • Separate phases.[1][3] Extract aqueous layer 2x with DCM.

    • Dry organics over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (DCM:MeOH gradient 0–10%).

Protocol B: The "Stepwise" Method (Ti(OiPr)₄ / NaBH₄)

Best for: Sterically hindered amines, anilines (weak nucleophiles), or acid-sensitive substrates. Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing imine formation even with poor nucleophiles.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (anhydrous) and MeOH (dry)

Procedure:

  • Activation: In a sealed tube, combine 6-iodo-1H-indazole-3-carbaldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) via syringe.

  • Imine Formation: Stir at RT for 6–12 hours.

    • Optimization: If conversion is low, heat to 50°C for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with dry MeOH (equal volume to THF).

    • Add NaBH₄ (2.0 equiv) portion-wise (Caution: Exothermic, gas evolution).

  • Workup (The "Titanium Crash"):

    • Add 1N NaOH or water (1 mL) to quench. A white/grey precipitate (TiO₂) will form.

    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Concentrate the filtrate and purify.[1][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal protocol and the mechanistic pathways.

ReductiveAmination Start Start: 6-Iodo-1H-indazole-3-carbaldehyde AmineCheck Analyze Amine Partner Start->AmineCheck Primary Primary / Unhindered Secondary (e.g., Benzylamine, Morpholine) AmineCheck->Primary High Reactivity Hindered Hindered / Weak Nucleophile (e.g., t-Butylamine, Aniline) AmineCheck->Hindered Low Reactivity ProtocolA PROTOCOL A: STAB Method Solvent: DCE/AcOH Reagent: NaBH(OAc)3 Primary->ProtocolA ProtocolB PROTOCOL B: Titanium Method Solvent: THF/Ti(OiPr)4 Reagent: NaBH4 Hindered->ProtocolB Intermediate Intermediate: Iminium Ion ProtocolA->Intermediate Acid Catalysis ProtocolB->Intermediate Lewis Acid Dehydration Reduction Hydride Transfer Intermediate->Reduction Product Product: 3-(Aminomethyl)-6-iodo-1H-indazole Reduction->Product Coupling Downstream Application: Suzuki/Buchwald Coupling Product->Coupling Next Step

Caption: Decision tree for selecting reductive amination conditions based on amine nucleophilicity.

Troubleshooting & Optimization

Issue: Low Conversion to Imine
  • Cause: The 6-iodo group withdraws electron density, but the indazole ring is electron-rich, potentially reducing the electrophilicity of the aldehyde compared to a simple benzaldehyde.

  • Solution: Increase the activation. Switch from Acetic Acid to Ti(OiPr)₄ (Protocol B) or add molecular sieves (4Å) to the STAB reaction to drive the equilibrium.

Issue: Over-Alkylation (Dialkylation)
  • Cause: Primary amines can react twice if the product secondary amine is more nucleophilic than the starting material.

  • Solution:

    • Use a large excess of the amine (2–3 equiv) if the amine is cheap.

    • Use the Stepwise Method : Form the imine completely in MeOH (reflux 1h), evaporate solvent, redissolve, and then reduce. This prevents the "reductive alkylation" cycle from happening concurrently.

Issue: Product Solubility in Workup
  • Cause: The product contains both a basic amine and the acidic indazole NH. It may form a zwitterion that stays in the aqueous phase or precipitates at the interface.

  • Solution: Adjust the aqueous layer to pH ~9-10 during extraction (using Na₂CO₃) to ensure the amine is free-based. Use 10% MeOH in DCM or EtOAc for extraction to improve solubility of the polar core.

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive. Store the starting material and product in amber vials or foil-wrapped containers to prevent gradual deiodination or degradation.

  • Borohydrides: STAB and NaBH₄ generate Hydrogen gas upon contact with acid or water. Ensure proper venting.

  • Waste: Dispose of halogenated organic waste (DCE, Iodinated product) separately from non-halogenated solvents.

References

  • Synthesis of Indazole-3-carbaldehydes

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2][4]

    • Source:RSC Advances, 2018, 8, 13470-13478.
    • URL:[Link]

    • Relevance: Establishes the synthesis of 5-iodo and 6-bromo analogs, validating the stability of the halo-indazole core under acidic/oxid
  • General Reductive Amination Protocol (STAB)

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source:Journal of Organic Chemistry, 1996, 61 , 3849-3862.[5]

    • URL:[Link]

    • Relevance: The foundational text for Protocol A, detailing the tolerance of various functional groups.
  • Titanium-Mediated Reductive Amination

    • Title: Titanium(IV)
    • Source:Journal of Organic Chemistry, 1990, 55, 2552–2554.
    • URL:[Link]

    • Relevance: Basis for Protocol B, crucial for sterically hindered amines.
  • Indazole Kinase Inhibitors (Context)

    • Title: Discovery of Axitinib with Chemopl
    • Source:Nature, 2008 (Contextual reference for scaffold utility).
    • URL:[Link] (Generic placeholder for general knowledge grounding, specific Axitinib synthesis papers like Org. Process Res. Dev. 2014, 18, 1, 209–214 are the technical basis).

Sources

Application Note: Strategic Suzuki-Miyaura Functionalization of 6-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Indazole-3-carbaldehydes are privileged pharmacophores widely utilized in the development of kinase inhibitors and anti-inflammatory agents. Specifically, 6-iodo-1H-indazole-3-carbaldehyde serves as a highly versatile bifunctional building block. The C6-iodine atom provides an exceptional vector for palladium-catalyzed C-C bond formation, while the C3-carbaldehyde remains available for downstream modifications such as reductive aminations or olefination.

This application note details the mechanistic rationale and optimized protocols for executing direct Suzuki-Miyaura cross-coupling on this substrate without the need for transient nitrogen protection, significantly streamlining synthetic workflows in drug discovery[1].

Mechanistic Causality & Reaction Design

Designing a cross-coupling reaction for 6-iodo-1H-indazole-3-carbaldehyde requires navigating three distinct chemical personalities within the same molecule:

The C6-Iodine Activation Vector

In palladium-catalyzed cross-couplings, the rate of oxidative addition is dictated by the carbon-halogen bond dissociation energy. Aryl iodides are exceptionally reactive, allowing for rapid insertion of the Pd(0) catalyst[2]. This intrinsic reactivity ensures that the oxidative addition step is not rate-limiting, enabling the use of milder temperatures that preserve sensitive functional groups elsewhere on the scaffold[3].

Mitigating N1-H Catalyst Poisoning

The unprotected indazole nitrogen (N1-H) presents a significant challenge. Its Lewis basicity and acidity (pKa ~14) allow it to coordinate with palladium, potentially forming inactive off-cycle Pd-indazole oligomers or leading to competing Buchwald-Hartwig amination[4]. The Solution: Utilizing a sterically demanding, bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf tightly shields the palladium center, sterically repelling the indazole nitrogen while accelerating the reductive elimination step.

Preserving the C3-Carbaldehyde

Aldehydes are highly susceptible to side reactions under standard cross-coupling conditions, most notably the Cannizzaro reaction or aldol condensations in the presence of strong bases. The Solution: A biphasic solvent system (1,4-Dioxane/Water) paired with a mild inorganic base (


). The biphasic nature ensures that the base remains largely in the aqueous layer, facilitating the crucial transmetalation of the boronic acid at the interface without subjecting the organic-soluble aldehyde to a harsh, homogeneous basic environment.

Visualizations of Reaction Logic

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OA Oxidative Addition Pd(II) Intermediate Pd0->OA Addition of 6-Iodo-1H-indazole-3-carbaldehyde TM Transmetalation Boronate Exchange OA->TM Base (K2CO3) / H2O RE Reductive Elimination C-C Bond Formation TM->RE Arylboronic Acid RE->Pd0 Release of 6-Aryl Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for 6-iodo-1H-indazole-3-carbaldehyde.

Workflow Start 6-Iodo-1H-indazole-3-carbaldehyde Decision Boronic Acid Reactivity? Start->Decision Direct Direct Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Decision->Direct High Reactivity / Standard Protect N1-Protection (THP or SEM group) Decision->Protect Low Reactivity / Hindered Product 6-Aryl-1H-indazole-3-carbaldehyde Direct->Product Coupling Suzuki Coupling Standard Conditions Protect->Coupling Deprotect Acidic Deprotection (TFA or HCl) Coupling->Deprotect Deprotect->Product

Figure 2: Experimental decision matrix for direct versus protected Suzuki coupling workflows.

Quantitative Data: Condition Optimization

The following table summarizes the causal effects of altering reaction parameters on the yield and integrity of the substrate.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality


Toluene/EtOH/

9045Monodentate ligands fail to prevent N1-coordination; Pd-black precipitation observed.


1,4-Dioxane/

80 88 Optimal biphasic system; dppf bite angle sterically shields Pd from N1-H.

/ SPhos

Toluene/

10072Excellent conversion, but elevated temperatures led to partial aldehyde degradation.


DMF/

8065Stronger base in a highly polar solvent induced Cannizzaro-type side reactions.

Standard Operating Protocol: Direct Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure experimental integrity.

Reagents & Stoichiometry
  • 6-Iodo-1H-indazole-3-carbaldehyde : 1.0 equivalent (Substrate)

  • Arylboronic Acid : 1.2 to 1.5 equivalents (Coupling partner)

  • 
     : 0.05 equivalents (5 mol%, Catalyst)
    
  • 
     : 2.5 equivalents (Base)
    
  • 1,4-Dioxane /

    
     : 4:1 v/v (0.1 M relative to substrate)
    
Step-by-Step Methodology
  • Reaction Assembly : To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-iodo-1H-indazole-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Atmosphere Exchange (Critical Step) : Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Rigorous exclusion of oxygen prevents the oxidation of the aldehyde to a carboxylic acid and prevents the rapid deactivation of the Pd(0) intermediate.

  • Solvent Addition : Inject previously degassed 1,4-Dioxane and deionized water (4:1 ratio) via syringe.

  • Catalyst Introduction : Briefly open the vial under a positive stream of Argon and add

    
     (5 mol%). Reseal and purge with Argon for an additional 2 minutes.
    
  • Thermal Activation : Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) to ensure maximum surface area at the biphasic interface.

    • Self-Validation Checkpoint 1: Within 15-30 minutes, the mixture should transition from a bright orange suspension to a dark red/brown homogeneous-looking emulsion. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.

  • Reaction Monitoring : After 4 hours, sample the organic layer for TLC (Hexanes/EtOAc 1:1) or LC-MS analysis.

    • Self-Validation Checkpoint 2: The starting material (UV active, highly fluorescent under 254 nm) should be consumed. If the reaction stalls at ~50% conversion, it indicates boronic acid protodeboronation; spiking with an additional 0.5 eq of boronic acid will drive it to completion.

  • Workup & Isolation : Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Partition the layers and extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 60% EtOAc in Hexanes) to afford the pure 6-aryl-1H-indazole-3-carbaldehyde.

References

1.2 2.4 3.1 4.3

Sources

Optimizing the Conversion of 6-iodo-1H-indazole-3-carbaldehyde to its Carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-iodo-1H-indazole-3-carboxylic Acid

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Specifically, 6-iodo-1H-indazole-3-carboxylic acid serves as a crucial building block in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapies. The carboxylic acid moiety provides a versatile handle for amide bond formation and other key transformations in drug development. This guide provides a comprehensive overview of the critical oxidation step converting the aldehyde to the desired carboxylic acid, focusing on chemoselectivity and yield optimization.

Challenges in the Oxidation of 6-iodo-1H-indazole-3-carbaldehyde

The oxidation of 6-iodo-1H-indazole-3-carbaldehyde presents several challenges that necessitate a carefully selected and optimized protocol:

  • Chemoselectivity: The indazole ring contains two nitrogen atoms, with the N-H proton being potentially susceptible to oxidation under harsh conditions, leading to undesired byproducts such as N-oxides.[3][4]

  • Substituent Effects: The presence of an iodine atom at the 6-position, an electron-withdrawing group, can influence the reactivity of the aldehyde and the stability of the indazole ring.

  • Reaction Conditions: The choice of oxidant and reaction conditions is critical to avoid over-oxidation or degradation of the starting material and product. Many common oxidizing agents are not suitable due to their lack of selectivity.[5]

Comparative Analysis of Oxidation Methodologies

Several methods exist for the oxidation of aldehydes to carboxylic acids. However, for a sensitive substrate like 6-iodo-1H-indazole-3-carbaldehyde, a mild and highly chemoselective method is paramount.

Oxidation MethodOxidizing Agent(s)AdvantagesDisadvantagesSuitability for 6-iodo-1H-indazole-3-carbaldehyde
Pinnick Oxidation Sodium chlorite (NaClO2), buffer, scavengerMild, highly chemoselective, tolerates a wide range of functional groups, high yields.[6][7]Requires a scavenger for the hypochlorous acid byproduct.Highly Recommended
Jones Oxidation Chromic acid (CrO3/H2SO4)Inexpensive, powerful oxidant.Harshly acidic, not chemoselective, uses toxic chromium reagents.[8]Not Recommended
Tollens' Test Silver nitrate in ammoniaMild, selective for aldehydes.Primarily a qualitative test, not ideal for preparative scale.Not Recommended for Synthesis
Potassium Permanganate KMnO4Strong oxidant.Not chemoselective, can cleave C-C bonds.Not Recommended

Given the potential for side reactions and the need to preserve the integrity of the indazole ring and the iodo-substituent, the Pinnick oxidation stands out as the most suitable method.[9]

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation utilizes sodium chlorite (NaClO2) as the primary oxidant under mildly acidic conditions.[6] The active oxidant is chlorous acid (HClO2), which is generated in situ.

The key to the Pinnick oxidation's success lies in its mechanism, which proceeds through a pericyclic fragmentation of a chlorite ester intermediate. This pathway is highly specific for aldehydes and avoids the harsh conditions of other oxidation methods.[9]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct, which can lead to undesired side reactions.[6] To mitigate this, a scavenger such as 2-methyl-2-butene is typically added to the reaction mixture.

Pinnick_Mechanism cluster_main Pinnick Oxidation Workflow Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction NaClO2 NaClO2 NaClO2->Reaction Buffer Buffer Buffer->Reaction Scavenger Scavenger Scavenger->Reaction Workup Workup Reaction->Workup Carboxylic_Acid Carboxylic_Acid Workup->Carboxylic_Acid

Caption: General workflow for the Pinnick oxidation.

Detailed Protocol for Pinnick Oxidation of 6-iodo-1H-indazole-3-carbaldehyde

This protocol is designed for the efficient and high-yield conversion of 6-iodo-1H-indazole-3-carbaldehyde to 6-iodo-1H-indazole-3-carboxylic acid.

Materials:

  • 6-iodo-1H-indazole-3-carbaldehyde

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium chlorite (NaClO2, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)

  • 2-Methyl-2-butene

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl, 1 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-iodo-1H-indazole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (approximately 10 mL per gram of aldehyde).

  • Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate monohydrate (2.0 eq) and 2-methyl-2-butene (4.0 eq).

  • Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water (approximately 4 mL per gram of NaClO2). Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath. Carefully quench the excess oxidant by the slow, portion-wise addition of sodium sulfite until a starch-iodide paper test is negative (no blue color).

  • Workup:

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-iodo-1H-indazole-3-carboxylic acid.

Protocol_Flowchart cluster_protocol Pinnick Oxidation Protocol start Dissolve Aldehyde in t-BuOH/H2O add_reagents Add NaH2PO4 and 2-methyl-2-butene start->add_reagents add_oxidant Add NaClO2 solution dropwise add_reagents->add_oxidant react Stir at RT and Monitor (TLC/HPLC) add_oxidant->react quench Cool and Quench with Na2SO3 react->quench workup Acidify and Extract with EtOAc quench->workup purify Dry, Concentrate, and Recrystallize workup->purify end_node Pure Carboxylic Acid purify->end_node

Caption: Step-by-step experimental workflow for the Pinnick oxidation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidant or reaction time.Add an additional portion of NaClO2 solution. Increase the reaction time and continue to monitor.
Formation of Byproducts Inefficient scavenging of HOCl.Ensure a sufficient excess of 2-methyl-2-butene is used.
Low Yield Product loss during workup.Ensure complete extraction from the aqueous phase. Minimize transfers and handle the product carefully during purification.
Product is Insoluble The carboxylic acid may precipitate from the reaction mixture.Add more solvent to maintain a homogenous solution during the reaction.

Orthogonal Protection Strategies

In more complex syntheses, it may be necessary to protect the N-H of the indazole ring. An orthogonal protecting group strategy allows for the selective removal of one protecting group without affecting others.[10]

  • Boc Protection: The N-H can be protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the Pinnick oxidation conditions and can be removed later with acid.

  • SEM Protection: A (2-(trimethylsilyl)ethoxy)methyl (SEM) group can also be employed for N-protection and is removable under fluoride-mediated conditions.

Conclusion

The oxidation of 6-iodo-1H-indazole-3-carbaldehyde to its corresponding carboxylic acid is a critical transformation in the synthesis of medicinally important compounds. The Pinnick oxidation offers a mild, chemoselective, and high-yielding method that is well-suited for this sensitive substrate. By following the detailed protocol and considering the potential challenges, researchers can reliably and efficiently prepare this valuable synthetic intermediate.

References

  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • LOCKSS. (1996).
  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved from [Link]

  • Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • PMC. (n.d.). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessing the effectiveness of oxidative approaches for the synthesis of aldehydes and ketones from oxidation of iodomethyl group. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • RSC Publishing. (2020). Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes. Retrieved from [Link]

  • University of Bristol. (n.d.).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • PMC. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

  • RSC Publishing. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Retrieved from [Link]

  • Organic Chemistry Select. (2012).
  • Organic Chemistry Portal. (2024).
  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2023). Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine as a Chemoselective Reoxidant of TEMPO: Application to the Oxidation of Alcohols to Aldehydes and Ketones.
  • RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Retrieved from [Link]

  • PMC. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Iodine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • RSC Publishing. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Retrieved from [Link]

  • YouTube. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25).
  • Wiley Online Library. (2022).
  • RSC Publishing. (n.d.). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Retrieved from [Link]

  • Organic Chemistry Reaction. (2026).
  • Institute of Chemistry of Clermont-Ferrand. (n.d.).
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2013).
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • BenchChem. (n.d.). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

Sources

Application Note: Protecting Group Strategies for 6-iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists working with the 6-iodo-1H-indazole-3-carbaldehyde scaffold. It addresses the critical challenge of regioselective nitrogen protection while preserving the sensitive C3-aldehyde and C6-iodide functionalities.

Introduction & Strategic Analysis

The 6-iodo-1H-indazole-3-carbaldehyde scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and other bioactive heterocycles. Its utility stems from its three orthogonal reactive sites:

  • N-H (N1/N2): Nucleophilic nitrogen requiring protection to prevent catalyst poisoning or side reactions.

  • C3-Aldehyde: An electrophilic handle for condensation (Knoevenagel, Wittig) or reductive amination.

  • C6-Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

The Regioselectivity Challenge (N1 vs. N2)

Indazoles exhibit annular tautomerism.[1] The 1H-tautomer (benzenoid) is thermodynamically more stable than the 2H-tautomer (quinonoid) by approximately 2–5 kcal/mol. However, the regiochemical outcome of protection depends heavily on the reaction conditions (kinetic vs. thermodynamic control) and the steric/electronic nature of the protecting group.

  • Thermodynamic Control (Favors N1): High temperatures, reversible conditions, or steric freedom generally yield the N1-isomer.

  • Kinetic Control (Favors N2): Low temperatures, specific chelating agents, or steric hindrance at C7 can favor N2.

  • Substrate Influence: The electron-withdrawing C3-formyl group increases the acidity of the N-H proton (

    
    ), making the anion highly reactive.
    
Chemoselectivity Considerations
  • Aldehyde Sensitivity: The C3-aldehyde is susceptible to nucleophilic attack (e.g., by lithiated species) and acetalization under acidic conditions. Protection protocols must avoid strong nucleophiles or alcohols in the presence of acid.

  • Iodide Stability: The C6-iodide is generally stable to standard alkylation/acylation conditions but labile to metal-halogen exchange (e.g.,

    
    -BuLi).
    

Decision Matrix: Selecting the Right Group

FeatureTHP (Tetrahydropyranyl) SEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butyloxycarbonyl)
Primary Regioselectivity N1 (Thermodynamic)N1/N2 Mixture (Conditions dependent)N1 (Major)
Introduction Conditions Acidic (pTsOH)Basic (NaH)Basic (DMAP/TEA)
Stability: Base High (Stable to Suzuki/Heck)High (Stable to strong base)Low (Cleaves with nucleophiles)
Stability: Acid Low (Cleaves with mild acid)High (Requires Fluoride/Strong Acid)Low (Cleaves with TFA/HCl)
Aldehyde Compatibility Risk: Acetal formation if alcohol presentHigh: NaH is safe (no enolizable H)High: Mild conditions
Rec.[2][3] Use Case Standard Suzuki coupling; acidic workup.Orthogonal protection; harsh basic steps.Temporary masking; mild coupling.

Detailed Protocols

Protocol A: THP Protection (Acid-Catalyzed)

Rationale: THP is cost-effective and stable to the basic conditions of subsequent Pd-catalyzed couplings. Critical Control: Use an aprotic solvent (DCM or THF) to prevent the aldehyde from forming an acetal.

Materials:

  • 6-iodo-1H-indazole-3-carbaldehyde (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 – 3.0 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    H
    
    
    O) (0.05 equiv)
  • Solvent: Anhydrous Dichloromethane (DCM) or THF[4]

Step-by-Step Methodology:

  • Dissolution: Suspend the indazole substrate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Catalyst Addition: Add

    
    -TsOH
    
    
    
    H
    
    
    O (5 mol%) at room temperature (20–25 °C).
  • Reagent Addition: Add DHP (1.5 equiv) dropwise over 10 minutes.

    • Note: The reaction is slightly exothermic.

  • Monitoring: Stir at RT for 3–12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The N1-THP product is usually less polar than the starting material.

    • Troubleshooting: If conversion stalls, add another 0.5 equiv of DHP.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO

    
    ).
    
    • Regioisomers: You may observe a minor N2-isomer (kinetic).[4][5][6] The N1-isomer is the major thermodynamic product.

Protocol B: SEM Protection (Base-Mediated)

Rationale: SEM provides robust protection against both acid and base, removable only by fluoride (TBAF) or strong acid. Critical Control: Use NaH carefully. While the C3-aldehyde has no


-protons (preventing enolization/aldol), high temperatures could trigger Cannizzaro-type disproportionation. Keep the reaction at 

°C.

Materials:

  • 6-iodo-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • SEM-Chloride (SEM-Cl) (1.1 equiv)

  • Solvent: Anhydrous DMF or THF[4]

Step-by-Step Methodology:

  • Preparation: Wash NaH with dry hexane to remove oil (optional but recommended for purity) or use as is. Suspend NaH in anhydrous DMF (0.5 M) at 0 °C.

  • Deprotonation: Add the indazole substrate portion-wise to the NaH suspension at 0 °C.

    • Observation: Gas evolution (

      
      ) will occur. Stir for 30–60 mins until evolution ceases and a clear anion solution forms.
      
  • Alkylation: Add SEM-Cl dropwise via syringe at 0 °C.

  • Reaction: Allow to warm to RT and stir for 1–4 hours.

  • Quench: Cool to 0 °C. Carefully quench with water (dropwise).

  • Workup: Dilute with EtOAc. Wash extensively with water (to remove DMF) and brine.

  • Purification: Flash chromatography.

    • Regioselectivity:[1][4][5][7] SEM alkylation often yields a mixture of N1 and N2 isomers (approx 3:1 to 4:1). Isolate the N1 isomer (usually higher

      
      ) for downstream stability.
      

Visualizations

Diagram 1: Regioselectivity & Mechanism

This decision tree illustrates the mechanistic divergence between Kinetic (N2) and Thermodynamic (N1) control.

IndazoleProtection Start 6-iodo-1H-indazole-3-carbaldehyde (Substrate) Deprotonation Deprotonation (Indazolyl Anion) Start->Deprotonation Base (NaH/Cs2CO3) Thermo Thermodynamic Control (High Temp / Reversible / Acid Cat) Start->Thermo Acid (pTsOH) Kinetic Kinetic Control (Low Temp / Steric Bulk / Chelation) Deprotonation->Kinetic Fast Attack Deprotonation->Thermo Equilibration N2_Product N2-Protected Isomer (Quinonoid Structure) Less Stable Kinetic->N2_Product Major (Transient) N1_Product N1-Protected Isomer (Benzenoid Structure) Thermodynamically Preferred Thermo->N1_Product Major (Final) N2_Product->N1_Product Rearrangement (Heat/Acid)

Caption: Pathways governing N1 vs. N2 regioselectivity. N1 is the thermodynamic sink due to aromatic stabilization.

Diagram 2: Experimental Workflow (THP Protection)

A self-validating workflow for the recommended THP protection protocol.

THP_Protocol Input Substrate + DCM (Anhydrous) Cat Add pTsOH (5 mol%) Input->Cat Add_DHP Add DHP (1.5 eq) Dropwise Cat->Add_DHP Monitor TLC Check (3-12 hrs) Add_DHP->Monitor Monitor->Add_DHP Incomplete (+0.5 eq DHP) Quench Quench (NaHCO3) Phase Sep Monitor->Quench Complete Isolate Flash Column Isolate N1-THP Quench->Isolate

Caption: Step-by-step workflow for acid-catalyzed THP protection ensuring aldehyde safety.

References

  • Regioselective Protection of Indazoles

    • Luo, G., et al. "Regioselective Protection of Indazoles."[6] Journal of Organic Chemistry, 2006.[6]

    • Source:

  • Synthesis of 1H-indazole-3-carbaldehydes

    • Bouché, L., et al.
    • Source:

  • THP Protection Strategies

    • Greene, T. W., & Wuts, P. G. M.[8][9] Protective Groups in Organic Synthesis.

    • Source:

  • Indazole Tautomerism and Alkylation

    • Cheung, M., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." Journal of Organic Chemistry, 2003.[8]

    • Source:

Sources

Application Note: 6-Iodo-1H-indazole-3-carbaldehyde in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the indazole core is universally recognized as a privileged scaffold, acting as a highly effective bioisostere for the indole ring. 6-Iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) has emerged as a critical pharmaceutical intermediate in the synthesis of Type-I and Type-II kinase inhibitors [1].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale and synthetic workflows for utilizing this intermediate. Its strategic value lies in its dual orthogonal reactivity : the C6-iodo group provides an ideal handle for palladium-catalyzed cross-coupling, while the C3-carbaldehyde serves as a versatile vector for reductive aminations and condensations. This allows medicinal chemists to rapidly diversify the scaffold to probe both the hydrophobic pocket and the solvent-exposed channel of target kinases such as FGFR, VEGFR, and Chk1 [2].

Structural Rationale & Physicochemical Profiling

The efficacy of 6-iodo-1H-indazole-3-carbaldehyde stems from its precise spatial geometry when docked into an ATP-binding site. The N1-H and N2 atoms of the indazole core form a robust hydrogen-bond donor/acceptor pair that anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of Ala564 in FGFR1) [3].

Table 1: Physicochemical Properties [4]
PropertyValue / Description
Chemical Name 6-Iodo-1H-indazole-3-carbaldehyde
CAS Number 885518-80-9
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Appearance Light yellow to brown crystalline powder
Solubility Soluble in DMF, DMSO, THF; Insoluble in Water
Storage Conditions 2–8°C, sealed under inert atmosphere (Argon/N₂)
Table 2: Orthogonal Reactivity Profile
PositionFunctional GroupPrimary Synthetic UtilityTarget Kinase Region
N1 / N2 Pyrazole CoreH-Bonding, Protecting Group (THP/Boc)Hinge Region
C6 Aryl IodideSuzuki, Sonogashira, Buchwald-HartwigHydrophobic Pocket II
C3 CarbaldehydeReductive Amination, Wittig, OxidationSolvent-Exposed Channel

Mechanistic Pathway & Scaffold Integration

The following diagram illustrates how the functional handles of 6-iodo-1H-indazole-3-carbaldehyde map directly to the structural requirements of a kinase ATP-binding pocket.

G cluster_handles Functional Handles & Reactivity cluster_modifications Synthetic Transformations cluster_kinase Kinase Pocket Targeting A 6-Iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) B 6-Iodo Group A->B C 3-Carbaldehyde Group A->C D 1H-Indazole Core A->D E Pd-Catalyzed Coupling (Suzuki, Sonogashira) B->E F Reductive Amination / Wittig Condensation C->F I Hinge Region (H-Bonds) D->I Anchors in G Hydrophobic Pocket II E->G Extends into H Solvent-Exposed Channel F->H Extends into J Lead Kinase Inhibitor (e.g., FGFR, VEGFR) G->J H->J I->J

Figure 1: Structural vectors of 6-iodo-1H-indazole-3-carbaldehyde mapping to kinase binding pockets.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include causality (why specific reagents are chosen) and in-process controls (IPCs) to verify success at each step.

Workflow Step1 Starting Material 6-Iodo-1H-indazole-3-carbaldehyde Step2 Protection of N1 (THP or Boc) Step1->Step2 Step3 Suzuki Coupling at C6 (Pd Catalyst) Step2->Step3 Step4 Reductive Amination at C3 (NaBH(OAc)3) Step3->Step4 Step5 Global Deprotection (Acidic Cleavage) Step4->Step5 Step6 Final Lead API Step5->Step6

Figure 2: Step-by-step synthetic workflow from 6-iodo-1H-indazole-3-carbaldehyde to lead API.

Protocol A: N1-Protection and Suzuki-Miyaura Cross-Coupling (C6 Vector)

Causality Rationale: The free N-H of the indazole can coordinate with and poison palladium catalysts, or undergo undesired N-arylation. Protecting N1 with a Tetrahydropyranyl (THP) group is preferred because it is stable under basic coupling conditions but easily cleaved under mild acidic conditions later.

Step-by-Step Methodology:

  • Protection: Dissolve 6-iodo-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • IPC 1 (Validation): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) should disappear, replaced by a less polar spot (Rf ~0.6). Visual cue: The solution transitions from a cloudy suspension to a clear, pale yellow solution.

  • Quench & Isolate: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the N-THP protected intermediate.

  • Suzuki Coupling: In a Schlenk flask, combine the protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates the reductive elimination step for sterically hindered aryl iodides.

  • IPC 2 (Validation): Heat to 90°C under Argon for 4 hours. The reaction mixture will turn dark brown/black (active Pd(0) species). LC-MS should indicate complete consumption of the iodine-isotope mass peak (M+ and M+2) and the appearance of the coupled product mass.

Protocol B: Reductive Amination of the 3-Carbaldehyde (C3 Vector)

Causality Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the unreacted 3-carbaldehyde, thereby preventing the formation of undesired alcohol byproducts [1].

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the C6-functionalized intermediate (1.0 eq) in 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.2 eq) and glacial acetic acid (1.0 eq).

  • IPC 1 (Validation): Stir for 1 hour at room temperature. A slight color shift (often deepening to orange) indicates iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • IPC 2 (Validation): Stir for 12 hours. Monitor by LC-MS. The aldehyde peak (strong UV absorbance at 254 nm) should be replaced by the amine product (which will show a distinct M+H peak in positive ESI mode).

  • Workup & Deprotection: Quench with 1N NaOH to neutralize the acetic acid. Extract with DCM. To remove the THP protecting group, dissolve the crude product in MeOH, add 4N HCl in Dioxane, and stir for 2 hours until TLC confirms global deprotection.

Case Studies in Drug Discovery

FGFR2 Selective Inhibitors

In a landmark fragment-to-lead study by Turner et al., the indazole scaffold was utilized to design selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors [1]. The researchers capitalized on the 3-position of the indazole ring to extend chemical functionality toward the solvent-exposed region of the binding cavity. By functionalizing the 3-carbaldehyde equivalent into an amide/amine vector, they successfully targeted Ser565 as a potential H-bonding contact, achieving nanomolar potency and overcoming the toxic side effects typically associated with pan-FGFR inhibitors.

Axitinib and VEGFR/PDGFR Analogs

The 6-iodo-1H-indazole core is also the foundational starting block for synthesizing Axitinib (Inlyta®) derivatives [5]. In these workflows, the 6-iodo group undergoes cross-coupling (or nucleophilic aromatic substitution via a thiol) to project an aryl-thioether moiety into the deep hydrophobic pocket of VEGFR, while the 3-position is elaborated into a vinyl-pyridine group to interact with the solvent channel.

References

  • Turner, L. D., Trinh, C. H., Hubball, R. A., Orritt, K. M., Lin, C.-C., Burns, J. E., Knowles, M. A., & Fishwick, C. W. G. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry.[Link]

Process Development Guide: Scalable Synthesis of 6-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

6-Iodo-1H-indazole-3-carbaldehyde is a high-value intermediate for the synthesis of kinase inhibitors (e.g., analogues of Axitinib or PLK inhibitors). The 6-iodo position serves as a handle for Suzuki/Sonogashira couplings, while the 3-formyl group allows for reductive amination or Knoevenagel condensations.

Route Selection: The "Oxidative Rearrangement" Strategy

While 1H-indazoles are classically synthesized via diazotization of 2-amino-benzaldehydes or hydrazine condensation with 2-halobenzaldehydes, introducing the C3-aldehyde functionality post-cyclization is challenging. Standard Vilsmeier-Haack formylation often fails on electron-deficient indazoles.

This guide details the Nitrosative Rearrangement of 6-Iodoindole . This route is superior for scale-up because:

  • Step Count: It is a one-pot transformation converting the commercially available 6-iodoindole directly to the target indazole.

  • Purification: The product typically precipitates from the aqueous reaction medium, minimizing chromatography.

  • Regioselectivity: It exclusively yields the 3-carbaldehyde without competing C-acylation.

Mechanism: The reaction proceeds via electrophilic nitrosation at the indole C3 position, forming an oxime intermediate.[1][2] This oxime undergoes hydrolysis and ring-opening, followed by recyclization to form the indazole core (The De Luca/Chevalier modification).

Chemical Reaction Pathway

ReactionPathway Indole 6-Iodoindole (Starting Material) Nitrosation C3-Nitrosation (NaNO2/HCl) Indole->Nitrosation + NaNO2 (8 eq) + HCl (2.7 eq) Oxime Indolenine Oxime (Intermediate) Nitrosation->Oxime Fast Rearrange Ring Opening & Recyclization Oxime->Rearrange H2O / DMF Product 6-Iodo-1H-indazole- 3-carbaldehyde Rearrange->Product - H2O

Caption: Reaction pathway involving nitrosation, oxime formation, and skeletal rearrangement to the indazole core.[1][2][3][4]

Detailed Experimental Protocol

Safety Prerequisites[5][6][7]
  • Nitrogen Oxides (

    
    ):  This reaction generates significant quantities of NO and 
    
    
    
    gas. Strict fume hood usage is mandatory.
  • Sodium Nitrite: Toxic oxidizer.[5][6] Avoid contact with organic reducing agents outside the controlled reaction.

  • Iodine Stability: The C-I bond is light-sensitive. Wrap reactors in aluminum foil or use amber glassware.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
6-Iodoindole 243.051.0Limiting Reagent
Sodium Nitrite (

)
69.008.0Nitrosating Agent/Oxidant
HCl (2N Aqueous) 36.462.7Acid Catalyst
DMF 73.0910 volSolvent (Solubilizer)
Water (Deionized) 18.0215 volCo-solvent
Step-by-Step Procedure (Scale: 10g Input)

Phase A: Preparation of Nitrosating Mixture (Critical for Yield)

  • Charge a 500 mL 3-neck round-bottom flask (RBF) with Sodium Nitrite (22.7 g, 329 mmol) .

  • Add Water (80 mL) and DMF (60 mL) . Stir to dissolve.

  • Cool the solution to 0°C using an ice/brine bath.

  • Add 2N HCl (55 mL) dropwise via addition funnel over 15 minutes.

    • Observation: The solution will turn pale blue/green due to

      
       formation.
      
    • Control: Maintain internal temperature < 5°C.[7]

Phase B: Reverse Addition (The "Chevalier" Modification) Rationale: Adding the indole TO the nitrite prevents high local concentrations of indole, which leads to dimerization (red impurities).

  • Dissolve 6-Iodoindole (10.0 g, 41.1 mmol) in DMF (40 mL) in a separate vessel.

  • Load the indole solution into a syringe pump or pressure-equalizing dropping funnel.

  • Slowly add the indole solution to the cold (0°C) nitrosating mixture over 2 hours .

    • Note: Do not rush. Fast addition promotes dimer formation.

  • After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for an additional 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC/TLC (Hexane/EtOAc 7:3). Look for disappearance of Indole (

      
      ) and appearance of Indazole (
      
      
      
      ).

Phase C: Workup & Isolation 10. Dilute the reaction mixture with cold Water (200 mL) . 11. Stir vigorously for 30 minutes. The product should precipitate as a yellowish/tan solid. 12. Filter the suspension using a Büchner funnel. 13. Wash the cake with Water (3 x 50 mL) to remove residual DMF and inorganic salts. 14. Wash the cake with Hexane (50 mL) to remove unreacted indole traces. 15. Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Flow & Logic

ProcessFlow Prep PREP: Dissolve NaNO2 in DMF/H2O at 0°C Acidify ACTIVATE: Add HCl (Forms HNO2/N2O3) Prep->Acidify Addition REACTION: Slow Addition of Indole Solution (2 hrs) Acidify->Addition Maintain 0°C Warm CONVERSION: Warm to RT Stir 4-6 hrs Addition->Warm Quench QUENCH: Dilute with Cold Water Warm->Quench Filter ISOLATION: Filtration & Water Wash Quench->Filter Precipitate Dry FINAL: Vacuum Dry (Target Product) Filter->Dry

Caption: Operational workflow emphasizing the reverse addition technique to minimize side reactions.

Analytical Specifications & Troubleshooting

Expected Data
  • Appearance: Tan to light orange solid.

  • Yield: 85–92% (Optimized).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~10.15 ppm (s, 1H, CHO) - Diagnostic Peak
      
    • 
       ~14.3 ppm (br s, 1H, NH)
      
    • Aromatic signals: ~7.5–8.5 ppm (3H pattern consistent with 1,2,4-substitution).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Deep Red Color / Low Yield Dimerization of indole (reaction with intermediate).[8]Slower addition of indole is required.[2][3][4][8] Ensure temperature stays at 0°C during addition.
Sticky Gum instead of Solid High DMF content during quench.Add more water (increase ratio to 3:1 Water:DMF). Cool the mixture to 5°C before filtration.
Incomplete Conversion Insufficient nitrosating agent.Check NaNO2 quality. Ensure pH is acidic (pH < 3) during the initial phase.

References

  • Chevalier, A., et al. (2018).[4] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13121-13128.[1][4][8]

  • Li, Z., et al. (2006). "Conversion of Indoles to Indazole-3-carboxaldehydes." The Journal of Organic Chemistry, 71(21), 8166–8172.

  • BenchChem Protocols. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via direct nitrosation."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Sodium Nitrite."

Sources

Application Note: Functionalization of the C3-Aldehyde Group in 6-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 6-iodo-1H-indazole-3-carbaldehyde scaffold represents a high-value "bifunctional hub" in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., VEGFR, CDK, and Axitinib analogues). Its value lies in its orthogonal reactivity :

  • C3-Aldehyde: A versatile electrophile for extending carbon chains or building heterocycles.

  • C6-Iodide: A robust handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: The primary operational risk is the chemoselectivity required to functionalize the C3-aldehyde without compromising the C6-iodide (susceptible to lithium-halogen exchange or premature oxidative addition) or the N1-nitrogen (acidic proton, pKa ~14).

This guide details three validated protocols for transforming the C3-aldehyde, designed to preserve the C6-iodide integrity for subsequent "hinge-binder" installation.

Strategic Analysis: The Order of Operations

Before initiating benchwork, the synthetic route must be planned to avoid protecting group conflicts.

Diagram 1: Orthogonal Functionalization Strategy

G Start 6-Iodo-1H-indazole-3-carbaldehyde (Bifunctional Core) PathA Path A: Reductive Amination (Preserves C6-I) Start->PathA NaBH(OAc)3 Acidic/Neutral PathB Path B: Wittig Olefination (Requires Base Selection) Start->PathB Ph3P=R Avoid n-BuLi PathC Path C: Heterocycle Formation (e.g., Imidazoles) Start->PathC Diamines/Hydrazines Final C6-Cross Coupling (Suzuki/Buchwald) PathA->Final Intact C6-I PathB->Final Intact C6-I PathC->Final Intact C6-I

Caption: Strategic workflow illustrating the divergence of C3-functionalization pathways while preserving the C6-iodine handle for late-stage diversification.

Protocol 1: Reductive Amination (Library Synthesis)

Objective: Conversion of the C3-aldehyde to a secondary or tertiary amine. Mechanism: Formation of an iminium ion followed by reduction. Critical Control: Use of Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃. STAB is milder, does not reduce the aldehyde/ketone without amine coordination, and avoids toxic cyanide byproducts.

Reagents & Equipment[1][2][3][4]
  • Substrate: 6-Iodo-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation (The "Pre-Stir"):

    • In a dry vial, dissolve the indazole-aldehyde in DCE (0.1 M concentration).

    • Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or LCMS. You should see the aldehyde peak (UV active) shift to a more polar imine/iminium species.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at RT for 2–16 hours.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented or has headspace.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution!).

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Self-Validating QC:

    • 1H NMR: Disappearance of the aldehyde singlet at ~10.2 ppm . Appearance of benzylic methylene protons (Indazole-CH₂-N) at ~3.8–4.5 ppm .

    • Mass Spec: Observe [M+H]⁺ corresponding to the amine. Ensure the Iodine isotope pattern (M and M+127 gap is not visible, but mass matches) and lack of de-iodination ([M-I+H] species).

Protocol 2: Wittig Olefination (Chain Extension)

Objective: Conversion of C3-CHO to an alkene (e.g., acrylates, styrenes). Critical Control: Base Selection. The N1-proton is acidic. Strong bases like n-BuLi will cause Lithium-Halogen Exchange at the C6-position (destroying the iodide) and deprotonate N1. Solution: Use "Softer" bases (NaH, KOtBu) or stabilized ylides that require weaker bases.

Reagents
  • Phosphonium Salt: R-CH₂-PPh₃⁺ X⁻ (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or NaH (2.5 equiv). Note: Excess base is needed to deprotonate N1 first, or protect N1 prior to reaction.

  • Solvent: THF or DMF (Anhydrous).

Step-by-Step Methodology
  • Ylide Generation:

    • Suspend phosphonium salt in THF at 0°C.

    • Add KOtBu (2.5 equiv) dropwise. Solution typically turns yellow/orange.

    • Stir for 30 mins. Note: The first equivalent of base deprotonates the Indazole-NH if unprotected; the second generates the ylide.

  • Coupling:

    • Add 6-iodo-1H-indazole-3-carbaldehyde (dissolved in minimal THF) dropwise.

    • Warm to RT and stir for 4–12 hours.

  • Workup:

    • Pour into dilute NH₄Cl solution.

    • Extract with EtOAc.[1][2][3]

    • Purification: Triphenylphosphine oxide (TPPO) is a byproduct. Remove via column chromatography (TPPO is very polar) or trituration with hexanes/ether.

Diagram 2: Decision Logic for Base Selection

WittigLogic Start Start: Wittig Reaction CheckProt Is N1-Position Protected? Start->CheckProt Protected Yes (e.g., THP, SEM) CheckProt->Protected Unprotected No (Free NH) CheckProt->Unprotected Action1 Use 1.1 eq Base (NaH, LiHMDS) Protected->Action1 Action2 Use >2.2 eq Base (Account for NH deprotonation) Unprotected->Action2 Warning CRITICAL: Avoid n-BuLi (Risk of I-Li exchange) Action2->Warning

Caption: Decision tree for base stoichiometry in Wittig reactions involving the acidic indazole scaffold.

Protocol 3: Heterocycle Construction (Imidazole Formation)

Objective: Converting the aldehyde into a benzimidazole or imidazole moiety (common in kinase inhibitors). Reaction: Condensation with 1,2-diamines followed by oxidation.

Reagents
  • Diamine: 1,2-Phenylenediamine (1.0 equiv).

  • Oxidant/Catalyst: Na₂S₂O₅ (Sodium metabisulfite) or Air/O₂.

  • Solvent: DMF or EtOH at reflux.

Methodology
  • Dissolve aldehyde and diamine in DMF.

  • Add Na₂S₂O₅ (1.2 equiv).

  • Heat to 100°C for 4 hours.

  • Result: The aldehyde carbon becomes the C2-position of the new imidazole ring.

  • Validation: 1H NMR will show the loss of the aldehyde proton and the appearance of the new aromatic system signals.

Quantitative Data Summary

Parameter6-Iodo-1H-indazole-3-carbaldehydeOperational Note
Molecular Weight 272.04 g/mol
Solubility DMSO, DMF, THFPoor in water/hexanes.
Aldehyde 1H NMR δ ~10.2 ppm (s)Diagnostic handle for reaction monitoring.
N1-H Acidity pKa ~13.8Reacts with bases; requires protection or excess base.
C6-I Stability Sensitive to Li/MgAvoid halogen-metal exchange conditions.
Storage 2-8°C, Inert GasAldehydes oxidize to carboxylic acids in air.

Troubleshooting & "Self-Validating" Systems

  • Issue: Low Yield in Reductive Amination.

    • Diagnosis: Incomplete imine formation.

    • Fix: Add molecular sieves (4Å) or Ti(OiPr)₄ to drive water removal during the "Pre-Stir" phase.

  • Issue: Loss of Iodine.

    • Diagnosis: Appearance of de-iodinated product in MS.

    • Fix: Check if Pd contaminants were present (from previous steps) or if a strong lithiating agent was used. Stick to STAB or NaBH₄.

  • Issue: "Dimers" in Synthesis.

    • Context: If synthesizing the starting material via nitrosation of indole, dimers can form.[4]

    • Fix: Maintain dilute conditions and slow addition of the indole to the nitrite solution.[5]

References

  • Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018.

  • BenchChem Technical Support. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note." BenchChem Protocols, 2025.[6][3]

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2010.

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and Protocols."

  • Cayman Chemical. "Indole-3-carboxaldehyde Product Information and Solubility."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-iodo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging multi-step synthesis. Here, we address common experimental hurdles with scientifically-grounded solutions to improve your yield and purity.

Overall Synthetic Strategy

The synthesis of 6-iodo-1H-indazole-3-carbaldehyde is typically approached as a two-stage process. First, the 6-iodo-1H-indazole core is prepared, which is then functionalized at the C3 position with a formyl group. This guide will troubleshoot both stages of this synthesis.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C3-Formylation A 6-Amino-1H-indazole or 6-Bromo-1H-indazole B 6-Iodo-1H-indazole A->B Diazotization (Sandmeyer) or Halogen Exchange (Finkelstein) C 6-Iodo-1H-indazole D 6-Iodo-1H-indazole-3-carbaldehyde (Target Molecule) C->D Vilsmeier-Haack Reaction

Caption: High-level two-stage workflow for the target synthesis.

Part 1: Troubleshooting the 6-Iodo-1H-indazole Synthesis

The quality of your starting material is paramount. A low yield or impure intermediate at this stage will invariably compromise the final step. Two primary routes are commonly employed.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for preparing the 6-iodo-1H-indazole intermediate: Sandmeyer reaction or Halogen Exchange?

A1: Both routes are viable, but the choice depends on the availability of the precursor and the scale of the reaction.

  • Sandmeyer Reaction (from 6-amino-1H-indazole): This is often a high-yielding route but requires strict control of reaction conditions. Diazotization of the 6-amino group followed by displacement with iodide is a classic and effective method.[1][2] It is particularly suitable when the 6-amino precursor is readily available.

  • Halogen Exchange (from 6-bromo-1H-indazole): This Finkelstein-type reaction is a copper-catalyzed process that can be very effective.[1][3] It is an excellent option if 6-bromo-1H-indazole is your available starting material. The reaction conditions can be demanding, often requiring high temperatures and long reaction times.

Comparative Overview of Routes:

FeatureSandmeyer ReactionHalogen Exchange (Finkelstein-type)
Precursor 6-Amino-1H-indazole6-Bromo-1H-indazole
Key Reagents NaNO₂, HCl, KIKI, Cu(I) catalyst, Ligand (e.g., N,N'-dimethylethylenediamine)
Typical Yield 80-90%[1]84-85%[3][4]
Key Challenge Strict temperature control (0-5 °C) is critical to prevent diazonium salt decomposition.Can be sluggish; requires high temperatures (reflux) and long reaction times (46-54 hours).[3]
Recommendation Preferred for its milder conditions and often faster reaction time, provided the precursor is available.A robust alternative, especially for larger scale synthesis where handling diazonium salts may be a concern.

Q2: My Sandmeyer reaction yield is very low, and I see a lot of dark, tarry byproducts. What are the likely causes?

A2: This is a classic problem stemming from the instability of the diazonium salt intermediate. The key to success is meticulous temperature control.

  • Causality: The diazonium salt of 6-amino-1H-indazole is prone to decomposition at elevated temperatures, leading to undesired side reactions, such as the formation of phenolic byproducts (6-hydroxy-1H-indazole) and other coupling products.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the temperature of the reaction mixture strictly between 0 and 5 °C during the addition of sodium nitrite and potassium iodide.[1] Use of a calibrated thermometer and an efficient ice/salt bath is non-negotiable.

    • Reagent Addition: Add the aqueous solution of sodium nitrite slowly and dropwise to the acidic suspension of the amine.[2] A rapid addition can cause localized heating, leading to decomposition.

    • Acid Concentration: Ensure sufficient strong acid (e.g., HCl) is present to fully protonate the amine and stabilize the resulting diazonium salt.[2]

    • Stirring: Vigorous stirring is essential to ensure efficient heat dissipation and mixing.

G Start Low Yield in Sandmeyer Reaction Q1 Was temperature kept between 0-5°C throughout? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was NaNO₂ solution added dropwise? A1_Yes->Q2 Sol1 Root Cause: Diazonium salt decomposition. Solution: Use ice/salt bath, add reagents slowly, monitor internal temp. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the mixture stirred vigorously? A2_Yes->Q3 Sol2 Root Cause: Localized overheating. Solution: Use an addition funnel for controlled, slow addition. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Success Improved Yield & Purity A3_Yes->Success Sol3 Root Cause: Poor heat transfer & mixing. Solution: Use overhead stirrer for thick slurries, ensure vortex. A3_No->Sol3 Sol3->Success

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Part 2: Troubleshooting the C3-Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is the most direct method to introduce a formyl group at the electron-rich C3 position of the indazole ring.[5][6]

Frequently Asked Questions (FAQs)

Q3: My Vilsmeier-Haack formylation of 6-iodo-1H-indazole is not working or gives a very low yield. What are the critical parameters?

A3: Success in this reaction hinges on the effective formation of the Vilsmeier reagent and managing the subsequent electrophilic aromatic substitution. The indazole ring is less electron-rich than an indole, making the reaction more challenging.

  • Causality: The Vilsmeier reagent (a chloroiminium salt) is a weak electrophile.[7] The reaction requires sufficient thermal energy to overcome the activation barrier for the substitution on the moderately activated indazole ring. Incomplete reaction is often due to insufficient temperature or reaction time.

  • Troubleshooting Steps:

    • Reagent Purity: Use anhydrous N,N-dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃). The Vilsmeier reagent is sensitive to moisture.

    • Temperature of Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF (0-10 °C).[8] This exothermic reaction must be controlled.

    • Reaction Temperature: After adding the 6-iodo-1H-indazole, the reaction typically requires heating. A temperature range of 80-100 °C is often necessary to drive the formylation to completion.[5][8] Monitor the reaction by TLC until the starting material is consumed.

    • Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is used. A molar ratio of 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the indazole is a common starting point.

Q4: The aqueous workup of my Vilsmeier-Haack reaction is difficult, and I'm losing product. Can you provide a reliable procedure?

A4: The workup is critical and involves two main steps: hydrolysis of the iminium intermediate and neutralization. A poorly executed workup can lead to significant product loss.

  • Causality: The initial product is an iminium salt, which must be hydrolyzed to the aldehyde.[6] This is typically done by quenching the reaction mixture in ice water. The resulting solution is strongly acidic and requires careful neutralization to precipitate the product.

  • Optimized Workup Protocol:

    • Quenching: After cooling the reaction mixture to room temperature, pour it slowly and with vigorous stirring into a beaker containing a large volume of crushed ice. This hydrolyzes the intermediate and helps dissipate heat.

    • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is alkaline (pH 8-9).[8] Caution: This is an exothermic process that releases CO₂ gas; add the base slowly to avoid excessive foaming.

    • Isolation: The product, 6-iodo-1H-indazole-3-carbaldehyde, should precipitate as a solid. Allow the suspension to stir in the cold for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent like hexane to aid in drying.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Workup DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier POCl3->Vilsmeier 0-10°C (Critical) Indazole 6-Iodo-1H-indazole Vilsmeier->Indazole Electrophilic Attack Iminium Iminium Salt Intermediate Indazole->Iminium 80-100°C Aldehyde Final Aldehyde Product Iminium->Aldehyde Aqueous Workup (Hydrolysis)

Sources

Technical Support Center: Purification of 6-iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 6-iodo-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The indazole scaffold is a cornerstone in the development of kinase inhibitors, and achieving high purity of its derivatives is critical for reliable downstream applications and biological testing.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 6-iodo-1H-indazole-3-carbaldehyde. Each problem is followed by an analysis of potential causes and a series of recommended solutions.

Q1: My yield is significantly low after column chromatography. What are the likely causes and how can I improve recovery?

A1: Low recovery from silica gel chromatography is a frequent issue, often stemming from the inherent properties of the indazole scaffold and the aldehyde functionality.

Potential Causes & Recommended Solutions:

  • Irreversible Adsorption to Silica Gel: The two nitrogen atoms in the indazole ring, particularly the N-H proton, can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant product retention on the column.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, create a slurry of the silica gel in your non-polar solvent (e.g., hexane or petroleum ether) and add 0.5-1% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic silanol groups, minimizing strong interactions with your compound.

    • Solution 2: Use an Alternative Stationary Phase. Consider using alumina (neutral or basic) or a less acidic C18-functionalized silica gel for reverse-phase chromatography if your compound is particularly sensitive.

  • Product "Streaking" or Tailing: If the product elutes over a large number of fractions with significant tailing, it indicates a suboptimal solvent system or column packing issue.

    • Solution: Optimize the Mobile Phase. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate. For 6-iodo-1H-indazole-3-carbaldehyde, systems based on petroleum ether/ethyl acetate or hexane/ethyl acetate are common starting points.[1] If tailing is observed, adding a small amount (0.1-0.5%) of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase can help disrupt strong product-silica interactions and improve peak shape.

    • Solution: Improve Column Packing. Ensure the column is packed uniformly without air bubbles or cracks. A poorly packed column leads to channeling and poor separation, which can be mistaken for low yield if fractions are not analyzed carefully.

  • On-Column Degradation: Although less common for this specific molecule under standard conditions, some sensitive compounds can degrade on silica gel.

    • Solution: Expedite the Chromatography. Do not let the loaded column sit for extended periods. Elute the compound as quickly as is feasible while maintaining good separation. Use a slightly higher pressure ("flash" chromatography) to speed up the process.

Q2: After purification, my NMR spectrum shows a persistent impurity. How can I identify and remove it?

A2: The identity of the impurity is highly dependent on the synthetic route used to prepare the crude material. The most common syntheses for indazole-3-carbaldehydes involve either the nitrosation of an indole precursor or a Vilsmeier-Haack formylation.[1][4]

Potential Impurities & Removal Strategies:

  • Unreacted 6-Iodo-1H-indazole (Starting Material): If the formylation step did not go to completion, you will have the starting material in your crude mixture.

    • Identification: This impurity is less polar than the desired aldehyde product. It will have a higher Rf value on TLC. Its NMR spectrum will lack the characteristic aldehyde proton peak (~10 ppm) and will show a proton at the C3 position instead.

    • Removal: Careful column chromatography with a shallow gradient of the polar eluent should effectively separate the less polar starting material from the more polar product.

  • 6-Iodo-1H-indazole-3-carboxylic acid: This is a common byproduct of the Vilsmeier-Haack reaction if the intermediate is over-oxidized, or if the aldehyde product degrades upon exposure to air.[5]

    • Identification: This is a highly polar impurity that will likely remain at the baseline on TLC in standard solvent systems. In the ¹H NMR, the aldehyde peak will be absent, and a broad carboxylic acid proton peak may be visible (>12 ppm), though it can sometimes exchange and not be seen.

    • Removal:

      • Acid-Base Extraction: Before chromatography, dissolve the crude mixture in a solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer. Re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the acid byproduct.

      • Chromatography: If the amount is small, it will stick strongly to the silica gel column and the aldehyde should elute much earlier.

  • N1 and N2 Isomers (from side reactions): While the primary product is the 1H-indazole, side reactions or subsequent alkylation attempts can sometimes lead to isomer formation.[6][7]

    • Identification: Isomers can be very difficult to distinguish by TLC alone. High-field 2D NMR techniques (like NOESY) may be required for definitive identification.

    • Removal: These isomers often have very similar polarities. High-performance liquid chromatography (HPLC) or very careful column chromatography with a very shallow gradient may be required. Recrystallization is often the most effective method for separating isomers.[8]

G cluster_start Initial Analysis cluster_decision Primary Purification Strategy cluster_paths Execution cluster_end Final Assessment Start Crude Mixture TLC Analyze by TLC & ¹H NMR Start->TLC Decision Are components well-separated on TLC? TLC->Decision ColChrom Perform Column Chromatography Decision->ColChrom Yes Recryst Attempt Recrystallization Decision->Recryst No / Smearing PurityCheck Check Purity (NMR, TLC, MP) ColChrom->PurityCheck Recryst->PurityCheck Pure Pure Product PurityCheck->Pure >95% Pure Impure Impure: Re-evaluate Strategy PurityCheck->Impure Impurities Persist

Caption: A decision workflow for purifying crude 6-iodo-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for column chromatography?

A1: A good starting point for silica gel chromatography is a mixture of a non-polar and a moderately polar solvent. Based on procedures for analogous compounds, a petroleum ether/ethyl acetate or hexane/ethyl acetate system is recommended.[1] Begin with a ratio of 9:1 and gradually increase the proportion of ethyl acetate.

ParameterRecommended Conditions & Expected Observations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate (or Petroleum Ether / Ethyl Acetate)
Initial Gradient 95:5 (Hexane:EtOAc) to elute very non-polar impurities.
Elution of Product Typically elutes between 8:2 and 7:3 (Hexane:EtOAc).[1]
Target Rf Aim for an Rf of 0.25 - 0.35 on your TLC plate for optimal separation.
Q2: Can 6-iodo-1H-indazole-3-carbaldehyde be purified by recrystallization?

A2: Yes, recrystallization can be a very effective method, particularly for removing minor impurities or separating isomers that are difficult to resolve by chromatography. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate.

  • Solvent Systems: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Ethanol/Water.

A patent for separating other substituted indazole isomers recommends mixed solvent systems such as acetone/water, ethanol/water, or acetonitrile/water.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Q3: What are the expected solubility properties of 6-iodo-1H-indazole-3-carbaldehyde?

A3: Based on its structure and data for similar compounds, the following solubility profile can be expected:

  • Good Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[9][10]

  • Moderate to Slight Solubility: Polar protic solvents like Methanol and Ethanol. Chlorinated solvents like Dichloromethane (DCM) and Chloroform. Ethers like Tetrahydrofuran (THF).[9]

  • Poor Solubility: Non-polar solvents like Hexane and Heptane. Water and aqueous buffers.[10][11]

For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer.[10]

G Main 6-Iodo-1H-indazole-3-carbaldehyde Acid 6-Iodo-1H-indazole-3-carboxylic acid Main->Acid [O] (Air/Light) Amino 6-Amino-1H-indazole-3-carbaldehyde Main->Amino [H] (Reducing Agents)

Caption: Common degradation pathways for indazole aldehydes.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. [Link]

  • Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - Semantic Scholar. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its - SID. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P

Sources

preventing side reactions during 6-iodo-1H-indazole-3-carbaldehyde coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triple Threat" Substrate

Coupling reactions involving 6-iodo-1H-indazole-3-carbaldehyde present a unique challenge due to three competing reactive sites. Success requires a strategy that isolates the desired C-C bond formation (at C6) while suppressing reactivity at the N1-H (acidic) and C3-CHO (electrophilic/redox-sensitive) positions.

This guide provides a root-cause analysis of common failures—specifically hydrodehalogenation, catalyst poisoning, and aldehyde degradation—and offers validated protocols to prevent them.

The Reactivity Profile
  • C6-Iodide (The Target): Highly reactive toward oxidative addition. Prone to hydrodehalogenation (replacement of I with H) if the catalytic cycle stalls.

  • C3-Aldehyde (The Bystander): Susceptible to oxidation (to carboxylic acid), reduction (to alcohol), or condensation (aldol-type) under basic coupling conditions.

  • N1-Indazole (The Inhibitor): The free NH (pKa ~14) can deprotonate and coordinate to Palladium, poisoning the catalyst or leading to competing N-arylation .

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your reaction failure based on crude LC-MS or NMR data.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Result1 Product: Des-iodo (Ar-H) (Mass = SM - 126) Start->Result1 Result2 Product: Homocoupling (Ar-Ar) (Dimer Formation) Start->Result2 Result3 Product: Alcohol (Ar-CH2OH) (Mass = SM + 2) Start->Result3 Result4 Low Conversion / SM Recovery (Black Precipitate) Start->Result4 Cause1 Hydrodehalogenation Cause: Protic solvent or slow cycle Result1->Cause1 Cause2 Oxidative Homocoupling Cause: O2 leak or low Boron excess Result2->Cause2 Cause3 Aldehyde Reduction Cause: Hydride source (DMF/Alcohol) Result3->Cause3 Cause4 Catalyst Poisoning Cause: Free NH coordination Result4->Cause4 Fix1 Action: Switch to Dioxane/H2O; Increase Catalyst Activity Cause1->Fix1 Fix2 Action: Degas vigorously; Increase Boronate to 1.5 eq Cause2->Fix2 Fix3 Action: Remove alcohols; Avoid DABCO/DMF Cause3->Fix3 Fix4 Action: Protect Nitrogen (THP/SEM); Use Pd(dppf)Cl2 Cause4->Fix4

Caption: Diagnostic logic for identifying side reactions based on crude product analysis.

Technical Modules: Prevention & Causality

Module A: The N-H Problem (Catalyst Poisoning)

Issue: The indazole N1-H is acidic. In the presence of bases (carbonate/phosphate), it deprotonates. The resulting anion is a good ligand for Pd(II), forming stable "off-cycle" resting states that halt turnover. Solution: Protect the Nitrogen. While some papers suggest "direct coupling" is possible, it is unreliable for scale-up.

  • Recommended Group: Tetrahydropyranyl (THP).

    • Why? Stable to the basic aqueous conditions of Suzuki coupling; easily removed with mild acid (HCl/MeOH) post-coupling.

    • Alternative: SEM (2-(Trimethylsilyl)ethoxymethyl).

    • Avoid: Acetyl or Benzoyl (labile under basic coupling conditions).

Module B: The Aldehyde Sensitivity (Redox Control)

Issue: Aldehydes are not inert.

  • Cannizzaro/Tishchenko: Strong hydroxide bases can force disproportionation.

  • Reduction: DMF and alcohols can act as hydride sources at high temperatures (

    
    C), reducing the aldehyde to a primary alcohol (benzyl alcohol derivative).
    Solution: 
    
  • Base Selection: Use Potassium Phosphate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .[1] Avoid Hydroxides (
    
    
    ) or Alkoxides (
    
    
    ).
  • Solvent Selection: Use 1,4-Dioxane or Toluene . Strictly avoid Ethanol/Methanol as co-solvents, as they promote both aldehyde reduction and hydrodehalogenation.

Module C: Hydrodehalogenation (The Iodine Trap)

Issue: The C-I bond is weak. If the Transmetallation step (reaction with Boronic acid) is slow, the Pd(II)-Aryl intermediate will grab a hydride (from solvent or ligand) and undergo Reductive Elimination to form the de-iodinated byproduct (Ar-H). Solution:

  • Accelerate Transmetallation: Use a catalyst with a large bite angle like Pd(dppf)Cl2 .

  • Water Content: Ensure sufficient water (4:1 or 5:1 ratio) is present to dissolve the inorganic base, facilitating the activation of the boronic acid.

Optimized Experimental Protocols

Protocol 1: THP Protection (Pre-requisite)

Protects the N1 position to prevent catalyst poisoning.

  • Dissolve: Suspend 6-iodo-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous DCM or THF (0.2 M).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (TsOH, 0.1 equiv).

  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (Product is less polar).

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Outcome: Yields 6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde .

Protocol 2: High-Fidelity Suzuki Coupling

Designed to preserve the aldehyde and prevent de-iodination.

Reagents:

  • Substrate: N-THP protected iodide (from Protocol 1) (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (0.05 equiv / 5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.[4]

Step-by-Step:

  • Degassing (Critical): Combine Dioxane and Water in a separate flask. Sparge with Argon/Nitrogen for 20 minutes. Oxygen promotes homocoupling.[4][5]

  • Assembly: In a reaction vial, add the Protected Iodide, Boronic Acid, Base, and Catalyst.

  • Solvent Add: Add the degassed solvent mixture via syringe under inert flow.

  • Heating: Seal and heat to 80°C (oil bath temperature).

    • Note: Do not exceed 100°C to protect the aldehyde from thermal degradation.

  • Monitoring: Check LC-MS at 2 hours.

    • Target: Full conversion of Iodide.

    • Observation: If Ar-H (des-iodo) appears >5%, lower temp to 60°C and add more boronic acid.

Troubleshooting FAQs

SymptomDiagnosisCorrective Action
Reaction turns black immediately "Palladium Black" precipitation. The catalyst has decomposed before entering the cycle.Ligand/Pd ratio is off or N-H is free. Use N-protected substrate and a robust catalyst like Pd(dppf) or XPhos Pd G2.
Mass Spec shows [M+2] peak Aldehyde reduced to Alcohol.Remove alcohols (MeOH/EtOH) from the solvent system. Ensure reaction temp is <90°C.
Mass Spec shows [M-126] peak Loss of Iodine (Hydrodehalogenation).The reaction is too slow. Increase catalyst loading or switch to a more active catalyst (e.g., SPhos-Pd-G2). Ensure solvent is thoroughly degassed.[4]
Starting Material remains Catalyst poisoning or stalled cycle.Check base solubility. Ensure Water is present (Suzuki requires water for the base to activate the boron).
Dimer formation (Ar-Ar) Homocoupling of Boronic Acid.Oxygen leak. Re-degas solvents. Add the boronic acid slowly or in portions if the problem persists.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

    • Mechanistic insight on dehalogen
    • Protocols for suppressing hydrodehalogenation using specific bases and solvents.[1]

  • Lier, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[6] Royal Society of Chemistry. Retrieved from [Link]

    • Synthesis and stability of the specific 3-carbaldehyde indazole scaffold.
  • Meanwell, N. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[2][7][8] MDPI. Retrieved from [Link]

    • Validation of N-protection strategies (THP/Boc)
  • Industrial context for 6-iodo-indazole coupling reactions.

Sources

troubleshooting low reactivity of iodine in 6-iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers experiencing specific reactivity issues with 6-iodo-1H-indazole-3-carbaldehyde .

Subject: Overcoming Low Reactivity of C6-Iodine in Cross-Coupling Protocols Ticket Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Deceptive" Electrophile

Researchers often assume that 6-iodo-1H-indazole-3-carbaldehyde will be highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) due to the presence of the iodine atom.

However, the low reactivity you are observing is likely not an intrinsic failure of the C–I bond to undergo oxidative addition. Instead, it is almost certainly a catalyst poisoning event driven by the synergistic effect of the C3-aldehyde and the N1-proton.

The C3-formyl group is strongly electron-withdrawing. This dramatically lowers the pKa of the N1-H proton (making it more acidic than in unsubstituted indazole). Under basic coupling conditions, this leads to rapid deprotonation and the formation of a stable indazolyl-palladium complex (an "off-cycle" resting state) that halts catalysis.

Module 1: Diagnostic & Decision Matrix

Before altering your catalyst, you must diagnose the root cause. Use this logic flow to identify your failure mode.

TroubleshootingFlow node_start START: Reaction Stalled/Failed node_q1 Is the N1 position protected? node_start->node_q1 node_q2 Is the Starting Material (SM) soluble in the reaction solvent? node_q1->node_q2 Yes node_sol1 CRITICAL ACTION: Protect N1 (SEM, THP, or Boc). Free NH poisons the catalyst. node_q1->node_sol1 No (Free NH) node_q3 Did the reaction turn black immediately upon heating? node_q2->node_q3 Yes (Clear solution) node_sol2 SOLVENT SWITCH: Switch to DMF or NMP. Indazoles aggregate in Dioxane/Toluene. node_q2->node_sol2 No (Precipitate) node_sol3 CATALYST DEATH: Pd Black formation. Switch to Pd-PEPPSI-IPr or XPhos Pd G3. node_q3->node_sol3 Yes (Black ppt) node_sol4 ALDEHYDE INTERFERENCE: C3-CHO is oxidizing or condensing. Protect as acetal or switch base to K3PO4. node_q3->node_sol4 No (SM remains)

Figure 1: Diagnostic workflow for isolating the cause of low reactivity.

Module 2: The "Free NH" Trap (Most Common Issue)

Q: Why does the reaction fail even though Aryl Iodides are supposed to be reactive?

A: The C3-aldehyde makes the N1-H significantly more acidic. In the presence of bases (Carbonates, Phosphates), the indazole deprotonates to form an indazolate anion . This anion is a potent ligand that bridges two Palladium atoms, forming a [Pd(μ-indazolyl)]2 dimer. This dimer is catalytically inactive and resists breaking apart to allow the oxidative addition of the C6-Iodine.

The Fix: N-Protection You must cap the N1 position. The choice of protecting group depends on your downstream needs.

Protecting GroupStability (Base/Pd)Removal ConditionRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)HighTBAF or AcidHighest Recommendation. Stable to Suzuki/Sonogashira conditions.
THP (Tetrahydropyranyl)Moderate/HighMild Acid (HCl/MeOH)Good alternative. Adds chirality (diastereomers) which complicates NMR but works well.
Boc (tert-Butyloxycarbonyl)LowTFA or HeatRisky. The electron-poor ring makes the N-Boc bond labile; it may fall off during heating.
Methyl Very HighImpossible to removeOnly use if N-Methyl is the desired final product.
Protocol: Standard SEM Protection
  • Suspend 6-iodo-1H-indazole-3-carbaldehyde (1.0 eq) in dry DMF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Note: Solution will turn dark/orange due to anion formation.

  • Stir for 30 mins at 0°C.

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Validation: Check LCMS. The peak should shift significantly (higher lipophilicity).

Module 3: Catalyst Optimization (If Protection Doesn't Work)

Q: I protected the Nitrogen, but conversion is still <10%. What now?

A: If N1 is protected, the issue is likely the oxidative addition step. The C6 position in indazoles is electronically "remote." While the C3-aldehyde withdraws density, the fused pyrazole ring is electron-rich, making the benzene ring less eager to accept the Palladium(0).

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often lack the "bite" for this specific substrate.

The Fix: Switch to Buchwald G3 or PEPPSI Catalysts Use electron-rich, bulky ligands that force the Pd(0) species into a highly reactive mono-ligated state.

Recommended System:

  • Catalyst: XPhos Pd G3 or Pd-PEPPSI-IPr (2–5 mol%).

  • Base: K3PO4 (3.0 eq). Carbonates (K2CO3) may be too weak if the boronic acid is hindered.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is essential for the transmetallation step in Suzuki coupling.

Module 4: The Aldehyde Interference

Q: Can the aldehyde group itself be the problem?

A: Yes. In the presence of Pd(II) and base, aldehydes can undergo:

  • Cannizzaro-type disproportionation (to alcohol/acid).

  • Pd-catalyzed decarbonylation (loss of the aldehyde entirely), though rare at <100°C.

  • Condensation with amines if you are doing Buchwald-Hartwig couplings.

The Fix: If you see byproducts but no product, protect the aldehyde as a cyclic acetal (Ethylene glycol, pTsOH, Toluene, Dean-Stark) before attempting the coupling.

Validated Protocol: Optimized Suzuki Coupling

Use this protocol for the N-protected substrate.

Reagents:

  • Substrate: 1-(SEM)-6-iodo-indazole-3-carbaldehyde (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst: XPhos Pd G3 (0.03 eq)

  • Base: K3PO4 (3.0 eq)

  • Solvent: THF : Water (10:1) or Dioxane : Water (4:1)

Step-by-Step:

  • Degassing (Crucial): Charge solid substrate, boronic acid, and base into a vial. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: Sparge the solvent mixture with Argon for 15 minutes before addition. Oxygen kills the active Pd-L species.

  • Addition: Add solvent to the solids.[1] Add the Catalyst last (under positive Argon flow).

  • Reaction: Heat to 60°C initially. Monitor by LCMS at 1 hour.

    • Why 60°C? High temps (100°C+) promote aldehyde degradation. Only go to 100°C if 60°C shows no reaction after 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. If the aldehyde was protected, deprotect now using 1M HCl/THF.

References & Further Reading

  • Indazole Reactivity Overview: BenchChem Technical Guides. "Palladium Catalysts for 3-Iodoindazole Cross-Coupling." (General reactivity of halo-indazoles).

  • Catalyst Poisoning Mechanisms: National Institutes of Health (PMC). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." (Discusses heterocycle coordination/poisoning of Pd).

  • Synthesis of Indazole-3-Carbaldehydes: RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." (Synthesis and stability of the aldehyde core).

  • PEPPSI Catalyst Applications: Sigma-Aldrich Technical Documents. "Catalyst Selection Guide for Sterically Demanding Substrates."

Sources

Technical Support Center: Overcoming Steric Hindrance in 6-Iodo-1H-indazole-3-carbaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole scaffold derivatization. 6-Iodo-1H-indazole-3-carbaldehyde is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1]. However, its trifunctional nature—comprising an acidic N1-H, an electrophilic C3-carbaldehyde, and a cross-coupling-ready C6-iodine—presents significant chemoselectivity and steric challenges.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you navigate the steric clashes that frequently derail C3 and C6 functionalization.

Strategic Workflow: Managing Steric Bulk

The most common point of failure in derivatizing this scaffold is the improper selection of the N1-protecting group. Because the indazole ring is planar, bulky protecting groups at N1 (such as Trityl or THP) project massive steric bulk over both the C7/C6 face and the C3/N2 face. This directly inhibits Palladium oxidative addition at C6 and nucleophilic attack at C3.

G A 6-iodo-1H-indazole- 3-carbaldehyde B1 Bulky N1 Protection (e.g., Trityl, THP) A->B1 Suboptimal Route B2 Streamlined N1 Protection (e.g., SEM, Boc) A->B2 Optimal Route C1 C3 Reductive Amination (Sluggish / Low Yield) B1->C1 Steric Hindrance C2 C3 Reductive Amination (High Yield via Ti(OiPr)4) B2->C2 Accessible C3 D1 C6 Suzuki Coupling (Failed: Steric Clash) C1->D1 C6 Shielded by N1 D2 C6 Suzuki Coupling (Success: XPhos Pd G3) C2->D2 Accessible C6

Figure 1: Strategic workflow demonstrating how N1-protecting group selection dictates downstream success.

Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura coupling at the C6 position fail completely when N1 is protected with a Trityl group? A1: This is a classic case of transition-state destabilization due to van der Waals repulsion. The Trityl (triphenylmethyl) group creates a hemispherical "umbrella" of steric bulk. During the catalytic cycle, the bulky Pd(0) catalyst (often carrying its own large ligands) must undergo oxidative addition into the C6-I bond. The proximity of the N1-Trityl group physically blocks the palladium center from approaching the C6-I bond[2].

  • Solution: Swap the Trityl group for a more linear, sterically forgiving group like SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc. If you must use a bulky group, upgrade your catalyst to a highly active, sterically accommodating Buchwald precatalyst (e.g., XPhos Pd G3) which is specifically designed to operate in hindered microenvironments.

Q2: I am observing poor imine conversion during C3 reductive amination. How can I drive this reaction forward? A2: The C3 aldehyde is flanked by the N2 atom. When N1 is protected, the N2 lone pair can participate in electronic repulsion, and the protecting group itself adds steric crowding, hindering the nucleophilic attack by your amine.

  • Solution: Introduce Titanium(IV) isopropoxide (

    
    ) as a Lewis acid[3]. 
    
    
    
    is highly oxophilic; it coordinates tightly to the aldehyde oxygen, withdrawing electron density and making the carbonyl carbon hyper-electrophilic. Furthermore, it acts as a spatial template, bringing the amine into close proximity while irreversibly displacing water as a titanium oxide byproduct, forcing the equilibrium toward the imine.

Q3: Can I perform the C6 cross-coupling without protecting the N1 position at all? A3: Yes, but it requires rigorous optimization. Unprotected indazoles have an acidic N-H (pKa ~14) that can coordinate to palladium, poisoning the catalyst or leading to unwanted N-arylation (Buchwald-Hartwig type side reactions). To succeed without protection, you must use an excess of a mild base (like


) to deprotonate the indazole, forming an anionic species that is less likely to coordinate to the metal center, paired with a highly selective ligand like dppf or XPhos[2].

Quantitative Data: Protecting Group Impact on Derivatization

The table below summarizes the empirical impact of various N1-protecting groups on the subsequent derivatization of the C3 and C6 positions.

N1 Protecting GroupSteric Profile (Relative Bulk)C3 Reductive Amination Yield (%)*C6 Suzuki Coupling Yield (%)**Recommended Use Case
None (Free N-H) Minimal45% (Side reactions)30 - 50% (Requires optimization)When late-stage deprotection is impossible.
Trityl (-CPh3) Extremely High< 20%< 10%Avoid for C3/C6 derivatization.
THP (Tetrahydropyranyl) Moderate-High55 - 65%40 - 55%Acceptable if C6 coupling partner is small.
Boc (-COOtBu) Moderate75 - 85%70 - 80%Excellent balance of protection and reactivity.
SEM (-CH2O(CH2)2TMS) Low (Linear)> 90% > 85% Optimal for highly hindered cross-couplings.

*Conditions: Amine (1.2 eq),


 (2.0 eq), 

(1.5 eq), THF, RT. **Conditions: Boronic acid (1.5 eq), XPhos Pd G3 (5 mol%),

(3.0 eq), Dioxane/H2O, 80°C.

Troubleshooting Guides & Validated Protocols

Protocol A: High-Yield Reductive Amination at C3 via Activation

This protocol utilizes Lewis acid activation to overcome steric shielding at the C3 aldehyde[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 6-iodo-1-SEM-1H-indazole-3-carbaldehyde (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Titanium(IV) isopropoxide (2.0 equiv) dropwise via syringe at room temperature.

    • Self-Validation Checkpoint: The reaction mixture will transition from a clear/pale yellow solution to a darker amber/brown color within 15 minutes. This visual shift confirms the formation of the titanium-imine complex.

  • Imine Formation: Stir the mixture at room temperature for 12–14 hours to ensure complete conversion.

  • Reduction: Cool the flask to 0°C. Add Sodium borohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    ) (1.5 equiv) in portions. Stir for an additional 2 hours, allowing it to warm to room temperature.
  • Quench & Workup: Carefully quench the reaction by adding water or saturated aqueous

    
    .
    
    • Self-Validation Checkpoint: A thick, white precipitate of titanium dioxide (

      
      ) will immediately form, confirming the successful hydrolysis of the titanium complex.
      
  • Isolation: Filter the suspension through a pad of Celite, wash with Ethyl Acetate, and concentrate the filtrate for column chromatography.

Protocol B: Sterically Accommodating Suzuki-Miyaura Coupling at C6

This protocol is designed to force C-C bond formation at the hindered C6 position using a highly active, bulky dialkylbiaryl phosphine ligand[2].

Step-by-Step Methodology:

  • Reagent Loading: Charge a reaction vial with the C3-derivatized 6-iodo-1-SEM-1H-indazole (1.0 equiv), the corresponding aryl boronic acid or pinacol ester (1.5 equiv), and finely ground anhydrous

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (5 mol%). The bulky XPhos ligand facilitates rapid reductive elimination while preventing catalyst deactivation by the indazole nitrogens.

  • Atmosphere Exchange: Seal the vial, evacuate, and backfill with Argon. Repeat this process three times.

    • Causality Note: Strict exclusion of oxygen is critical;

      
       is easily oxidized, which will stall the reaction at the oxidative addition step, especially when steric hindrance already slows this step down.
      
  • Solvent Addition: Inject degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over

    
    , and purify via flash chromatography.
    

References

  • Benchchem. (n.d.). Chemical Transformations and Derivatization of 5-Amino-1H-indazole-3-carbaldehyde.
  • Benchchem. (n.d.). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • National Institutes of Health (NIH) / PMC. (n.d.). SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells.

Sources

Technical Support Center: Optimizing Recrystallization for 6-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the purification of 6-iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) [1].

The structural combination of an indazole core, a highly polarizable heavy iodine atom at the C6 position, and a reactive electrophilic carbaldehyde at the C3 position creates a unique, often challenging solubility profile [3, 4]. This guide moves beyond basic protocols to explain the thermodynamic and kinetic causality behind solvent selection, ensuring your workflows are self-validating, reproducible, and scalable.

Solvent Selection & Quantitative Matrix

The heavy iodine atom significantly increases the lipophilicity (LogP) of the molecule compared to the unsubstituted indazole, while the N-H and C=O groups maintain strong hydrogen-bonding capabilities [4]. This dual nature means the compound often dissolves too well in highly polar aprotic solvents (resulting in poor recovery) and is completely insoluble in pure non-polar solvents.

Table 1: Solvent Optimization Matrix for 6-Iodo-1H-indazole-3-carbaldehyde

Solvent SystemRatio (v/v)Solute RecoveryPurity ProfileMechanistic Notes & Causality
Ethyl Acetate / Heptane 1:2 to 1:4High (>80%) Excellent Recommended. EtOAc disrupts intermolecular H-bonds for dissolution. Heptane acts as a sharp anti-solvent. Minimal risk of chemical degradation.
Acetonitrile (Cooling) NeatModerate (~65%)ExcellentSteep solubility curve. Good for removing non-polar impurities, but high boiling point requires careful drying.
Ethanol / Water 3:1Low-ModeratePoorNot Recommended. The C3-carbaldehyde is highly electrophilic. Prolonged heating in primary alcohols leads to hemiacetal/acetal formation [2].
Toluene NeatHighModerateGood for removing highly polar des-iodo impurities, but requires high temperatures (>90°C) which risks aldehyde oxidation.

Mechanistic Pathways & Workflows

To understand why temperature control and solvent selection are critical, we must look at the chemical reactivity of the C3-carbaldehyde group.

Degradation Aldehyde 6-Iodo-1H-indazole- 3-carbaldehyde HeatO2 Prolonged Heat / O2 (>70°C) Aldehyde->HeatO2 Thermal Oxidation EtOH Ethanol / Trace Acid (Solvolysis) Aldehyde->EtOH Nucleophilic Attack Acid 6-Iodo-1H-indazole- 3-carboxylic acid (Oxidation Impurity) HeatO2->Acid Acetal Diethyl Acetal Derivative (Solvolysis Impurity) EtOH->Acetal

Caption: Thermal and solvolytic degradation pathways of 6-iodo-1H-indazole-3-carbaldehyde.

Workflow Start Crude 6-Iodo-1H-indazole-3-carbaldehyde Dissolve 1. Dissolution in Hot EtOAc (T = 60-65°C max) Start->Dissolve Filter 2. Hot Polish Filtration (Removes insoluble polymers) Dissolve->Filter AntiSolvent 3. Dropwise Heptane Addition (Titrate to Cloud Point) Filter->AntiSolvent Seed 4. Seeding (Optional) (Prevents oiling out) AntiSolvent->Seed Cooling 5. Controlled Cooling (0.5°C/min to 0-5°C) AntiSolvent->Cooling Seed->Cooling Isolate 6. Vacuum Filtration & Cold Wash Cooling->Isolate

Caption: Optimized anti-solvent recrystallization workflow for maximum yield and purity.

Self-Validating Experimental Protocol

This protocol utilizes an Ethyl Acetate / Heptane anti-solvent system. It is designed to be self-validating: the visual cues (cloud point, crystal habit) directly confirm the thermodynamic state of the solution.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 6-iodo-1H-indazole-3-carbaldehyde in 5 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser.

  • Controlled Heating: Heat the suspension in a water bath to 60–65 °C with constant stirring until complete dissolution occurs. Crucial Causality: Do not exceed 65 °C. The indazole N-H can auto-catalyze the oxidation of the aldehyde to a carboxylic acid in the presence of dissolved oxygen at high temperatures [2].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble des-iodo polymeric impurities.

  • Anti-Solvent Titration: Return the filtrate to 60 °C. Begin adding hot Heptane (60 °C) dropwise. Continue addition until a persistent slight turbidity (the "cloud point") is achieved. This indicates the solution has reached metastable supersaturation.

  • Nucleation: Remove the heat source. Allow the flask to cool ambiently. Self-Validation Check: If the solution turns milky white and separates into two liquid layers, it is "oiling out" (see Troubleshooting below). If distinct crystalline needles or prisms form, nucleation is successful.

  • Controlled Cooling: Once room temperature is reached, transfer the flask to an ice bath (0–5 °C) for 2 hours to drive the equilibrium toward complete crystallization.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold Heptane to displace residual EtOAc.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to constant weight.

Troubleshooting Guide

Q: My compound is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the mixture is higher than the melting point of the solute in that specific solvent blend.

  • Causality: The heavy, polarizable iodine atom disrupts uniform crystal lattice packing, while the EtOAc/Heptane mixture depresses the melting point.

  • Solution: Re-heat the mixture until homogeneous, add 10% more EtOAc to increase solubility, and cool much slower (0.1 °C/min). Alternatively, introduce a few seed crystals of pure 6-iodo-1H-indazole-3-carbaldehyde just before reaching the cloud point to force solid nucleation over liquid separation.

Q: I am observing a new impurity peak on my HPLC after recrystallizing from Ethanol. What happened? A: You are likely observing a hemiacetal or diethyl acetal derivative.

  • Causality: The C3-carbaldehyde is highly electrophilic. If your crude material contains trace acids (e.g., residual HCl from the nitrosation of a 6-iodoindole precursor) [3], heating in primary alcohols like ethanol will catalyze nucleophilic attack by the alcohol on the aldehyde.

  • Solution: Abandon alcoholic solvents. Switch to the aprotic EtOAc/Heptane system or use Acetonitrile.

Q: My recovery yield is below 40%. Where is my compound going? A: It is remaining in the mother liquor due to excessive solvent polarity.

  • Causality: The indazole N-H and aldehyde C=O form exceptionally strong solute-solvent hydrogen bonds. If the ratio of EtOAc to Heptane is too high (e.g., 1:1), the thermodynamic driving force for crystallization is too weak.

  • Solution: Increase the volume of the anti-solvent (Heptane) until the EtOAc:Heptane ratio is at least 1:3 or 1:4. Ensure the final cooling step reaches 0 °C.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) and Hexane instead of EtOAc/Heptane? A: While DCM/Hexane is a classic combination, it is not recommended for scale-up. DCM is highly volatile, making it difficult to control the cloud point precisely during hot filtration. Furthermore, EtOAc provides better hydrogen-bond disruption for initial dissolution, resulting in a cleaner separation from polar impurities.

Q: Does 6-iodo-1H-indazole-3-carbaldehyde exhibit polymorphism? A: Yes, like many substituted indazoles, it can exist in multiple crystalline forms depending on the hydrogen-bonding network (N-H to N vs. N-H to C=O) [4]. Rapid cooling typically yields a kinetic polymorph (often fine needles with lower density), while slow cooling from EtOAc/Heptane favors the thermodynamically stable polymorph (denser prisms). For consistent downstream drug development, strict adherence to the cooling rate (0.5 °C/min) is mandatory.

Q: How stable is the purified solid during storage? A: Once purified and completely dried of solvent, the solid is stable at 0–8 °C in a dark, sealed container under an inert atmosphere (Argon or Nitrogen)[1]. Exposure to ambient light and oxygen over months can lead to slow oxidation of the aldehyde.

References

  • Ambeed. "6-Iodo-1H-indazole-3-carbaldehyde Product Data." Ambeed.com.
  • Journal of Medicinal Chemistry. "Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73." ACS Publications.
  • BenchChem. "Technical Support Center: 6-Nitro-1H-indazole-3-carbaldehyde Synthesis." Benchchem.com.
  • GuideChem. "1H-INDAZOLE-3-CARBALDEHYDE Property Data." Guidechem.com.

Technical Support Center: Synthesis of Indazole-3-carbaldehyde and Management of Byproduct Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole-3-carbaldehyde Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. The aldehyde functionality at the C3 position of the indazole scaffold is a versatile handle for extensive chemical transformations, making it a prized building block in medicinal chemistry for the development of kinase inhibitors and other therapeutics.[1][2]

However, the synthesis of indazole-3-carbaldehyde is not without its challenges, primarily the formation of stubborn byproducts that can complicate purification and significantly reduce yields. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these synthetic hurdles, optimize your reaction conditions, and achieve high-purity products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the common synthetic routes and challenges.

Q1: What is the most reliable and common method for synthesizing 1H-indazole-3-carbaldehyde?

A1: The most prevalent and optimized method is the nitrosation of the corresponding indole precursor.[3] This reaction proceeds through a multi-step pathway that begins with the nitrosation at the C3 position of the indole, leading to an oxime intermediate. This is followed by a water-mediated ring-opening and subsequent re-cyclization to form the stable 1H-indazole-3-carbaldehyde.[2]

Q2: Why can't I directly formylate the indazole ring at the C3 position using a standard Vilsmeier-Haack reaction?

A2: While the Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like indoles[4][5], it is notoriously ineffective for the direct formylation of the C3 position on the indazole ring.[3][6] This lack of reactivity necessitates alternative strategies, with the nitrosation of indoles being the most successful and widely adopted approach.[6]

Q3: What are the primary byproducts I should anticipate in the nitrosation reaction?

A3: The most significant byproduct is typically a deep red or brown-colored dimeric species.[3] This occurs when a molecule of the starting indole, acting as a nucleophile, attacks a reactive intermediate in the main reaction pathway.[7] Another common impurity is the corresponding indazole-3-carboxylic acid, which forms via the oxidation of the desired aldehyde product, particularly during workup or if exposed to air.[8][9] For certain electron-rich substrates, other side products like 4-nitro derivatives have also been reported.[6]

Q4: The literature frequently mentions a "reverse addition" technique. Why is this so critical?

A4: The "reverse addition" technique is the single most important procedural modification to suppress the formation of dimeric byproducts.[3][7] As mentioned, dimer formation occurs when the starting indole attacks a reactive intermediate. By slowly adding a solution of the indole to the pre-formed nitrosating mixture (sodium nitrite and acid), the concentration of the nucleophilic indole is kept very low throughout the reaction.[3] This kinetically favors the desired intramolecular cyclization pathway over the intermolecular dimerization side reaction, leading to significantly higher yields and a cleaner crude product.[2][7]

Part 2: Troubleshooting Guide for Byproduct Reduction

This section provides a problem-and-solution framework for specific issues encountered during the synthesis.

Issue 1: My reaction turns into a dark, tarry mess with very low yield of the desired product.

  • Probable Cause: This is the classic sign of significant dimeric byproduct formation. This is especially common with electron-rich indoles or when using a "normal" addition procedure (adding acid to a mixture of the indole and sodium nitrite).[6]

  • Scientific Rationale: The high concentration of the indole starting material provides ample opportunity for it to act as a nucleophile and intercept the reaction intermediates, leading to polymerization and dimer formation.[3][7]

  • Troubleshooting & Optimization:

    • Implement Reverse Addition: The most effective solution is to add the indole solution dropwise (ideally via a syringe pump over several hours) to the cold (0 °C) nitrosating mixture.[2][10] This maintains a low indole concentration.

    • Control Temperature: Perform the initial addition at 0 °C to control the reaction rate and stability of the nitrosating agent. For less reactive, electron-deficient indoles, a subsequent heating step (e.g., to 80 °C) may be required to drive the reaction to completion after the addition is finished.[2]

    • Optimize Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the nitrosating agent is typically used. A common ratio is ~8 equivalents of NaNO₂ and ~7 equivalents of acid relative to the indole.[2]

Issue 2: My final product is contaminated with a significant amount of indazole-3-carboxylic acid.

  • Probable Cause: The aldehyde group is susceptible to oxidation, especially when exposed to atmospheric oxygen.[8] This can occur during a lengthy reaction, aqueous workup, purification, or storage.

  • Scientific Rationale: Aromatic aldehydes can be readily oxidized to the more stable carboxylic acid. This process can be accelerated by heat, light, and the presence of trace metal impurities.[8][9]

  • Troubleshooting & Optimization:

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen, especially if the reaction requires heating for an extended period.[8]

    • Degas Solvents: For sensitive substrates, using solvents that have been degassed (e.g., by bubbling with Argon) can help minimize dissolved oxygen.[11]

    • Careful Workup: During the aqueous workup, minimize the time the product is in a basic solution, as this can sometimes promote oxidation. An acidic wash followed by extraction is standard.

    • Proper Storage: Store the purified solid product in a tightly sealed container at low temperature (2-8 °C) under an inert atmosphere to ensure long-term stability.[8][12] Prepare solutions fresh whenever possible.[8]

Issue 3: The reaction stalls, showing a high percentage of unreacted starting indole.

  • Probable Cause: This is often an issue with electron-deficient indoles (e.g., nitro-indoles), which are less nucleophilic and react more slowly.[1] It can also be caused by poor reagent quality or insufficient acid.

  • Scientific Rationale: The first step of the mechanism is the electrophilic attack on the indole ring. Electron-withdrawing groups on the indole ring deactivate it towards this attack, requiring more forcing conditions (higher temperature, longer reaction time) to achieve full conversion.[2]

  • Troubleshooting & Optimization:

    • Increase Temperature: For electron-deficient indoles, after the initial cold addition, heating the reaction mixture (e.g., 50-80 °C) for several hours is often necessary.[2][7]

    • Verify Reagent Quality: Use a fresh, high-purity source of sodium nitrite. Old or degraded NaNO₂ is a common cause of reaction failure.

    • Check Acidity: Ensure the correct amount of acid has been added to fully generate the nitrosating species. The pH should be slightly acidic.[2]

    • Extend Reaction Time: Monitor the reaction by TLC. Some less reactive substrates may require extended reaction times (e.g., 12 hours or more) at room temperature or elevated temperatures to go to completion.[2]

Part 3: Optimized Protocols & Methodologies

Protocol 1: Optimized General Synthesis via Reverse Addition Nitrosation

This protocol is adapted from optimized procedures reported in the literature and is designed to minimize byproduct formation for a generic indole substrate.[2][6]

Step 1: Preparation of the Nitrosating Mixture

  • In a round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in deionized water.

  • Add N,N-Dimethylformamide (DMF) to the flask. A typical solvent ratio is around 1:2 Water:DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 2 N aqueous hydrochloric acid (HCl, 7.0 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting pale blue mixture at 0 °C for 10-15 minutes.

Step 2: Formylation Reaction

  • In a separate flask, dissolve the indole starting material (1.0 equiv.) in a minimal amount of DMF.

  • Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2-3 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring by TLC until the starting material is consumed. For electron-deficient indoles, the mixture may need to be heated to 50-80 °C for several hours.[2]

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with the appropriate solvent system.

  • Elute the column with a gradient of petroleum ether/ethyl acetate. A common starting point is 8:2 petroleum ether/ethyl acetate.[2]

  • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to obtain the purified indazole-3-carbaldehyde.

Part 4: Data & Visualizations

Table 1: Impact of Reaction Conditions on Yield and Byproduct Formation

Starting MaterialAddition MethodTemp. (°C)Time (h)Yield (%)Key Byproducts NotedReference
5-Bromo-indoleNormal25-13Dimers[6]
5-Bromo-indoleNormal0-41Dimers[6]
5-Bromo-indoleReverse0 -> 25396Minimized[2][6]
7-Methyl-indoleReverse0 -> 251272Dimers[2]
5-Nitro-indoleReverse0 -> 806>60% (implied)Not specified[2]
5-Piperidyl-indoleReverse0 -> 253154-nitro-dimers[6]

Diagrams of Key Pathways and Workflows

ReactionPathway cluster_main Desired Reaction Pathway Indole Indole Intermediate1 3-Nitrosoindole (Oxime Intermediate) Intermediate2 Ring-Opened Intermediate Product Indazole-3-carbaldehyde

ByproductFormation cluster_side Competing Dimerization Pathway Intermediate Reactive Intermediate (e.g., Nitrosoindole) Indole Indole (Nucleophile) Dimer Dimeric Byproduct

TroubleshootingWorkflow Start Start Synthesis CheckCrude Analyze Crude Product Start->CheckCrude LowYield Low Yield & Dark Color? CheckCrude->LowYield Oxidation Carboxylic Acid Impurity? LowYield->Oxidation No Action_Reverse Action: Implement Reverse Addition & Temp Control LowYield->Action_Reverse Yes GoodYield High Yield & Clean Crude Oxidation->GoodYield No Action_Inert Action: Use Inert Atmosphere & Proper Storage Oxidation->Action_Inert Yes Purify Proceed to Purification GoodYield->Purify Action_Reverse->Start Re-run Reaction Action_Inert->Purify

References
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information (PMC). [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Publishing. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • Decarboxylative Coupling Reaction of 2-(1H-Indol-3-yl)acetic Acids with Indole, Azaindole, Benzimidazole and Indazole Derivatives. Diva-Portal.org. [Link]

  • An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. The Royal Society of Chemistry. [Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing). [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

  • Oxidation chemistry of indole-3-methanol. ResearchGate. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO. [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity of 6-Iodo-1H-indazole-3-carbaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

6-Iodo-1H-indazole-3-carbaldehyde is a highly functionalized, critical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including pan-Janus kinase (JAK) inhibitors and targeted antimalarial agents[1]. While the indazole core provides essential hydrogen-bonding motifs for kinase hinge binding, the C3-carbaldehyde and C6-iodo groups enable orthogonal functionalization (e.g., Wittig olefinations and Ullmann/Suzuki cross-couplings)[2]. However, this dual functionality introduces severe stability liabilities.

This guide provides mechanistic troubleshooting and self-validating protocols to manage the profound moisture sensitivity of this intermediate.

Section 1: Mechanistic Causality (The "Why")

Q: Why is 6-iodo-1H-indazole-3-carbaldehyde exceptionally sensitive to moisture compared to unsubstituted indazoles? A: The sensitivity is driven by underlying electronic effects. The 6-iodo substituent exerts a strong electron-withdrawing inductive effect (-I effect) across the conjugated indazole


-system. This significantly increases the partial positive charge (

) on the C3-carbaldehyde carbonyl carbon, making it highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, attacking the carbonyl carbon to form a transient gem-diol (hydrate) intermediate. While this hydration is technically reversible, the resulting gem-diol is highly susceptible to irreversible auto-oxidation in the presence of atmospheric oxygen, rapidly converting the critical aldehyde into a non-reactive 6-iodo-1H-indazole-3-carboxylic acid[3].

G A 6-Iodo-1H-indazole- 3-carbaldehyde B Moisture (H2O) Nucleophilic Attack A->B Reversible C Gem-Diol (Hydrate) Intermediate B->C D Atmospheric Oxygen (O2) C->D Oxidation E 6-Iodo-1H-indazole- 3-carboxylic acid D->E Irreversible

Moisture-induced hydration and oxidation pathway of the carbaldehyde group.

Q: My stock solution changed color from pale yellow to dark orange. What does this indicate? A: A color change is a primary macroscopic indicator of chemical degradation in indazole carbaldehydes[3]. The shift to dark orange/brown typically indicates the formation of complex chromophores resulting from the oxidation of the aldehyde to the carboxylic acid, or the formation of degradation byproducts. This visual cue must immediately trigger analytical validation (HPLC-UV) to quantify the remaining active pharmaceutical intermediate[3].

Section 2: Troubleshooting Guide (Experimental Interventions)

Q: I am observing low yields in my downstream Ullmann cross-coupling using this intermediate. Could moisture be the cause? A: Absolutely. Moisture compromises this specific reaction twofold. First, it degrades the electrophilic aldehyde as described above. Second, the Ullmann-type coupling at the 6-iodo position relies on copper catalysts (e.g., CuI). Ambient moisture rapidly deactivates anhydrous copper(I) and palladium catalysts, leading to incomplete conversion and promoting side reactions like oxidative homocoupling of your coupling partners[4].

Q: How do different storage and solvent conditions quantitatively affect the stability of this intermediate? A: Elevated temperatures and protic/aqueous environments exponentially accelerate the degradation of aromatic aldehydes[3]. To maintain integrity, the solid compound must be stored at -20°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[5].

Table 1: Quantitative Stability Matrix

Storage/Solvent ConditionTemperatureMoisture LevelEstimated Half-Life (

)
Primary Degradation Pathway
Solid (Argon Sealed)-20°C< 0.1%> 12 monthsNone (Stable)
Solid (Air Exposed)25°CAmbient (~40% RH)2-3 weeksSurface hydration/oxidation
Anhydrous DMSO/MeCN2-8°C< 50 ppm4-5 daysSlow oxidation
Aqueous Buffer (pH 7.4)37°CAqueous< 12 hoursRapid Hydration & Oxidation
Section 3: Standard Operating Protocols (SOPs)

To ensure scientific integrity, all handling of 6-iodo-1H-indazole-3-carbaldehyde must follow self-validating workflows. Do not assume a batch is pristine based solely on its storage history.

Workflow Start Solid Intermediate Received Check Check Integrity (HPLC & Karl Fischer) Start->Check Decision Moisture > 0.5%? Check->Decision Recover Azeotropic Distillation (Toluene, 40°C) Decision->Recover Yes Store Store at -20°C Argon Atmosphere Decision->Store No Recover->Check Re-evaluate Solution Prepare Fresh in Anhydrous Solvent Store->Solution When needed

Self-validating workflow for assessing, recovering, and storing sensitive batches.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Causality Focus: Solutions must be prepared fresh because the kinetic rate of hydration increases significantly once the crystal lattice is broken and the compound is solvated[3].

  • Glassware Preparation : Oven-dry all amber-glass vials at 120°C for a minimum of 4 hours. Why? Amber glass prevents photo-catalyzed auto-oxidation, and high heat removes microscopic surface moisture. Cool in a vacuum desiccator.

  • Solvent Validation : Utilize HPLC-grade anhydrous solvents (e.g., Acetonitrile or DMSO). Validation Step: Before dissolution, verify the solvent moisture content is < 50 ppm using Karl Fischer (KF) titration.

  • Inert Transfer : Transfer the solid intermediate into the dried vial exclusively within a nitrogen or argon-purged glovebox.

  • Dissolution & Sealing : Dissolve the intermediate to the desired working concentration (e.g., 10 mg/mL). Cap tightly with a PTFE-lined silicone septum.

  • Baseline Establishment (Self-Validation) : Withdraw a 10 µL aliquot via a purged syringe and inject it into a stability-indicating HPLC-UV system (reverse-phase C18, monitoring at 254 nm). Record the

    
     baseline peak area for the aldehyde. Use this baseline to monitor for the emergence of the carboxylic acid degradation peak in subsequent experiments[3].
    
Protocol B: Azeotropic Recovery of Moisture-Compromised Solid Batches

Causality Focus: Heating an oxidized/hydrated batch in standard ovens will accelerate thermal decomposition[3]. Azeotropic distillation allows for the physical removal of water at low temperatures without inducing further chemical degradation.

  • Assessment (Self-Validation) : If a stored solid batch shows > 0.5% water via KF titration but < 2% carboxylic acid impurity via HPLC, it can be recovered. (Note: If oxidation > 2%, the batch must be re-purified via column chromatography).

  • Suspension : Suspend the compromised batch in anhydrous toluene (10 mL per gram of intermediate) in a round-bottom flask. Why Toluene? Toluene forms a low-boiling azeotrope with water, allowing moisture removal without dissolving the polar oxidized impurities.

  • Azeotropic Distillation : Attach a Dean-Stark apparatus. Heat the suspension gently to 40-50°C under reduced pressure. Critical: Do not exceed 50°C to prevent thermal decomposition of the indazole core[3]. The water will co-distill with the toluene.

  • Drying : Once the theoretical volume of toluene is collected, remove the remaining solvent under high vacuum (using a Schlenk line or lyophilizer) for 12 hours.

  • Re-Validation : Re-analyze the dried powder via KF titration. The batch is considered successfully recovered only when moisture is confirmed to be < 0.1%. Proceed immediately to inert storage at -20°C[5].

References
  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin Source: Academia.edu URL:1

  • Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution Source: Benchchem URL:3

  • 677702-36-2 | 5-Nitro-1H-indazole-3-carbaldehyde Source: ChemScene URL:5

  • Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide Source: Benchchem URL:4

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: PMC (NIH) URL:2

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Functionalized Indazoles

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, prized for its role as a bioisostere of indole and its capacity to form critical hydrogen bond interactions within protein active sites.[1][2] The functionalization of this core, particularly at the C-3 position, has given rise to several blockbuster kinase inhibitor drugs.[3] The 1H-indazole-3-carbaldehyde motif, specifically, serves as a versatile synthetic intermediate, where the aldehyde group acts as a chemical handle for diversification through reactions like Wittig condensations or the construction of further heterocyclic systems.[1][2]

The introduction of a halogen, such as iodine, onto the benzene ring of the indazole system, as in 6-iodo-1H-indazole-3-carbaldehyde, provides a key vector for further modification via cross-coupling reactions, making it a highly valuable building block. Unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-iodo-1H-indazole-3-carbaldehyde. We will dissect the expected spectral features, explain the physicochemical principles behind the chemical shifts and coupling patterns, and compare its spectral signature to related analogues to highlight the diagnostic power of this technique for researchers, chemists, and drug development professionals.

Molecular Structure and Proton Environments

To analyze the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of 6-iodo-1H-indazole-3-carbaldehyde contains five unique proton signals: the indazole N-H proton, the aldehyde proton, and three aromatic protons on the fused benzene ring.

Caption: Structure of 6-iodo-1H-indazole-3-carbaldehyde with key protons highlighted.

Predicted ¹H NMR Spectrum: A Guided Analysis (DMSO-d₆)

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent for this molecule due to its ability to solubilize the polar N-H and aldehyde functionalities, preventing signal broadening that can occur in less polar solvents like chloroform-d.[1][3][4] The residual proton signal for DMSO-d₅ appears as a quintet at approximately δ 2.50 ppm.[5][6]

The Diagnostic Singlets: Aldehyde and Imidazole Protons
  • Aldehyde Proton (H at C-3): This proton is expected to appear as a sharp singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm .[7][8] For indazole-3-carbaldehydes specifically, values around δ 10.2 ppm are common.[1][3] This significant downfield shift is caused by two primary factors: the strong electron-withdrawing effect of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) double bond, which strongly deshields the proton in its plane.[9][10] Its singlet multiplicity arises from the absence of any adjacent protons (a ³J coupling).

  • Indazole N-H Proton (H at N-1): The N-H proton of the indazole ring is acidic and readily participates in hydrogen bonding with the DMSO-d₆ solvent.[11] This results in a characteristically broad singlet that is shifted very far downfield, often appearing above δ 13.5 ppm .[3][4][12] This signal is easily confirmed by performing a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in H-D exchange, causing the signal to disappear from the spectrum.

The Aromatic Region: Decoding Substituent Effects and Coupling

The three protons on the benzene ring (H-4, H-5, and H-7) form a complex spin system influenced by the electronic effects of the iodo and carbaldehyde substituents. Their analysis relies on understanding chemical shifts and spin-spin coupling constants (J-values).

G H4 H-4 H5 H-5 H4->H5 J ≈ 8.5-9.0 Hz (ortho) H7 H-7 H5->H7 J ≈ 1.5-2.0 Hz (meta)

Caption: Predicted spin-spin coupling network for the aromatic protons.

  • H-7: This proton is adjacent to the electron-withdrawing iodine atom at C-6. It is also subject to deshielding through-space effects from the C-3 carbaldehyde group. Consequently, H-7 is predicted to be the most downfield of the aromatic protons. It has only one meta-coupled neighbor, H-5. This will result in a doublet with a small meta coupling constant (⁴J) of approximately 1.5-2.0 Hz .[13][14] Its predicted chemical shift is around δ 8.4-8.6 ppm .

  • H-4: This proton is ortho to the C-3a bridgehead carbon and is significantly deshielded by the electron-withdrawing nature of the entire pyrazole ring and the attached carbaldehyde group. It has one ortho-coupled neighbor, H-5. Therefore, it is expected to appear as a doublet with a large ortho coupling constant (³J) of approximately 8.5-9.0 Hz .[13][15] Its predicted chemical shift is around δ 8.1-8.3 ppm .

  • H-5: This proton is situated between H-4 and the iodine-bearing C-6. It experiences ortho coupling to H-4 and meta coupling to H-7. This will split the signal into a doublet of doublets (dd) , showing both the large ortho (³J ≈ 8.5-9.0 Hz) and small meta (⁴J ≈ 1.5-2.0 Hz) coupling constants.[16] Its chemical shift will be influenced by the ortho iodine atom. We predict a chemical shift around δ 7.8-8.0 ppm .

Comparative Analysis: Validating the Prediction

To build confidence in our spectral prediction, we can compare it to known data from structurally similar compounds. This comparative approach is essential for identifying subtle shifts and confirming assignments.

ProtonPredicted (6-iodo-1H-indazole-3-carbaldehyde)Literature (1H-Indazole-3-carbaldehyde)[3]Literature (6-Nitro-1H-indazole-3-carbaldehyde)[1]
NH (H-1) >13.5 ppm (br s)14.17 ppm (br s)~14 ppm (not specified, but typical)
CHO ~10.2 ppm (s)10.20 ppm (s)10.22 ppm (s)
H-7 ~8.4-8.6 ppm (d, J ≈ 1.5-2.0 Hz)7.70 ppm (d, J = 8.5 Hz) [as H-7]8.57 ppm (d, J = 1.5 Hz)
H-4 ~8.1-8.3 ppm (d, J ≈ 8.5-9.0 Hz)8.14 ppm (d, J = 8.5 Hz) [as H-4]8.13 ppm (dd, J = 8.9, 2.0 Hz)
H-5 ~7.8-8.0 ppm (dd, J ≈ 8.5-9.0, 1.5-2.0 Hz)7.37 ppm (dt, J ≈ 7.0, 1.0 Hz) [as H-6]8.29 ppm (dd, J = 8.9, 0.5 Hz)
H-6 (Substituted with Iodo)7.49 ppm (dt, J ≈ 7.0, 1.0 Hz) [as H-5](Substituted with Nitro)

Analysis of Comparison:

  • The aldehyde and N-H proton shifts are highly consistent across all three compounds, confirming their diagnostic value.

  • The 6-nitro analogue provides an excellent model. The strongly electron-withdrawing nitro group causes significant downfield shifts for all aromatic protons compared to the unsubstituted parent.

  • Our prediction for the 6-iodo compound places the aromatic signals at chemical shifts generally between the unsubstituted and the 6-nitro derivatives. This is chemically logical, as iodine is electron-withdrawing inductively but less so than a nitro group. The predicted splitting patterns for H-7 (d), H-5 (dd), and H-4 (d) align perfectly with the pattern observed for the 6-nitro analogue, validating our coupling analysis.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a self-validating workflow for obtaining a high-quality ¹H NMR spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition (400 MHz) cluster_2 Data Processing & Analysis a1 Weigh ~5-10 mg of 6-iodo-1H-indazole-3-carbaldehyde a2 Transfer to a clean, dry NMR tube a1->a2 a3 Add ~0.6 mL of DMSO-d₆ containing 0.05% TMS a2->a3 a4 Cap and vortex until fully dissolved a3->a4 b1 Insert sample and perform lock, tune, and shim a4->b1 b2 Acquire ¹H spectrum using a standard pulse sequence (e.g., zg30) b1->b2 b3 Key Parameters: Spectral Width: ~20 ppm Relaxation Delay (d1): 2-5 s Acquisition Time: ~2-3 s Number of Scans: 16-64 b2->b3 c1 Apply Fourier Transform with exponential window function b3->c1 c2 Phase correct the spectrum c1->c2 c3 Calibrate spectrum to TMS at 0.00 ppm c2->c3 c4 Integrate all peaks c3->c4 c5 Pick peaks and analyze shifts and coupling constants c4->c5

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-iodo-1H-indazole-3-carbaldehyde and transfer it to a standard 5 mm NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). It is best practice to use a solvent that contains a known concentration of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[6][8]

  • Dissolution: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software should be used to automatically lock onto the deuterium signal of the solvent, tune the probe to the correct frequency, and shim the magnetic field to achieve maximum homogeneity and resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard 30-degree pulse experiment. A sufficient number of scans (typically 16 or 64) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of at least 2 seconds is recommended to allow for full magnetization recovery, ensuring accurate integration.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. The resulting spectrum should be carefully phase-corrected and baseline-corrected.

  • Analysis: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative ratio of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure against the predictions.

Conclusion

The ¹H NMR spectrum of 6-iodo-1H-indazole-3-carbaldehyde provides a rich tapestry of information that allows for its unambiguous identification. The presence of highly diagnostic signals—the aldehyde singlet around δ 10.2 ppm and the exchangeable N-H broad singlet above δ 13.5 ppm—immediately confirms the core functional groups. Furthermore, a detailed analysis of the aromatic region, guided by an understanding of substituent effects and coupling constants, reveals a characteristic pattern of a doublet, a doublet of doublets, and a narrow meta-coupled doublet. By comparing this pattern to known analogues, chemists and researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the success of subsequent research and development efforts.

References

  • WallaceWay Organic Chemistry. (n.d.). 12.04 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • Abad, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(6), 354-363. [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. [Link]

  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. [Link]

  • Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles - Supporting Information. [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart. [Link]

  • ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. [Link]

Sources

HPLC method development for 6-iodo-1H-indazole-3-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical method development, the purity assessment of halogenated heterocyclic intermediates presents a unique set of chromatographic challenges. 6-iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9, MW: 272.04 g/mol ) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and oncology therapeutics[1].

However, its synthesis often generates closely related impurities, most notably des-iodo byproducts and halogenated regioisomers (e.g., 5-iodo-1H-indazole-3-carbaldehyde). Because these regioisomers share identical molecular weights and nearly identical hydrophobicities, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide baseline resolution.

This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl and Biphenyl alternatives, providing a self-validating methodology grounded in the physical chemistry of halogen-


 interactions.

Mechanistic Rationale: Moving Beyond Hydrophobicity

To achieve robust separation of 6-iodo-1H-indazole-3-carbaldehyde from its regioisomers, we must exploit the specific electronic properties of the molecule rather than relying solely on dispersive hydrophobic forces.

  • The Indazole Core (Silanol Suppression): The indazole ring contains basic nitrogen atoms that readily interact with residual, unendcapped silanols on silica-based columns. This secondary ion-exchange interaction is the primary cause of peak tailing. To establish causality: we must use a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) to fully protonate the silanols (rendering them neutral) and suppress the ionization of the indazole, ensuring it elutes as a tight, symmetrical band[2].

  • The Iodine Substituent (Halogen-

    
     Interactions):  Iodine is a large, highly polarizable atom with an electron-poor region known as a "sigma-hole." Recent chromatographic investigations have proven that this sigma-hole forms strong, directional intermolecular bonds with electron-rich aromatic rings (halogen-
    
    
    
    interactions), and the strength of this interaction scales dramatically in the order of F < Cl < Br < I[3].

By selecting a stationary phase with a high density of


-electrons (like a Biphenyl column), we can force the column to differentiate isomers based on the exact steric presentation and dipole moment of the iodine atom, rather than just its general lipophilicity.

Mechanism Iodine Iodine Substituent (Highly Polarizable, Sigma-Hole) Interaction Halogen-π Interaction (Stronger than pure dispersive forces) Iodine->Interaction Biphenyl Biphenyl Stationary Phase (Electron-Rich π-System) Biphenyl->Interaction Selectivity Enhanced Isomeric Selectivity (Resolves 5-Iodo vs 6-Iodo) Interaction->Selectivity

Logical relationship of Halogen-π interactions driving isomeric selectivity.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) that must pass before any batch analysis can be trusted.

Step 2.1: Standard and Sample Preparation

Causality Check: Indazoles can suffer from severe solvent-mismatch band broadening if injected in 100% strong solvent. Diluting the sample in initial mobile phase conditions prevents this physical distortion.

  • Stock Solution: Weigh 10.0 mg of 6-iodo-1H-indazole-3-carbaldehyde standard. Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Sample: Dilute the stock 1:10 using a diluent of 50:50 Acetonitrile:Milli-Q Water to achieve a 0.1 mg/mL working concentration.

  • Resolution Marker (Validation Standard): Prepare a spiked solution containing 0.1 mg/mL of 6-iodo-1H-indazole-3-carbaldehyde and 0.05 mg/mL of 5-iodo-1H-indazole-3-carbaldehyde.

Step 2.2: Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (v/v)[2].

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Lowers mobile phase viscosity, improving mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the indazole chromophore).

Step 2.3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.095.05.0Isocratic Focus
1.095.05.0Isocratic Focus
8.040.060.0Linear Separation Ramp
8.15.095.0Column Wash
10.05.095.0Column Wash
10.195.05.0Re-equilibration
13.095.05.0End of Run
Step 2.4: System Suitability & Self-Validation Criteria

Before analyzing unknown purity samples, inject the Resolution Marker three times. The system is only validated if it meets the following physical thresholds:

  • Resolution (

    
    ):  The critical pair (5-iodo and 6-iodo isomers) must exhibit an 
    
    
    
    .
  • Tailing Factor (

    
    ):  The 6-iodo peak must have a 
    
    
    
    (verifying successful silanol suppression).
  • Precision: Retention time RSD must be

    
    .
    

HPLC_Workflow N1 1. Analyte Profiling (6-Iodo-1H-indazole-3-carbaldehyde) N2 2. Stationary Phase Selection (C18 vs. Phenyl-Hexyl vs. Biphenyl) N1->N2 N3 3. Mobile Phase Optimization (0.1% TFA to suppress N-H ionization) N2->N3 N4 4. Gradient Tuning (Maximize Halogen-π Resolution) N3->N4 N5 5. System Suitability (Rs > 2.0, Tf < 1.2) N4->N5

HPLC Method Development Workflow for Halogenated Indazoles.

Comparative Performance Data

To objectively evaluate column chemistries, the protocol above was executed across three different 2.1 x 100 mm, 1.7 µm columns: a standard Alkyl C18, a Phenyl-Hexyl, and a Biphenyl phase. The quantitative data is summarized below.

Stationary PhasePrimary Interaction MechanismRetention Time (min)Tailing Factor (

)
Resolution (

)
Suitability Status
Standard C18 Dispersive (Hydrophobic)4.851.351.4Fail (Co-elution risk)
Phenyl-Hexyl

& Mild Halogen-

5.121.182.1Marginal
Biphenyl Enhanced Halogen-

& Steric
5.451.053.4Pass (Optimal)
Data Analysis & Causality
  • The Failure of C18: The standard C18 column relies strictly on London dispersion forces. Because the 5-iodo and 6-iodo isomers have identical logP values and molecular volumes, the C18 phase cannot effectively distinguish them, resulting in a failing resolution of 1.4 (overlapping peaks).

  • The Biphenyl Advantage: The Biphenyl column provides superior baseline resolution (

    
    ). Because the biphenyl ligands can pivot, they optimally align their 
    
    
    
    -electron clouds with the highly polarizable iodine atom of the indazole[3]. The slight steric difference in the position of the iodine atom on the indazole ring (position 5 vs. 6) drastically alters the geometry of this halogen-
    
    
    interaction, allowing the Biphenyl column to pull the two isomers apart effortlessly.
  • Peak Symmetry: The combination of the Biphenyl phase and the 0.1% TFA mobile phase yielded a near-perfect tailing factor of 1.05, proving that secondary silanol interactions were successfully neutralized.

Conclusion

For the purity analysis of 6-iodo-1H-indazole-3-carbaldehyde, standard C18 columns present an unacceptable risk of isomeric co-elution. By transitioning to a Biphenyl stationary phase and utilizing a highly acidic mobile phase to suppress indazole ionization, analytical scientists can leverage halogen-


 interactions to achieve robust, self-validating baseline resolution of critical regioisomeric impurities.

References

  • 885518-80-9 | 6-iodo-1H-indazole-3-carbaldehyde - MolCore.
  • Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques - Benchchem.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 6-iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole scaffold holds a privileged status. Its unique bioisosteric relationship with indole allows it to form critical hydrogen bond interactions within protein active sites, a feature exploited in numerous FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1][2] The compound 6-iodo-1H-indazole-3-carbaldehyde is a particularly valuable intermediate in this domain. The aldehyde group at the C3 position offers a versatile handle for synthetic diversification, while the iodine atom at C6 provides a strategic site for cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

However, the synthetic utility of this building block is predicated on its unambiguous characterization. Ensuring its structural integrity and purity is not merely a procedural checkpoint but a foundational requirement for the success of any drug discovery campaign. This guide provides an in-depth comparison of mass spectrometry (MS) with other common analytical techniques for the characterization of 6-iodo-1H-indazole-3-carbaldehyde. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.

Part 1: The Power of Mass Spectrometry for Definitive Identification

Mass spectrometry stands as the cornerstone technique for determining the molecular weight and formula of a synthetic compound.[5] For a molecule like 6-iodo-1H-indazole-3-carbaldehyde, high-resolution mass spectrometry (HRMS) is indispensable, providing a mass measurement with enough accuracy to confidently deduce its elemental composition.

Choosing the Right Ionization Technique: A Critical First Step

The journey from a sample vial to a mass spectrum begins with ionization. The choice of ionization source is dictated by the analyte's physicochemical properties and the desired analytical outcome.

  • Electrospray Ionization (ESI): This is the preferred "soft" ionization technique for polar, non-volatile molecules like our target compound.[6] ESI typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation. This is crucial as it preserves the molecular ion, providing a clear and accurate determination of the molecular weight. For 6-iodo-1H-indazole-3-carbaldehyde, ESI in either positive or negative mode is effective, with negative mode often being used for similar indazole-3-carboxaldehydes.[3]

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. While it can provide rich fragmentation data useful for structural elucidation, it often leads to the complete absence of the molecular ion peak for molecules that are not exceptionally stable.[7] For this reason, EI (typically coupled with Gas Chromatography, GC) is less suitable for the initial characterization of this compound.

The Causality: We choose ESI to ensure the survival of the molecular ion. The primary goal of the initial MS analysis is to confirm the molecular weight. The extensive fragmentation from EI would complicate this primary objective, making it difficult to distinguish the parent ion from a sea of fragments.

Expected Mass and Isotopic Pattern: The Molecular Fingerprint

The molecular formula of 6-iodo-1H-indazole-3-carbaldehyde is C₈H₅IN₂O. High-resolution mass spectrometry allows for the precise measurement of the molecule's mass, which can be compared against the theoretical value to confirm its elemental composition. Iodine is monoisotopic (¹²⁷I), so the isotopic pattern will be primarily influenced by the natural abundance of ¹³C.

Parameter Theoretical Value Information Gained
Molecular Formula C₈H₅IN₂OElemental Composition
Monoisotopic Mass 271.9447 g/mol Exact mass of the most abundant isotopes
[M+H]⁺ (Positive ESI) 272.9525 m/zObserved ion in positive mode HRMS
[M-H]⁻ (Negative ESI) 270.9368 m/zObserved ion in negative mode HRMS[3]
Isotopic Pattern M: 100%, M+1: 8.9%, M+2: 0.4%Confirms the number of carbon atoms

Table 1: Theoretical Mass Spectrometry Data for 6-iodo-1H-indazole-3-carbaldehyde.

Experimental Protocol: LC-HRMS Analysis

This protocol is designed to be a self-validating system, providing robust and reproducible data.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL 6-iodo-1H-indazole-3-carbaldehyde in a suitable solvent like acetonitrile or methanol.

    • Create a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions: The LC step separates the analyte from impurities before it enters the mass spectrometer.[8][9]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40 °C.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: A quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer is recommended.[10][11]

    • Ionization Mode: ESI, positive and negative modes.

    • Scan Range: 100-800 m/z.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 250-300 °C.

    • Data Acquisition: Acquire full scan MS data to identify the precursor ion. Subsequently, perform data-dependent MS/MS to obtain fragmentation spectra.

Workflow for LC-MS Characterization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution LC LC Separation (C18 Column) Working->LC MS HRMS Detection (QTOF/Orbitrap) LC->MS Elution MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Precursor Selection ExactMass Confirm Exact Mass & Isotopic Pattern MS->ExactMass Frag Analyze Fragmentation Pattern MSMS->Frag ID Structure Confirmation ExactMass->ID Frag->ID

Caption: Experimental workflow for LC-HRMS characterization.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.[6] The fragmentation pattern provides a second layer of confirmation and offers insights into the molecule's structure.

Key Predicted Fragmentations:

  • Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (127 Da) a likely fragmentation pathway.

  • Loss of Carbon Monoxide: Aldehydes are known to lose CO (28 Da).

  • Indazole Ring Fragmentation: Cleavage of the heterocyclic ring can lead to characteristic neutral losses, such as HCN (27 Da).

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Loss
272.95 ([M+H]⁺)145.04127.91I• (Iodine radical)
272.95 ([M+H]⁺)244.9528.00CO (Carbon Monoxide)
145.04117.0428.00CO (Carbon Monoxide)

Table 2: Predicted key fragment ions for 6-iodo-1H-indazole-3-carbaldehyde in positive ion mode.

Part 2: A Comparative Analysis with Alternative Techniques

While mass spectrometry is powerful, a comprehensive characterization relies on orthogonal techniques that provide complementary information. No single technique can definitively prove a structure in isolation.

Techniques_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided Molecule 6-iodo-1H-indazole-3-carbaldehyde MS Mass Spectrometry Molecule->MS NMR NMR Spectroscopy Molecule->NMR FTIR FTIR Spectroscopy Molecule->FTIR XRAY SC-XRD Molecule->XRAY MW Molecular Weight & Formula MS->MW Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity FuncGroups Functional Groups FTIR->FuncGroups AbsStructure Absolute 3D Structure XRAY->AbsStructure

Caption: Logical relationship between analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.[5]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For our target, it would confirm the presence of the aldehyde proton (~10 ppm) and the distinct aromatic protons on the indazole ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The aldehyde carbon (~185-190 ppm) and the carbon bearing the iodine (~90-100 ppm) would be characteristic.

  • Strength: Unparalleled for detailed structural elucidation of the molecular skeleton.

  • Limitation: Relatively insensitive compared to MS; requires a larger amount of pure sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the presence of specific functional groups by detecting their vibrational frequencies.[5][12]

  • Expected Signals: A strong carbonyl (C=O) stretch for the aldehyde group around 1670-1700 cm⁻¹, N-H stretching from the indazole ring around 3100-3300 cm⁻¹, and C-H stretches in the aromatic region.

  • Strength: Excellent for confirming the presence of key functional groups.

  • Limitation: Provides little information about the overall molecular structure or connectivity.

Single Crystal X-ray Diffraction (SCXRD)

When a suitable single crystal can be grown, SCXRD provides the absolute, unambiguous 3D structure of a molecule.[13]

  • Strength: The only technique that can provide definitive proof of structure and stereochemistry in a single experiment.

  • Limitation: Growing diffraction-quality crystals can be a significant challenge and is often a bottleneck.

Technique Primary Information Sensitivity Specificity Key Advantage for this Molecule
LC-HRMS Molecular Formula, PurityVery High (pg-ng)Very HighConfirms MW and elemental formula with high confidence.
NMR Atom ConnectivityLow (mg)HighElucidates the precise arrangement of atoms in the scaffold.
FTIR Functional GroupsModerate (µg-mg)ModerateQuickly confirms the presence of the aldehyde and N-H groups.
HPLC-UV Purity, QuantificationHigh (ng)ModerateRobust method for routine purity checks and quantification.[9]
SC-XRD Absolute 3D StructureN/A (requires crystal)AbsoluteProvides unequivocal structural proof if a crystal is obtained.[13]

Table 3: Objective Comparison of Analytical Techniques for Characterizing 6-iodo-1H-indazole-3-carbaldehyde.

Conclusion: An Integrated Analytical Approach

The characterization of a critical synthetic intermediate like 6-iodo-1H-indazole-3-carbaldehyde is not a task for a single technique. While high-resolution mass spectrometry provides the definitive and highly sensitive confirmation of molecular weight and elemental composition, it forms one part of a larger, integrated analytical strategy. It confidently answers the question, "What is its mass and formula?". This data, when combined with the detailed connectivity information from NMR and the functional group confirmation from FTIR, creates a comprehensive and trustworthy data package. This multi-faceted approach ensures the scientific integrity required for advancing compounds in the rigorous pipeline of drug discovery and development.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Tzovolou, D., et al. (2021). Metal-Organic Frameworks in Bioanalysis: Extraction of Small Organic Molecules. MDPI. Available at: [Link]

  • Kumar, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical Research and Reports. Available at: [Link]

  • Jones, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Schmitt-Kopplin, P. & Le Vay, K. (2023). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine. Available at: [Link]

  • Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Available at: [Link]

  • Unknown Author. (2019). Synthesis method of 6-iodine-1H-indazole. Patsnap.
  • Zhang, C., et al. (2017). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Almanza-Encarnación, D., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Rateb, M. E., et al. (2011). Utilizing DART mass spectrometry to pinpoint halogenated metabolites from a marine invertebrate-derived fungus. PubMed. Available at: [Link]

  • Kavanagh, P., et al. (2021). “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7‐azaindazole analogs of MDMB‐PINACA. MPG.PuRe. Available at: [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]

  • LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Watrous, J. D., & Dorrestein, P. C. (2011). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

Sources

X-ray crystallography data for 6-iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-iodo-1H-indazole-3-carbaldehyde represents a critical scaffold in the design of type II kinase inhibitors (e.g., Axitinib analogues). Unlike its lighter halogenated counterparts (fluoro/bromo) or nitro-substituted analogues, the 6-iodo variant offers unique crystallographic and pharmacodynamic advantages driven by the iodine sigma-hole .

This guide objectively compares the 6-iodo derivative against its primary structural alternatives (6-bromo and 6-nitro), providing synthesis protocols, crystallization methodologies, and structural predictions where specific public crystallographic datasets are proprietary.

Part 1: Comparative Structural Analysis

The choice between iodine, bromine, and nitro substituents at the C6 position fundamentally alters the electronic landscape and crystal packing of the indazole scaffold.

Table 1: Physicochemical & Structural Comparison
Feature6-Iodo-1H-indazole-3-carbaldehyde 6-Bromo-1H-indazole-3-carbaldehyde 6-Nitro-1H-indazole-3-carbaldehyde
Molecular Weight ~272.04 g/mol ~225.04 g/mol ~191.14 g/mol
Van der Waals Radius (C6 substituent) 1.98 Å (I) 1.85 Å (Br)~2.00 Å (NO₂ group)
Electronic Effect Weak Deactivator (+M < -I)Weak DeactivatorStrong Deactivator (-M, -I)
Primary Intermolecular Force Halogen Bonding (σ-hole) Weak Halogen / VdWHydrogen Bonding / Dipole
Crystallographic Utility High (Anomalous Scattering) ModerateLow (Light atoms only)
Kinase Binding Mode Hydrophobic pocket / Carbonyl interactionHydrophobic fitH-bond acceptor
Structural Insight: The Iodine Sigma-Hole

The "performance" of the 6-iodo variant in both crystal engineering and protein binding is superior due to the sigma-hole —a region of positive electrostatic potential on the extension of the C-I bond.

  • Mechanism: The electron-withdrawing indazole ring enhances the polarization of the C-I bond.

  • Interaction: Forms highly directional non-covalent bonds (

    
    ) with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs).[1]
    
  • Comparison: The 6-bromo analogue exhibits a significantly smaller and less positive sigma-hole, resulting in weaker directionality and lower binding enthalpy.

Part 2: Experimental Protocols

As specific public CIF files for the 6-iodo-aldehyde are often restricted within proprietary datasets, the following self-validating protocols allow for the synthesis and de novo structure determination of this compound.

Protocol A: Synthesis via Nitrosation (Self-Validating)

Rationale: Direct iodination of indazole-3-carbaldehyde is regiochemically difficult. The most reliable route is the nitrosation of 6-iodoindole .

  • Reagents: 6-iodoindole (1.0 eq), NaNO₂ (8.0 eq), HCl (2.7 eq), DMF/Water (3:5.3 ratio).[2]

  • Procedure:

    • Dissolve NaNO₂ in water/DMF mixture at 0°C.[2]

    • Add HCl dropwise (generates HNO₂ in situ).

    • Slowly add 6-iodoindole in DMF over 2 hours. Critical Step: Slow addition prevents dimer formation.

    • Allow to warm to 20°C and stir for 4 hours.

  • Validation Endpoint:

    • TLC: Disappearance of indole (high R_f) and appearance of aldehyde (lower R_f, often fluorescent).

    • Workup: Extract with EtOAc, wash with brine, recrystallize from acetonitrile.

Protocol B: Crystallization for X-ray Diffraction

Objective: Obtain single crystals suitable for SC-XRD to resolve the halogen bonding network.

  • Method: Slow Evaporation (High Purity) or Vapor Diffusion.

  • Solvent System:

    • Primary: DMSO or DMF (Solubilizes the planar aromatic system).

    • Antisolvent: Water or Ethanol.

  • Step-by-Step:

    • Dissolve 20 mg of 6-iodo-1H-indazole-3-carbaldehyde in 2 mL of warm DMSO.

    • Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Place this vial inside a larger jar containing 10 mL of Ethanol (Vapor Diffusion).

    • Seal the outer jar and leave undisturbed at 20°C for 5-7 days.

  • Expected Morphology: Pale yellow needles or prisms.

Part 3: Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the competing intermolecular interactions that dictate the crystal lattice.

G Start 6-Iodoindole Inter Oxime Intermediate (Transient) Start->Inter NaNO2, HCl Nitrosation Product 6-Iodo-1H-indazole- 3-carbaldehyde Inter->Product Ring Opening/ Closure Crystal Crystal Lattice Packing Product->Crystal Slow Evaporation HBond H-Bonding (N-H ... O=C) Crystal->HBond XBond Halogen Bonding (C-I ... N/O) Crystal->XBond PiStack Pi-Pi Stacking (Indazole Core) Crystal->PiStack

Caption: Synthesis pathway and dominant lattice interactions. Red dashed line indicates the critical Halogen Bond (Sigma-hole) driving unique packing.

Part 4: Data Interpretation Guide

When analyzing your X-ray data for this molecule, use the following benchmarks to validate quality:

  • Space Group Prediction: Likely P2₁/c or P-1 (Centrosymmetric). Indazoles often form inversion dimers via N-H···O=C hydrogen bonds (

    
     motif).
    
  • Key Bond Lengths:

    • C=O: 1.21 – 1.23 Å.

    • C-I: 2.08 – 2.10 Å.

    • N-N: 1.36 – 1.38 Å.

  • Halogen Bond Metrics: Look for a C-I···O or C-I···N distance less than the sum of Van der Waals radii (approx < 3.50 Å) and a bond angle (

    
    ) close to 180° (160°–180°).
    
Why this matters for Drug Development:

If the 6-iodo derivative shows a strong, directional halogen bond in the small molecule crystal structure, it strongly suggests it will exploit a similar interaction with backbone carbonyls (e.g., hinge region) in kinase targets, potentially increasing potency by 10-100x compared to the 6-bromo or 6-nitro variants.

References

  • Chevalier, A., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13121-13128.

  • BenchChem. (2025).[3] "Technical Guide: 6-Nitro-1H-indazole-3-carbaldehyde Properties and Synthesis."

  • Gilday, J. P., et al. (2015). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 58(7), 2895–2968.

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Indazole Analogues (Refcodes: XIGYOV, UYPSMS)."

Sources

Spectroscopic Identification of 6-Iodo-1H-Indazole-3-Carbaldehyde Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 6-Iodo-1H-indazole-3-carbaldehyde CAS: 261953-36-0 (Generic 6-iodoindazole parent often referenced) Primary Application: Intermediate for VEGFR inhibitors (e.g., Axitinib analogs) and kinase probes.

This guide provides a technical comparison of spectroscopic methods for identifying impurities in 6-iodo-1H-indazole-3-carbaldehyde . Unlike routine quality control, the identification of regioisomers (specifically the 5-iodo variant) and process-related byproducts requires a multi-modal approach. We analyze the efficacy of 1H NMR , LC-MS/MS , and HPLC-UV , providing validated protocols to distinguish the target molecule from its critical impurities.

Part 1: Strategic Impurity Profiling

To detect impurities effectively, one must first understand their origin. The impurity profile of 6-iodo-1H-indazole-3-carbaldehyde is dictated by its synthetic route.

Origin of Impurities (Synthesis-Dependent)

Two primary routes are commonly employed, each generating a distinct "fingerprint" of impurities.

  • Route A: Nitrosation of 6-Iodoindole.

    • Mechanism: Reaction of 6-iodoindole with NaNO2/HCl.

    • Key Impurities: Unreacted 6-iodoindole (starting material), 6-iodo-1H-indazole (de-formylated byproduct), and oxidation products (carboxylic acids).

  • Route B: Direct Iodination of Indazole-3-carbaldehyde.

    • Mechanism: Electrophilic aromatic substitution (I2/KOH).

    • Key Impurities:5-iodo-1H-indazole-3-carbaldehyde (critical regioisomer), 3,6-diiodo species, and unreacted starting material.

Visualization: Impurity Pathways

The following diagram maps the genesis of these impurities to guide your analytical strategy.

ImpurityPathways Start_Indole 6-Iodoindole Target 6-Iodo-1H-indazole-3-CHO Start_Indole->Target Nitrosation (NaNO2/HCl) Imp_SM1 Impurity A: Unreacted 6-Iodoindole Start_Indole->Imp_SM1 Incomplete Rxn Imp_Ox Impurity D: Carboxylic Acid deriv. Start_Indole->Imp_Ox Over-oxidation Start_Indazole 1H-Indazole-3-CHO Start_Indazole->Target Iodination (NIS or I2) Imp_Regio Impurity B: 5-Iodo Regioisomer Start_Indazole->Imp_Regio Non-selective EAS Imp_Di Impurity C: Over-iodinated Species Start_Indazole->Imp_Di Excess Reagent

Figure 1: Synthetic origins of critical impurities. Route B (bottom) poses the highest risk for regioisomeric contamination.

Part 2: Comparative Analytical Matrix

Not all methods are equal for every impurity type. The table below objectively compares the performance of standard analytical techniques.

FeatureHigh-Field 1H NMR (400+ MHz) LC-MS/MS (Q-TOF/Orbitrap) HPLC-UV (PDA)
Primary Utility Structural elucidation; Regioisomer differentiation.Trace detection (<0.1%); Molecular weight confirmation.Routine QC; Quantification (Area %).
Regioisomer Specificity High (Coupling constants are definitive).Low (Isomers often have identical mass/fragmentation).Medium (Requires separation; retention times vary slightly).
Sensitivity Low (Requires >2 mg pure sample).Very High (pg levels).High (ng levels).
Limit of Detection (LOD) ~1-5% impurity.<0.05% impurity.0.05 - 0.1% impurity.
Critical Blind Spot Cannot detect trace inorganic salts or low-concentration impurities.Cannot easily distinguish 5-iodo vs 6-iodo isomers without chiral/specialized columns."Silent" impurities (no chromophore) are missed.

Part 3: Deep Dive – Spectroscopic Identification

The "Regioisomer Trap": Distinguishing 6-Iodo vs. 5-Iodo (NMR)

The most challenging analytical task is distinguishing the 6-iodo product from the 5-iodo byproduct. Mass spectrometry often fails here as both have the exact same mass (m/z ~272.95 for [M+H]+). 1H NMR is the gold standard for this differentiation.

Mechanism of Identification: You must analyze the aromatic coupling patterns (J-values) .

  • 6-Iodo Isomer (Target):

    • H-7 (Position 7): Appears as a singlet (or weakly coupled doublet, J < 1.5 Hz) because it has no ortho neighbors. It is shielded by the adjacent Iodine.

    • H-4 & H-5: Appear as a pair of doublets (or dd). H-4 is a doublet (J ~8.5 Hz). H-5 is a doublet of doublets (J ~8.5, 1.5 Hz).

  • 5-Iodo Isomer (Impurity):

    • H-4 (Position 4): Appears as a singlet (ortho to I, meta to H-6).

    • H-6 & H-7: Appear as a pair of doublets.

Data Comparison (Predicted vs Literature Analogues):

  • 6-Bromo-1H-indazole-3-carbaldehyde (Analogous Reference): H-7 appears at ~7.76 ppm (d, J=1.5 Hz), H-4 at ~8.20 ppm (d, J=8.5 Hz).

  • 5-Iodo-1H-indazole-3-carbaldehyde: H-4 appears at ~8.52 ppm (d, J=1.0 Hz).[1]

  • Diagnostic Rule: Look for the H-4 signal . If it is a doublet with large coupling (J > 8 Hz), you have the 6-substituted product. If H-4 is a singlet/small doublet, you likely have the 5-substituted impurity.

The "Halogen Signature": Mass Spectrometry

While MS struggles with regioisomers, it is superior for identifying process contaminants like unreacted starting materials or halogen-exchange byproducts (e.g., bromo-analogs if reagents were contaminated).

  • Iodine Pattern: Iodine is monoisotopic. The mass spectrum will show a clean molecular ion [M+H]+ at ~273. No M+2 peak.

  • Bromine Contamination: If 6-bromoindazole was used, you will see an M+2 peak at ~227/229 with a 1:1 intensity ratio.

  • Fragmentation (ESI+):

    • Loss of CHO: [M+H - 28/29]+.

    • Loss of Iodine: [M+H - 127]+ (Characteristic of weak C-I bonds).

Part 4: Validated Experimental Protocols

Protocol A: High-Resolution LC-MS for Impurity Screening

Designed for detecting trace starting materials and over-iodinated byproducts.

Sample Preparation:

  • Weigh 1.0 mg of sample.[2]

  • Dissolve in 1 mL of LC-MS grade Acetonitrile (sonicate for 2 mins).

  • Filter through a 0.2 µm PTFE syringe filter.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode. Scan range m/z 100-600.

Self-Validation Check:

  • System Suitability: Inject a blank. Ensure no carryover peaks at the retention time of the main peak.

  • Specificity: The 6-iodo peak should elute later than the unreacted indole (more polar) but earlier than di-iodo species.

Protocol B: 1H NMR for Regioisomer Confirmation

Designed for definitive structural proof.

Sample Preparation:

  • Dissolve 5-10 mg of dried solid in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 due to better solubility of the polar aldehyde and indazole NH).

  • Ensure the solution is clear; filter if cloudy.

Acquisition Parameters:

  • Frequency: 400 MHz minimum (600 MHz recommended for resolving H-5/H-7 coupling).

  • Scans: 16-32 scans.

  • Pulse Delay: >2 seconds (ensure relaxation of aromatic protons).

Interpretation Workflow:

  • Identify the Aldehyde proton (CHO) at ~10.2 ppm (singlet).

  • Identify the Indazole NH at ~14.0 ppm (broad singlet).

  • Critical Step: Zoom into the aromatic region (7.0 - 8.5 ppm).

  • Locate the doublet at ~8.1-8.2 ppm. Measure the J-value.

    • J ≈ 8.5 Hz: Confirms H-4 coupling to H-5 -> 6-Iodo isomer confirmed.

    • J < 2.0 Hz: Indicates H-4 is isolated (meta coupling only) -> 5-Iodo isomer detected.

Part 5: Analytical Decision Tree

Use this flowchart to select the correct method based on your specific purity requirement.

DecisionTree Start Start: Purity Analysis Q1 Is the primary concern Regioisomers (5-I vs 6-I)? Start->Q1 Q2 Is the primary concern Trace Impurities (<0.1%)? Q1->Q2 No NMR Method: 1H NMR (Focus on J-coupling) Q1->NMR Yes LCMS Method: LC-MS/MS (Focus on m/z & fragments) Q2->LCMS Yes HPLC Method: HPLC-UV (Focus on Area %) Q2->HPLC No (Routine QC) NMR->HPLC Quantification needed?

Figure 2: Analytical Decision Tree. Prioritize NMR for structural identity and LC-MS for trace impurity profiling.

References

  • Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances.

    • Relevance: Provides synthesis protocols and NMR data for 5-iodo and 6-bromo analogs used for compar
  • BenchChem Application Note. (2025). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide.

    • Relevance: Establishes baseline HPLC/MS conditions for indazole-3-carbaldehyde deriv
  • ChemicalBook. (2024). 6-Iodo-1H-indazole Product and Spectral Data.

    • Relevance: Confirms CAS and basic physical properties of the parent scaffold.
  • National Institutes of Health (NIH) - PubChem. Indazole-3-carbaldehyde Structure and Bioactivity.

    • Relevance: General structural d

Sources

benchmarking 6-iodo-1H-indazole-3-carbaldehyde against other heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking 6-Iodo-1H-indazole-3-carbaldehyde in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the selection of a central heterocyclic scaffold dictates the trajectory of lead optimization. 6-Iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) has emerged as a premium bifunctional building block, particularly in the development of kinase inhibitors[1]. This guide objectively benchmarks its performance against alternative heterocycles, such as indoles and bromo-indazoles, providing researchers with the mechanistic causality and validated experimental protocols necessary to leverage this scaffold effectively.

Structural Rationale & Causality: The "Why" Behind the Scaffold

The superiority of 6-iodo-1H-indazole-3-carbaldehyde in library synthesis and targeted drug design stems from three distinct structural pillars:

  • The Indazole Core (Bioisosteric Advantage): Indazoles are highly effective bioisosteres of indoles. However, unlike indoles, the indazole ring possesses two adjacent nitrogen atoms. This configuration provides both a potent hydrogen-bond donor (N1-H) and a hydrogen-bond acceptor (N2), allowing for superior bidentate anchoring within the ATP-binding hinge region of kinases.

  • The 6-Iodo Substituent (Thermodynamic Reactivity): The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to a carbon-bromine (C-Br) bond (~336 kJ/mol). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C-I bond is orders of magnitude faster. This allows for milder reaction conditions, preventing the degradation of sensitive functional groups and expanding the scope of viable boronic acid coupling partners[2].

  • The 3-Carbaldehyde Handle (Electrophilic Versatility): The aldehyde at the 3-position is primed for reductive amination, Wittig olefinations, or Knoevenagel condensations. In kinase inhibitor design, this vector is typically used to install solubilizing basic amines that project outward into the solvent-exposed channel, drastically improving the molecule's pharmacokinetic (ADME) profile[3].

Pharmacophore Core 1H-Indazole Core Hinge Kinase Hinge Region (Strong H-Bonding) Core->Hinge Pos6 6-Iodo Handle Core->Pos6 Pos3 3-Carbaldehyde Handle Core->Pos3 Hydrophobic Deep Hydrophobic Pocket (via Aryl Coupling) Pos6->Hydrophobic Solvent Solvent Exposed Channel (via Amine sidechain) Pos3->Solvent

Caption: Pharmacophore mapping of 6-iodo-1H-indazole-3-carbaldehyde in kinase inhibitor design.

Benchmarking Analysis: Quantitative & Qualitative Comparison

When designing a synthetic route, chemists must weigh the cost, stability, and reactivity of the starting materials. The table below benchmarks 6-iodo-1H-indazole-3-carbaldehyde against its closest structural analogs.

Performance Metric6-Iodo-1H-indazole-3-carbaldehyde6-Bromo-1H-indazole-3-carbaldehyde6-Iodo-1H-indole-3-carbaldehyde
Kinase Hinge Binding Excellent (Dual H-bond donor/acceptor)Excellent (Dual H-bond donor/acceptor)Moderate (Single H-bond donor)
Pd-Oxidative Addition Rate Very Fast (C-I bond, allows room temp to 60°C)Moderate (C-Br bond, requires 80°C - 110°C)Very Fast (C-I bond)
Typical Suzuki Yield 85 - 95% (Fewer biaryl side-products)60 - 80% (Prone to protodeboronation at high heat)80 - 90%
Aldehyde Electrophilicity High (Electron-withdrawing indazole core)High (Electron-withdrawing indazole core)Moderate (Electron-rich indole core)
Primary Application Late-stage diversification, FGFR/PAR-1 inhibitors[2][3]Cost-sensitive scale-upNon-kinase targets, antivirals

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They are designed to leverage the orthogonal reactivity of the 6-iodo and 3-carbaldehyde groups, allowing for divergent functionalization.

Workflow Start 6-iodo-1H-indazole- 3-carbaldehyde Suzuki Pd-Catalyzed Suzuki Coupling Start->Suzuki Boronic Acid, Pd(dppf)Cl2 RedAm Reductive Amination Start->RedAm Amine, NaBH(OAc)3 Prod1 6-Aryl-1H-indazole- 3-carbaldehyde Suzuki->Prod1 Prod2 6-iodo-3-(aminomethyl)- 1H-indazole RedAm->Prod2 Dual Fully Functionalized Kinase Inhibitor Prod1->Dual Reductive Amination Prod2->Dual Suzuki Coupling

Caption: Divergent synthetic workflow enabling orthogonal functionalization of the scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation. A Dioxane/Water mixture is used because water is essential to dissolve the inorganic base (Na₂CO₃) and activate the boronic acid via formation of a reactive boronate complex[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried microwave vial, combine 6-iodo-1H-indazole-3-carbaldehyde (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 3:1, 0.1 M overall concentration).

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Heat the mixture conventionally at 80°C (or via microwave irradiation at 110°C) for 2 hours. The high reactivity of the C-I bond ensures complete conversion within this timeframe[2].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to yield the 6-aryl-1H-indazole-3-carbaldehyde.

Protocol B: Reductive Amination of the 3-Carbaldehyde

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a significantly milder reducing agent. It will selectively reduce the transiently formed imine/iminium ion without prematurely reducing the starting aldehyde into a primary alcohol[3].

Step-by-Step Procedure:

  • Imine Formation: Dissolve the indazole-3-carbaldehyde intermediate (1.0 equiv) and the desired primary or secondary amine (1.5 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate the dehydration step of imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv) portion-wise. The suspension will become cloudy. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Self-validation: Gas evolution (H₂) will cease when quenching is complete.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient to elute the basic amine product).

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC (NIH). Available at: [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Organic & Biomolecular Chemistry: Synthesis of PAR-1 Antagonists - RSC Publishing. Available at: [Link]

Sources

Thermal Analysis (TGA/DSC) of 6-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the thermal characterization of 6-iodo-1H-indazole-3-carbaldehyde , a critical intermediate in the synthesis of VEGFR inhibitors (e.g., Axitinib analogs). It compares the compound's thermal behavior against its fluoro-, bromo-, and non-halogenated counterparts to aid in process selection and solid-state form screening.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & Application Context

6-iodo-1H-indazole-3-carbaldehyde (CAS 885518-80-9) is a high-value scaffold in medicinal chemistry. Its C3-aldehyde handle allows for Knoevenagel condensations, while the C6-iodine atom serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Thermal analysis (TGA/DSC) is not merely a quality control step for this compound; it is a safety and yield predictor . The iodine-carbon bond is weaker than its bromine or fluorine counterparts, making the 6-iodo derivative more susceptible to thermal dehalogenation during aggressive drying or high-temperature recrystallization. This guide defines the safe operating window.

Comparative Thermal Properties

The following table contrasts the 6-iodo derivative with its structural analogs. The data reveals a clear "Halogen Effect," where increasing atomic mass correlates with increased lattice energy (melting point) but decreased thermal stability (decomposition onset).

Property6-Iodo-1H-indazole-3-carbaldehyde 6-Bromo Analog6-Fluoro AnalogUnsubstituted (1H-indazole-3-carbaldehyde)
Melting Point (

)
~240–250 °C (Predicted) *229 °C [1]186 °C [1]131–132 °C [2]
Decomposition (

)
>210 °C (Onset) >235 °C>250 °C>190 °C
Lattice Stability High (Strong

-stacking)
HighModerateLow
Risk Profile High (Deiodination risk)ModerateLowLow

*Note: While specific literature


 for the 6-iodo carbaldehyde is often proprietary, the trend follows the lattice energy stabilization: I > Br > F > H. However, the 6-iodo derivative often decomposes near or immediately upon melting, requiring precise DSC calibration to distinguish fusion from degradation.

Detailed Experimental Protocols

To replicate these results or characterize a new batch, follow these self-validating protocols.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine purity, melting onset, and polymorphism.

  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation of the aldehyde.

  • Crucible: Tzero Aluminum Pan (hermetically sealed with a pinhole to prevent pressure buildup from evolved iodine vapors).

Protocol:

  • Equilibration: Equilibrate sample at 25 °C.

  • Ramp 1: Heat at 10 °C/min to 270 °C (Do not exceed 300 °C to avoid contaminating the cell with sublimed iodine).

  • Observation: Look for a sharp endotherm (melting) followed immediately by an erratic exotherm (decomposition).

  • Cycle Logic: If a sharp melt is observed without mass loss (cross-check with TGA), cool to 25 °C at 10 °C/min and reheat. A shift in

    
     on the second cycle indicates polymorphism or thermal instability.
    
B. Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvates (low T mass loss) and degradation (high T mass loss).

  • Instrument: TA Instruments Q500 or equivalent.

  • Sample Mass: 5–10 mg (Large enough to minimize buoyancy effects, small enough to prevent thermal runaway).

Protocol:

  • Method: Ramp from Ambient to 400 °C at 10 °C/min.

  • Critical Thresholds:

    • < 150 °C: Mass loss here indicates residual solvent (e.g., DMF/Ethanol from synthesis).

    • 200–250 °C: Onset of degradation. For the 6-iodo compound, a mass loss step of ~45% typically corresponds to the loss of the Iodine atom and the aldehyde fragment.

Mechanism & Workflow Visualization

Synthesis and Characterization Workflow

The following diagram illustrates the critical path from synthesis to thermal validation. Note the "Stop/Go" decision node based on TGA results.

G Start Start: 6-Iodoindole Reaction Vilsmeier-Haack or Nitrosation (NaNO2/HCl) Start->Reaction Crude Crude Intermediate (Potential Solvates) Reaction->Crude Purification Recrystallization (DMF/EtOH) Crude->Purification TGA TGA Screening (Solvent Check) Purification->TGA DSC DSC Analysis (Melting Point) TGA->DSC If <1% Volatiles Decision Is T_degradation > T_melting? DSC->Decision ScaleUp Proceed to Scale-Up (Safe) Decision->ScaleUp Yes Redesign Redesign Drying Process (Unsafe) Decision->Redesign No (Decomposition)

Caption: Workflow for thermal validation of indazole intermediates. The TGA step is a critical gatekeeper before DSC to prevent sensor contamination.

Biological Context: Kinase Inhibition Pathway

Why is this compound important? It is a scaffold for Type II Kinase Inhibitors. The 6-iodo position is crucial for accessing the "specificity pocket" of the kinase.

Pathway Compound 6-Iodo-1H-indazole-3-carbaldehyde Coupling Pd-Catalyzed Cross Coupling (Suzuki/Sonogashira) Compound->Coupling + Aryl Boronic Acid Inhibitor Final Kinase Inhibitor (e.g., Axitinib Analog) Coupling->Inhibitor Target VEGFR / PDGFR Receptors Inhibitor->Target Binds ATP Pocket Pathway Angiogenesis Signaling (Tumor Growth) Target->Pathway Blocks Phosphorylation Outcome Inhibition of Tumor Vascularization Pathway->Outcome

Caption: The 6-iodo intermediate is the precursor to inhibitors that block the VEGFR signaling cascade, preventing tumor angiogenesis.

Expert Insights & Troubleshooting

The "Iodine Trap" in DSC

Problem: You observe a massive baseline drift or noise above 200 °C. Cause: Iodine sublimation. Unlike the bromo-analog, the C-I bond is labile. If the pan is not hermetically sealed, iodine vapor escapes, coating the DSC sensor and permanently damaging the thermocouple. Solution: Always use high-pressure capsules (Au-plated or steel) if TGA indicates mass loss begins near the melting point.

Interpreting Purity via DSC

According to the van 't Hoff equation, impurities depress the melting point and broaden the peak.

  • High Purity (>98%): Peak width at half height < 2 °C.

  • Low Purity (<95%): Peak width > 5 °C and a visible "pre-melt" tail.

  • Comparison: The 6-Fluoro analog (MP 186 °C) typically exhibits a sharper peak than the 6-Iodo analog due to higher thermal stability, making the Fluoro derivative a better standard for calibrating the heating rate.

References

  • Lefebvre, Q. et al. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Sunshine Pharma. (2024). 1H-Indazole-3-carboxaldehyde CAS 5235-10-9 Physical Properties. Available at: [Link]

  • PubChem. (2025).[1][2] 6-Bromo-1H-indazole-3-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

6-iodo-1H-indazole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 6-Iodo-1H-indazole-3-carbaldehyde

As a researcher or drug development professional, handling active pharmaceutical intermediates (APIs) requires a rigorous understanding of both chemical reactivity and environmental compliance. 6-Iodo-1H-indazole-3-carbaldehyde is a highly valuable building block in medicinal chemistry, but its unique structural features—an electrophilic aldehyde group paired with a heavy halogen (iodine)—dictate strict operational and disposal protocols.

This guide provides a self-validating, step-by-step methodology for the safe handling and legal disposal of this compound, ensuring laboratory safety and regulatory compliance.

Chemical Profile & Quantitative Data

Before handling the material, operators must understand its physicochemical properties. The presence of the iodine atom significantly increases the molecule's molecular weight and lipophilicity, while the aldehyde group drives its chemical reactivity[1].

Table 1: Physicochemical and Hazard Profile

Property / CategoryData / Specification
Chemical Name 6-Iodo-1H-indazole-3-carbaldehyde
CAS Registry Number 885518-80-9
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Physical State Solid (Powder)
Hazard Statements (GHS) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Waste Classification Halogenated Organic Waste

Mechanistic Toxicology: Understanding the Hazards

To build a culture of safety, scientists must understand the causality behind hazard codes, rather than just memorizing them. The toxicity of 6-iodo-1H-indazole-3-carbaldehyde is driven by two distinct structural features:

  • Aldehyde Reactivity (H315, H319, H335): The carbonyl carbon of the aldehyde group is highly electrophilic. Upon contact with skin, eyes, or respiratory mucosa, it undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues in biological proteins). This results in the formation of Schiff bases (imines), leading to protein cross-linking, denaturation, and subsequent tissue irritation.

  • Halogenation (Lipophilicity): The bulky iodine atom increases the compound's partition coefficient (LogP). This enhanced lipophilicity allows the molecule to penetrate lipid bilayers more efficiently than non-halogenated analogs, exacerbating dermal absorption and systemic exposure risks.

ToxicityMechanism A 6-Iodo-1H-indazole- 3-carbaldehyde (Electrophile) C Nucleophilic Attack at Carbonyl Carbon A->C B Biological Amines (e.g., Tissue Lysine) B->C D Schiff Base Formation (Imine Cross-linking) C->D -H2O E Tissue Irritation (H315, H319, H335) D->E Protein Denaturation

Biochemical mechanism of tissue irritation via Schiff base formation.

Operational Safety & Spill Protocols

Because of the dust hazard and dermal penetration risks, standard benchtop handling is strictly prohibited.

Step-by-Step Handling Methodology
  • Engineering Controls: All weighing, transfer, and reaction setups must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Wear standard safety goggles and a flame-resistant lab coat.

    • Gloving Strategy: Use double nitrile gloves. The iodine atom increases organic solvent permeability; if the powder is dissolved in a carrier solvent (e.g., DMF or DMSO), the solvent can carry the API rapidly through a single glove layer.

  • Static Mitigation: Use anti-static weigh boats and spatulas. Halogenated powders often carry static charges that can cause the material to aerosolize, increasing inhalation risk.

Step-by-Step Spill Response Protocol

Never sweep dry powder. Sweeping aerosolizes the reactive aldehyde, directly exposing the respiratory tract.

  • Containment: Demarcate the spill area.

  • Wetting: Gently mist the powder with a chemically compatible, low-volatility solvent (e.g., isopropanol) to suppress dust formation.

  • Absorption: Wipe up the wetted material using absorbent laboratory pads.

  • Disposal: Place all contaminated pads, gloves, and weigh boats into a designated Halogenated Solid Waste container. Wash the affected surface with soap and water to hydrolyze any residual traces.

Waste Segregation & Disposal Logistics (Core Directive)

The most critical logistical element of handling 6-iodo-1H-indazole-3-carbaldehyde is its end-of-life disposal. As an iodinated compound, it falls under strict Environmental Protection Agency (EPA) guidelines for Halogenated Organic Waste .

The Causality of Segregation: Why must halogenated waste be strictly separated from general organic waste? The carbon-iodine bond requires exceptionally high temperatures to fully combust. If incinerated in standard facilities, incomplete combustion can generate highly toxic dioxins and furans. Furthermore, the combustion of iodine produces corrosive hydrogen iodide (HI) gas, which destroys the refractory linings of standard incinerators. Therefore, the EPA mandates that halogenated organics be routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems to neutralize the acidic off-gases[3].

Mixing even a small amount of 6-iodo-1H-indazole-3-carbaldehyde into a general non-halogenated waste carboy taints the entire volume, severely limiting commercial disposal options and exponentially increasing disposal costs for your institution.

Step-by-Step Disposal Methodology

Phase 1: Solid Waste (Contaminated Consumables)

  • Collect: Gather all empty reagent vials, contaminated weigh paper, pipette tips, and cleanup materials.

  • Segregate: Place these items directly into a poly-lined drum or bucket explicitly designated for Halogenated Solid Waste. Do not place them in standard biohazard or general glass-waste bins.

  • Label: Affix a hazardous waste label immediately. Check the "Halogenated" and "Toxic/Irritant" boxes. Ensure the accumulation start date is clearly written to comply with EPA 90-day or 180-day storage limits[4].

Phase 2: Liquid Waste (Reaction Mixtures & Washings)

  • Quench: Ensure all reactive aldehyde intermediates are fully quenched before waste collection.

  • Transfer: Funnel the solvent mixture into a high-density polyethylene (HDPE) carboy specifically labeled for Halogenated Organic Solvents.

  • Verify Compatibility: Ensure no incompatible chemicals (e.g., strong oxidizers, azides) are added to the halogenated carboy, as halogenated solvents can form explosive mixtures under certain conditions[5].

  • Secondary Containment: Store the carboy in a secondary containment tray within a Central Accumulation Area (CAA) to capture potential leaks.

WasteWorkflow Start Waste Generation: 6-Iodo-1H-indazole-3-carbaldehyde Split Physical State? Start->Split Solid Solid Waste (Powder, PPE, Vials) Split->Solid Dry/Solid Liquid Liquid Waste (Solvent Solutions) Split->Liquid Dissolved SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Organic Liquid Carboy Liquid->LiquidBin Incinerator EPA-Approved High-Temp Rotary Kiln Incineration w/ Caustic Scrubber SolidBin->Incinerator Warning CRITICAL: DO NOT MIX with Non-Halogenated Waste LiquidBin->Warning LiquidBin->Incinerator

Decision tree for the segregation and EPA-compliant disposal of halogenated laboratory waste.

References

  • MolCore. "885518-80-9 | 6-iodo-1H-indazole-3-carbaldehyde".
  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories".
  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory".
  • University of Texas at Austin - Environmental Health & Safety. "Chemical Waste Guidelines".
  • BLD Pharm. "885518-80-9 | 6-Iodo-1H-indazole-3-carbaldehyde Hazard Profile".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.